molecular formula C6H16N6 B1209109 Arcaine CAS No. 544-05-8

Arcaine

Numéro de catalogue: B1209109
Numéro CAS: 544-05-8
Poids moléculaire: 172.23 g/mol
Clé InChI: HGMDNMBBCKDWTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4-diguanidinobutane is a guanidine derivative consisting of butane having guanidino groups at the 1- and 4-positions. It is a conjugate base of a 1,4-diguanidiniumylbutane. It derives from a hydride of a butane.
Arcaine has been reported in Arca noae with data available.
RN given refers to parent cpd;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-(diaminomethylideneamino)butyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMDNMBBCKDWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14923-17-2 (sulfate[1:1]), 36587-93-6 (unspecified sulfate), 58585-47-0 (di-hydrochloride)
Record name Arcaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80110030
Record name 1,1'-Butane-1,4-diyldiguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80110030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-05-8
Record name Arcaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arcaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Butane-1,4-diyldiguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80110030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of Arcaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Arcaine (1,4-diguanidinobutane) is a natural polyamine analog that functions as a multi-target pharmacological agent. Its primary mechanism of action involves the complex modulation of the N-methyl-D-aspartate (NMDA) receptor, where it exhibits a dual inhibitory role. It acts as a competitive antagonist at the polyamine binding site and as a voltage-dependent open-channel blocker. Furthermore, this compound demonstrates inhibitory activity against nitric oxide synthase (NOS), contributing to its overall pharmacological profile. This technical guide provides an in-depth review of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Primary Mechanism of Action: NMDA Receptor Antagonism

This compound's most characterized role is its antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This compound's interaction with the NMDA receptor is multifaceted, involving at least two distinct mechanisms.

Competitive Antagonism at the Polyamine Site

The NMDA receptor possesses a modulatory site that binds endogenous polyamines like spermine and spermidine, which typically enhance receptor activity. This compound acts as a competitive antagonist at this polyamine site.[1][2] By binding to this site, this compound prevents the potentiating effects of endogenous polyamines, thereby reducing the overall activity of the NMDA receptor.[3] This competitive antagonism has been demonstrated in radioligand binding studies where this compound displaces the binding of polyamine site ligands.[4]

Open-Channel Blockade

In addition to its action at the polyamine site, this compound functions as an open-channel blocker of the NMDA receptor.[5] This mechanism is voltage-dependent, meaning the degree of block is influenced by the transmembrane potential.[5] When the NMDA receptor channel is open, this compound can enter and physically occlude the pore, preventing the influx of ions such as Ca²⁺ and Na⁺. This action is independent of the polyamine site and contributes directly to the inhibition of NMDA receptor-mediated currents.[5] Studies have shown that this compound's block is more pronounced at negative membrane potentials and is almost entirely relieved at positive potentials.[5]

Quantitative Data: NMDA Receptor Interaction

The following table summarizes the quantitative parameters of this compound's interaction with the NMDA receptor, derived from various experimental models.

ParameterValueExperimental ContextReference
IC₅₀ 9.13 µMAntagonism of the NMDA receptor[6]
IC₅₀ 60.1 µMInhibition of NMDA and glycine-induced inward currents in Xenopus oocytes expressing rat NMDA receptors[6]
Kᵢ 14.8 µM (for agmatine)Spermidine-potentiated [³H]MK-801 binding (this compound was used as a comparator)[4]
K_D 61 µM (at -60 mV)Block of NMDA-evoked inward currents in cultured rat hippocampal neurons[5]
Signaling Pathway: NMDA Receptor Modulation by this compound

The following diagram illustrates the dual inhibitory action of this compound on the NMDA receptor signaling pathway.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate Glycine Glycine NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine->NMDA_Receptor Binds Polyamines Polyamines (e.g., Spermidine) Polyamines->NMDA_Receptor Potentiates Arcaine_ext This compound Arcaine_ext->NMDA_Receptor Competes with Polyamines Arcaine_ext->NMDA_Receptor Open Channel Block Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream

Fig 1. This compound's dual inhibition of the NMDA receptor.

Secondary Mechanism: Inhibition of Nitric Oxide Synthase (NOS)

This compound also functions as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine.[7] NO is a critical signaling molecule in the nervous and cardiovascular systems. By inhibiting NOS, this compound can modulate NO-dependent signaling pathways. This compound's structure, being a diguanidino compound and a derivative of arginine, allows it to interact with the enzyme.[7] It has been shown to inhibit NOS activity in a linear mixed manner.[7]

Quantitative Data: NOS Inhibition

The following table provides the inhibitory constant for this compound against brain NOS activity.

ParameterValueExperimental ContextReference
Kᵢ 18.68 µMInhibition of rat brain NOS activity (linear mixed-type)[7]
Signaling Pathway: NOS Inhibition by this compound

The diagram below illustrates how this compound interferes with the production of nitric oxide.

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO This compound This compound This compound->NOS Inhibits

Fig 2. Inhibition of Nitric Oxide Synthase by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established biochemical and electrophysiological techniques.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to assess this compound's competitive binding at the NMDA receptor's polyamine site using [³H]MK-801, a well-characterized open-channel blocker whose binding is enhanced by polyamines.

  • Membrane Preparation: Cerebral cortices from adult rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in assay buffer to a specific protein concentration.[4]

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine (to open the channel), and a potentiating concentration of spermidine.

  • Competitive Binding: Increasing concentrations of this compound (or a vehicle control) are added to the wells. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801).

  • Equilibration & Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

  • Quantification: The filters are washed with ice-cold buffer, and the radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]MK-801 binding) is calculated. The Kᵢ (inhibitory constant) can then be determined using the Cheng-Prusoff equation.

Protocol: Whole-Cell Electrophysiology

This protocol details the measurement of this compound's effect on NMDA-evoked currents in cultured neurons, demonstrating its open-channel blocking properties.

  • Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips. Recordings are typically performed on mature neurons (e.g., >14 days in vitro).[8]

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid) containing blockers for non-NMDA ionotropic receptors and voltage-gated sodium and potassium channels.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).[5][8]

  • NMDA Current Evocation: NMDA receptor-mediated currents are evoked by brief local application of NMDA and glycine onto the neuron.

  • This compound Application: Once stable baseline currents are established, the external solution containing various concentrations of this compound is perfused into the chamber. The effect of this compound on the amplitude and kinetics of the NMDA-evoked currents is recorded.

  • Voltage-Dependence Analysis: The protocol is repeated at various holding potentials (e.g., from -80 mV to +40 mV) to assess the voltage-dependence of the block.[5]

  • Data Analysis: The recorded currents are analyzed to determine the concentration-dependent and voltage-dependent block by this compound, allowing for the calculation of the dissociation constant (K_D).[5]

Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This colorimetric assay measures NOS activity by quantifying the production of its stable end-products, nitrite and nitrate, using the Griess reaction.

  • Enzyme/Homogenate Preparation: A source of NOS, such as a purified enzyme or a brain tissue homogenate, is prepared in an appropriate assay buffer.[7]

  • Reaction Mixture: The reaction is initiated by adding the NOS preparation to a buffer containing L-arginine (the substrate) and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

  • Inhibitor Addition: For inhibitor studies, varying concentrations of this compound are pre-incubated with the enzyme before the addition of L-arginine.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.

  • Nitrate Reduction: Since NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻), nitrate reductase is added to convert all nitrate in the sample to nitrite.

  • Griess Reaction: Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. This reagent reacts with nitrite to form a colored azo compound.

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer (typically at 540 nm). The amount of nitrite is quantified by comparison to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: The inhibition of NOS activity by this compound is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor). This allows for the determination of IC₅₀ and Kᵢ values.

Experimental Workflow Diagram

The following diagram provides a generalized workflow for assessing a compound's inhibitory activity using a biochemical assay.

Experimental_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Buffers) B 2. Assay Plate Setup (Controls, Test Compound Wells) A->B C 3. Pre-incubation (Enzyme + Inhibitor) B->C D 4. Reaction Initiation (Add Substrate) C->D E 5. Incubation (e.g., 37°C for 60 min) D->E F 6. Reaction Termination / Signal Development E->F G 7. Data Acquisition (e.g., Spectrophotometry) F->G H 8. Data Analysis (IC₅₀ / Kᵢ Calculation) G->H

Fig 3. Generalized workflow for an in vitro inhibition assay.

Conclusion

The mechanism of action of this compound is complex, primarily characterized by its dual inhibitory effects on the NMDA receptor through competitive antagonism at the polyamine site and voltage-dependent open-channel blockade. Additionally, its ability to inhibit nitric oxide synthase contributes to its pharmacological profile. Understanding these distinct but concurrent mechanisms is crucial for the rational design and development of therapeutic agents targeting glutamatergic and nitrergic signaling pathways. The experimental protocols outlined herein provide a robust framework for the continued investigation and characterization of this compound and its analogs.

References

Arcaine's role in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Arctiin in Cellular Signaling Pathways

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Arcaine" did not yield relevant results in the context of cellular signaling. This document has been prepared based on the assumption that the intended subject of inquiry is Arctiin , a well-researched lignan glycoside with significant modulatory effects on key cellular signaling pathways.

Introduction

Arctiin, a bioactive compound isolated from plants of the Arctium genus (burdock), has garnered substantial scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] These biological activities are intricately linked to its ability to modulate critical cellular signaling pathways that are often dysregulated in various disease states. This technical guide provides a comprehensive exploration of the molecular mechanisms underlying Arctiin's effects, with a detailed focus on its interactions with the NF-κB, PI3K/Akt, MAPK, and AMPK signaling cascades.

Data Presentation: Quantitative Effects of Arctiin

The following tables summarize the quantitative data on the biological effects of Arctiin and its aglycone, Arctigenin, from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Arctiin and Arctigenin

CompoundCancer TypeCell LineIC50 ValueExposure Time
ArctiinHepatocellular CarcinomaHepG24.74 nM24 hours
ArctiinHepatocellular CarcinomaHep3B59.27 nM24 hours
ArctiinColon CancerH1162.5 µg/mLNot Specified
ArctiinCervical CancerHeLa, SiHa> 80 µMNot Specified
ArctigeninPromyelocytic LeukemiaHL-60< 100 ng/mLNot Specified
ArctigeninColon CancerH1160.31 µg/mLNot Specified

Note: Data compiled from multiple sources.[1][2][3] The potency of Arctiin can vary significantly depending on the cell line and experimental conditions. Arctigenin, the aglycone of Arctiin, often exhibits greater potency.

Table 2: In Vivo Antitumor Activity of Arctiin

Cancer ModelAnimal ModelArctiin DosageTreatment DurationKey Findings
Ehrlich Solid Carcinoma (ESC)Sprague Dawley rats30 mg/kg/day (oral)3 weeksDecreased tumor volume and weight; increased mean survival time.[1]
Hepatocellular Carcinoma (HepG2 xenograft)BALB/c nude mice1 mg/kg or 10 mg/kg30 daysDecreased tumor growth.[1]

Table 3: Anti-inflammatory Effects of Arctiin and Arctigenin

CompoundAssayCell Line/ModelIC50 Value
ArctigeninNO Production InhibitionLPS-stimulated RAW 264.78.4 µM
ArctigeninTNF-α Release InhibitionLPS-activated RAW 264.719.6 µM
ArctigeninTNF-α Release InhibitionLPS-activated THP-125.0 µM
ArctigeninIL-6 Release InhibitionLPS-activated RAW 264.729.2 µM
ArctigeninT-lymphocyte ProliferationAnti-CD3/CD28 Ab-stimulated15.7 µM

Note: Data for Arctigenin's anti-inflammatory effects are presented as it is a primary active metabolite of Arctiin.[4]

Core Signaling Pathways Modulated by Arctiin

Arctiin exerts its pleiotropic effects by targeting several critical signaling pathways that regulate inflammation, cell survival, proliferation, and metabolism.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Arctiin has been demonstrated to potently inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα p65_p50_IkBa p65/p50-IκBα (Inactive) IkBa->p65_p50_IkBa p65_p50 p65/p50 p65_p50->p65_p50_IkBa p65_p50_active p65/p50 (Active) p65_p50_IkBa->p65_p50_active Release Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus p65_p50_active->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Arctiin Arctiin Arctiin->IKK Inhibits

Arctiin inhibits the NF-κB signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. In many cancers, this pathway is aberrantly activated. Arctiin has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell viability and migration.[1][6]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activates Akt Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) p_Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Arctiin Arctiin Arctiin->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Arctiin's inhibition of the PI3K/Akt pathway.
Involvement in MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Arctiin has been shown to modulate the MAPK pathway, although its specific effects can be context-dependent.[7][8]

MAPK_Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p_ERK p-ERK (Active) TranscriptionFactors Transcription Factors (e.g., AP-1) p_ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Arctiin Arctiin Arctiin->Raf Modulates

Modulation of the MAPK signaling cascade by Arctiin.
Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can have therapeutic benefits in metabolic diseases and some cancers. Arctigenin, the aglycone of Arctiin, has been shown to activate AMPK.[7][9]

AMPK_Pathway AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 p_AMPK p-AMPK (Active) LKB1->p_AMPK Activates CaMKKb CaMKKβ CaMKKb->p_AMPK Activates AMPK AMPK Downstream Downstream Targets (e.g., ACC, mTORC1) p_AMPK->Downstream Inhibits/ Activates Metabolic Metabolic Regulation (e.g., Fatty Acid Oxidation) Downstream->Metabolic Arctigenin Arctigenin (from Arctiin) Arctigenin->p_AMPK Promotes Activation

Activation of the AMPK pathway by Arctigenin.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of Arctiin on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Arctiin on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HepG2, H116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Arctiin stock solution (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[10]

    • Treatment: Treat the cells with various concentrations of Arctiin (e.g., 0.05, 0.5, 2.0 mg/mL) for the desired time period (e.g., 24, 48 hours).[10]

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]

    • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Phospho-p65 (NF-κB Activation)

This protocol details the detection of phosphorylated p65, a marker of NF-κB activation.

  • Materials:

    • Cell line (e.g., RAW 264.7 macrophages)

    • Arctiin

    • NF-κB activator (e.g., LPS)

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-p65 (Ser536), anti-total p65, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Cell Treatment: Seed cells and allow them to attach. Pre-treat with desired concentrations of Arctiin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 100 ng/mL LPS for 30 minutes).[5]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Protein Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensities and normalize the phospho-p65 signal to total p65 and the loading control (β-actin).

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB.

  • Materials:

    • HEK293T cells

    • NF-κB luciferase reporter vector and a control Renilla luciferase vector

    • Transfection reagent

    • Arctiin

    • NF-κB activator (e.g., TNF-α)

    • Dual-Luciferase Reporter Assay System

  • Procedure:

    • Transfection: Co-transfect cells with the NF-κB luciferase reporter vector and the Renilla luciferase control vector.

    • Treatment: After 24 hours, pre-treat the cells with Arctiin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-24 hours.[11]

    • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

    • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence. Then, add the Stop & Glo reagent and measure the Renilla luminescence.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

Conclusion

Arctiin is a promising natural compound that exerts significant biological effects through the modulation of multiple key cellular signaling pathways, including NF-κB, PI3K/Akt, MAPK, and AMPK. Its ability to target these fundamental pathways provides a molecular basis for its observed anti-inflammatory, anticancer, and other therapeutic properties. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Arctiin. Further studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Arcaine Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a naturally occurring diguanidino compound, has garnered significant interest within the scientific community for its distinct pharmacological profile. Initially discovered in the marine mollusk Arca noae, its subsequent characterization as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS) has positioned it as a valuable tool for neuroscience and pharmacology research. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and pharmacological activities of this compound sulfate. It includes a summary of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and experimental workflows.

Discovery and History

The journey of this compound sulfate began with its initial discovery in the marine bivalve mollusk, Arca noae.

  • 1931: The First Isolation In 1931, German chemists F. Kutscher, D. Ackermann, and K. Flössner first isolated a novel guanidino compound from the muscle extracts of Arca noae. They named this substance "Arcain." Their work, published in the journal Hoppe-Seyler's Zeitschrift für physiologische Chemie, marked the first report of what is now known as this compound.

  • Mid-20th Century: Early Synthetic Approaches Following its discovery, the chemical structure of this compound was determined to be 1,4-diguanidinobutane. The development of synthetic methods for guanidino compounds, a field in which researchers like Ackermann were active in the 1930s, paved the way for the laboratory synthesis of this compound. Early synthetic strategies likely involved the reaction of 1,4-diaminobutane with a guanidinylating agent, a fundamental approach that has been refined over the years.

  • 1990: Unveiling the Neurological Activity A pivotal moment in the history of this compound research occurred in 1990 when Ian J. Reynolds published a paper in the European Journal of Pharmacology identifying this compound as a competitive antagonist of the polyamine site on the NMDA receptor.[1] This discovery opened up new avenues for investigating the role of polyamines in modulating NMDA receptor function and positioned this compound as a key pharmacological tool in neuroscience.

  • 1990s: Elucidation of Nitric Oxide Synthase Inhibition Further expanding its known biological activities, research in the mid-1990s by Yokoi et al. and Kabuto et al. demonstrated that this compound also acts as an inhibitor of nitric oxide synthase (NOS).[2] Specifically, it was found to inhibit NOS activity in a linear mixed manner, providing another layer of complexity to its pharmacological profile and suggesting its potential utility in studying nitric oxide signaling pathways.

Chemical and Physical Properties

This compound sulfate is the sulfate salt of this compound (1,4-diguanidinobutane). The addition of the sulfate group enhances its stability and water solubility, making it suitable for use in biological assays.

PropertyValue
Chemical Name 1,4-Diguanidinobutane sulfate
Synonyms This compound sulfate, N,N'-1,4-Butanediylbisguanidine sulfate
CAS Number 14923-17-2
Molecular Formula C₆H₁₆N₆·H₂SO₄
Molecular Weight 270.31 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

Pharmacological Activity

This compound sulfate exhibits a dual mechanism of action, primarily targeting two key players in neurotransmission and cellular signaling: the NMDA receptor and nitric oxide synthase.

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the polyamine modulatory site of the NMDA receptor.[1] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of this receptor is implicated in excitotoxicity and neurodegenerative diseases.

Signaling Pathway of NMDA Receptor Modulation by this compound

NMDA_Pathway cluster_receptor NMDA Receptor Complex Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Polyamine_Site Polyamine Site Polyamine_Site->NMDA_Receptor Modulates Ion Channel\nOpening Ion Channel Opening NMDA_Receptor->Ion Channel\nOpening Activates Spermine Spermine/ Spermidine Spermine->Polyamine_Site Potentiates This compound This compound This compound->Polyamine_Site Competitively Blocks Ca²⁺ Influx Ca²⁺ Influx Ion Channel\nOpening->Ca²⁺ Influx Allows Cellular Response\n(e.g., Synaptic Plasticity) Cellular Response (e.g., Synaptic Plasticity) Ca²⁺ Influx->Cellular Response\n(e.g., Synaptic Plasticity)

Caption: Competitive antagonism of this compound at the polyamine site of the NMDA receptor.

The binding of polyamines like spermine and spermidine to their site on the NMDA receptor potentiates the receptor's activity. This compound competitively inhibits this potentiation, thereby reducing NMDA receptor-mediated calcium influx and subsequent downstream signaling. Later studies also suggested that this compound can act as an open-channel blocker of the NMDA receptor, independent of the polyamine site.[3]

Nitric Oxide Synthase Inhibition

This compound has been shown to be an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2]

This compound's Inhibition of Nitric Oxide Synthase

NOS_Inhibition cluster_nos Nitric Oxide Synthase (NOS) L_Arginine L-Arginine NOS_Enzyme NOS L_Arginine->NOS_Enzyme Substrate L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline Produces NO Nitric Oxide (NO) NOS_Enzyme->NO Produces Downstream\nSignaling Downstream Signaling NO->Downstream\nSignaling This compound This compound This compound->NOS_Enzyme Inhibits (Linear Mixed)

Caption: Mechanism of nitric oxide synthase (NOS) inhibition by this compound.

This compound's inhibitory action on NOS is of a linear mixed type, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. This inhibition reduces the production of nitric oxide from its substrate, L-arginine.

Experimental Protocols

The following are generalized methodologies for key experiments related to the characterization of this compound sulfate's activity.

NMDA Receptor Binding Assay (Competitive Displacement)

Objective: To determine the affinity of this compound for the polyamine site on the NMDA receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat forebrains.

  • Radioligand Binding: Incubate the membranes with a radiolabeled polyamine agonist (e.g., [³H]spermidine) in the presence of varying concentrations of this compound sulfate.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Workflow for NMDA Receptor Binding Assay

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Synaptic Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a competitive NMDA receptor binding assay.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the inhibitory effect of this compound on NOS activity.

Methodology:

  • Enzyme Source: Use a purified NOS enzyme or a crude tissue homogenate known to contain NOS (e.g., rat brain cerebellum).

  • Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH (a cofactor), and other necessary components.

  • Incubation: Add the enzyme source to the reaction mixture with and without varying concentrations of this compound sulfate and incubate at 37°C.

  • Measurement of NO Production: Quantify the production of nitric oxide. A common method is the Griess assay, which measures the concentration of nitrite (a stable breakdown product of NO).

  • Data Analysis: Determine the rate of NO production in the presence and absence of this compound. Calculate the IC₅₀ value for NOS inhibition. To determine the type of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by varying the concentration of L-arginine at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or other kinetic plots.

Summary and Future Directions

This compound sulfate is a fascinating molecule with a rich history, from its discovery in a marine invertebrate to its characterization as a dual-acting modulator of two critical signaling pathways in the central nervous system and periphery. Its ability to antagonize the NMDA receptor and inhibit nitric oxide synthase makes it an invaluable research tool for dissecting the complex interplay between these systems.

Future research may focus on:

  • Developing more selective analogs of this compound to target either the NMDA receptor or NOS with greater specificity.

  • Investigating the therapeutic potential of this compound or its derivatives in neurological disorders characterized by excitotoxicity or aberrant nitric oxide signaling.

  • Exploring the role of this compound in the physiology of Arca noae and other marine organisms.

The continued study of this compound sulfate will undoubtedly provide further insights into fundamental biological processes and may pave the way for novel therapeutic strategies.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Arcaine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a synthetically derived polyamine analogue, has garnered significant attention in the scientific community for its distinct pharmacological profile. Primarily recognized as a competitive antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS), it serves as a critical tool in neuropharmacological and biochemical research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound sulfate, detailed experimental protocols for its characterization, and a thorough examination of its impact on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration and utilization of this multifaceted compound.

Chemical and Physical Properties

This compound sulfate is a white to off-white crystalline powder.[1] Its fundamental chemical and physical characteristics are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Chemical Properties of this compound Sulfate
PropertyValueReference(s)
Chemical Name N,N'-1,4-Butanediylbisguanidine sulfate[2]
Synonyms 1,4-Diguanidinobutane sulfate, this compound sulfate salt[1]
CAS Number 14923-17-2[2]
Molecular Formula C₆H₁₆N₆·H₂SO₄[1]
Molecular Weight 270.31 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 291°C (decomposes)[2]
Table 2: Solubility and Stability of this compound Sulfate
PropertyValueReference(s)
Solubility in Water 25 mM
Solubility in PBS (pH 7.2) 1 mg/mL
Storage (Solid) Store at 0-8°C[1]
Storage (Solutions) Prepare fresh; can be stored at -20°C for up to one month.
Stability Stable under ambient temperature for shipping.

Experimental Protocols

Accurate and reproducible experimental data are paramount in research and development. This section outlines detailed methodologies for the analysis of this compound sulfate using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of this compound sulfate.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound sulfate in the mobile phase starting condition (e.g., 95% Solvent A) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Solvent B over 20 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to the initial conditions and re-equilibrate for 5 minutes before the next injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general framework for acquiring ¹H and ¹³C NMR spectra of this compound sulfate.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound sulfate in 0.5-0.7 mL of D₂O.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a water suppression pulse sequence if necessary.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol outlines a general procedure for the analysis of this compound sulfate by electrospray ionization mass spectrometry (ESI-MS).

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Sample Preparation: Prepare a dilute solution of this compound sulfate (approximately 10-100 µg/mL) in a suitable solvent such as 50:50 water:acetonitrile with 0.1% formic acid.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150°C.

    • Gas Flow (Nebulizer and Drying Gas): Optimize for stable spray and desolvation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: The expected protonated molecule [M+H]⁺ for the free base of this compound (C₆H₁₆N₆) would be at m/z 173.15.

Signaling Pathways

This compound sulfate exerts its biological effects primarily through the modulation of two critical signaling pathways: the NMDA receptor pathway and the nitric oxide synthase pathway.

Antagonism of the NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. Its activity is modulated by various endogenous molecules, including polyamines such as spermine and spermidine, which generally enhance receptor function. This compound acts as a competitive antagonist at this polyamine binding site.[3]

The diagram below illustrates the mechanism of NMDA receptor activation and its inhibition by this compound sulfate.

NMDA_Pathway cluster_extracellular Extracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Inactive) Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Polyamine Polyamines (e.g., Spermine) NMDA_R_Active NMDA Receptor (Active) Polyamine->NMDA_R_Active Enhances Activity This compound This compound This compound->NMDA_R Competes with Polyamines NMDA_R->NMDA_R_Active Activation NMDA_R_Blocked NMDA Receptor (Blocked) NMDA_R->NMDA_R_Blocked Ca_ion Ca²⁺ Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream NMDA_R_Active->Ca_ion Ca²⁺ Influx

NMDA Receptor Antagonism by this compound

Upon binding of glutamate and a co-agonist like glycine, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca²⁺), which in turn activates various downstream signaling cascades. Polyamines enhance this process. This compound competitively binds to the polyamine site, preventing this enhancement and leading to a reduction in Ca²⁺ influx and subsequent downstream signaling.

Inhibition of the Nitric Oxide Synthase (NOS) Pathway

Nitric oxide (NO) is a ubiquitous signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). This compound has been shown to inhibit NOS activity.[2]

The following diagram illustrates the enzymatic production of nitric oxide and its inhibition by this compound sulfate.

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (e.g., nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline O2_NADPH O₂ + NADPH O2_NADPH->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->NOS Inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Effects (e.g., Vasodilation) cGMP->Downstream

Nitric Oxide Synthase Inhibition by this compound

NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. This compound inhibits this enzymatic reaction, leading to decreased NO production. This reduction in NO levels subsequently attenuates the activation of soluble guanylate cyclase (sGC) and the production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of NO's downstream effects, such as smooth muscle relaxation.

Conclusion

This compound sulfate is a valuable pharmacological tool with well-defined inhibitory actions on the NMDA receptor and nitric oxide synthase pathways. Its distinct chemical and physical properties, when coupled with robust experimental protocols, enable precise and reproducible investigations into its mechanisms of action and potential therapeutic applications. This technical guide provides a foundational resource for scientists and researchers, facilitating further exploration of this compound sulfate's role in neuroscience and drug discovery. The continued study of this compound is poised to yield deeper insights into the complex signaling networks that govern neuronal function and dysfunction.

References

Arcaine as a Competitive NMDA Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Arcaine's role as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It elucidates the dualistic mechanism of action, involving both competitive antagonism at the polyamine binding site and open-channel blockade. This document summarizes key quantitative data, details essential experimental protocols for studying NMDA receptor antagonists, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in numerous neurological disorders, making it a significant target for therapeutic intervention. This compound (1,4-diguanidinobutane), a structural analog of agmatine, has emerged as a noteworthy antagonist of the NMDA receptor. Initially identified as a competitive antagonist at the polyamine modulatory site, subsequent research has revealed a more complex mechanism of action, including open-channel blockade. This guide explores the multifaceted interactions of this compound with the NMDA receptor, providing a technical resource for researchers in pharmacology and drug development.

Mechanism of Action: A Dualistic Approach

The antagonistic action of this compound at the NMDA receptor is not mediated by a single mechanism but rather a combination of competitive antagonism at the polyamine site and open-channel block.

Competitive Antagonism at the Polyamine Site

Polyamines, such as spermine and spermidine, are endogenous modulators that potentiate NMDA receptor activity. This compound competitively antagonizes the binding of these polyamines to their recognition site on the NMDA receptor complex.[1] This competitive interaction has been demonstrated in radioligand binding assays, where the presence of spermidine increases the IC50 value of this compound for inhibiting [3H]MK-801 binding.[2] Evidence suggests that agmatine, a related compound, also acts as a competitive antagonist at this site.[2]

Open-Channel Blockade

In addition to its effects at the polyamine site, this compound exhibits characteristics of an open-channel blocker. This action is voltage-dependent, with the block being more pronounced at negative membrane potentials and relieved at positive potentials.[3] Electrophysiological studies, including whole-cell and single-channel recordings, have shown that this compound can block the NMDA receptor channel in a manner independent of the polyamine site.[3] The binding and unbinding rates for this open-channel block have been estimated to be 4.4 x 10(8) M-1 sec-1 and 1.8 x 10(4) sec-1, respectively.[3] This dual mechanism distinguishes this compound from other NMDA receptor antagonists and contributes to its unique pharmacological profile.

Quantitative Data on this compound and Other NMDA Receptor Antagonists

The potency and affinity of this compound and other NMDA receptor antagonists have been quantified through various experimental assays. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Binding Affinity and Potency of this compound

ParameterValueExperimental ConditionReference
K D61 µMWhole-cell recording of NMDA-evoked currents at -60 mV[3]
K i14.8 µMSpermidine-potentiated [3H]MK-801 binding (for Agmatine)[2]

Table 2: Comparative IC50 Values of NMDA Receptor Antagonists

CompoundIC50 (µM)AssayReference
This compound5 (direct inhibition)[3H]MK-801 binding in the absence of polyamines[4]
Agmatine>500 (direct inhibition)[3H]MK-801 binding in the absence of polyamines[4]
Ifenprodil5 (direct inhibition)[3H]MK-801 binding in the absence of polyamines[4]
MK-8010.17 (mg/kg, ED50)In vivo [3H]MK-801 binding[5]
Ketamine4.4 (mg/kg, ED50)In vivo [3H]MK-801 binding[6]

Experimental Protocols

The characterization of this compound and other NMDA receptor antagonists relies on a suite of specialized experimental techniques. Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Objective: To measure the effect of this compound on the amplitude and kinetics of NMDA-evoked currents.

Methodology:

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or transfect a cell line (e.g., HEK293) with appropriate NMDA receptor subunits.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Internal Solution: Typically contains (in mM): 140 K-Gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

  • Recording Procedure:

    • Establish a whole-cell configuration on a selected neuron.

    • Clamp the cell at a holding potential of -60 mV or -70 mV.

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

    • After establishing a stable baseline, co-apply this compound at various concentrations with the agonists.

    • Record the inhibition of the NMDA-evoked current.

  • Data Analysis: Measure the peak amplitude of the current in the absence and presence of this compound. Plot a concentration-response curve to determine the IC50 value.

Single-Channel Recording

This high-resolution technique allows for the study of individual NMDA receptor channel gating and conductance.

Objective: To investigate the mechanism of this compound's block on a single-channel level.

Methodology:

  • Patch Preparation: Form an outside-out or cell-attached patch from a neuron expressing NMDA receptors.

  • Recording Solution: The pipette solution contains NMDA and glycine to activate the channels within the patch.

  • Data Acquisition: Record single-channel currents at various holding potentials.

  • Application of this compound: Apply this compound to the bath solution (for outside-out patches) or include it in the pipette solution (for cell-attached patches).

  • Data Analysis: Analyze the single-channel conductance, open probability, and mean open time in the presence and absence of this compound. A reduction in apparent channel amplitude is indicative of a fast open-channel block.

[3H]MK-801 Radioligand Binding Assay

This biochemical assay is used to study the binding of non-competitive antagonists to the NMDA receptor channel.

Objective: To determine the affinity and mechanism of this compound's interaction with the NMDA receptor complex.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).

  • Assay Buffer: Typically 5 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the membranes with a fixed concentration of [3H]MK-801 (a radiolabeled open-channel blocker) and varying concentrations of this compound.

  • Stimulation: Include glutamate and glycine in the incubation mixture to promote channel opening and [3H]MK-801 binding.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled MK-801). Calculate the IC50 of this compound for inhibiting [3H]MK-801 binding. To test for competitive antagonism at the polyamine site, perform the assay in the presence of a fixed concentration of spermidine.

Signaling Pathways and Visualization

NMDA receptor activation initiates a cascade of intracellular signaling events, primarily mediated by calcium influx. This compound, by antagonizing the receptor, is expected to modulate these downstream pathways.

NMDA Receptor-Mediated Signaling

Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger. Ca2+ binds to calmodulin, activating Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII, in turn, can phosphorylate various substrates, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 promotes the transcription of genes involved in synaptic plasticity and cell survival, such as brain-derived neurotrophic factor (BDNF). By blocking NMDA receptor-mediated Ca2+ influx, this compound is predicted to inhibit the activation of this signaling cascade.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate_Glycine Glutamate / Glycine NMDA_Receptor NMDA Receptor Glutamate_Glycine->NMDA_Receptor Activates This compound This compound This compound->NMDA_Receptor Inhibits Ca2 Ca²⁺ Influx NMDA_Receptor->Ca2 Allows Calmodulin Calmodulin Ca2->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes

Caption: NMDA Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental Workflow for Characterizing NMDA Receptor Antagonists

A logical progression of experiments is crucial for the comprehensive characterization of a novel NMDA receptor antagonist like this compound.

Experimental_Workflow Hypothesis Hypothesis: Compound X is an NMDA Receptor Antagonist In_Vitro In Vitro Assays Hypothesis->In_Vitro Binding_Assay Radioligand Binding ([³H]MK-801) In_Vitro->Binding_Assay Electrophysiology Electrophysiology (Patch-Clamp) In_Vitro->Electrophysiology Calcium_Imaging Calcium Imaging In_Vitro->Calcium_Imaging In_Vivo In Vivo Studies In_Vitro->In_Vivo If promising Conclusion Conclusion: Potency, Efficacy, and Mechanism of Action In_Vitro->Conclusion Behavioral Behavioral Models In_Vivo->Behavioral PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD In_Vivo->Conclusion

Caption: General Experimental Workflow for NMDA Antagonist Studies.

Logical Relationships Between Experimental Approaches

The different experimental techniques provide complementary information, building a comprehensive understanding of the antagonist's effects from the molecular to the behavioral level.

Logical_Relationships Binding Receptor Binding (Radioligand Assay) Function Ion Channel Function (Electrophysiology) Binding->Function informs Signaling Cellular Signaling (Calcium Imaging) Function->Signaling causes Behavior Behavioral Effects (In Vivo Models) Signaling->Behavior underlies Behavior->Binding validates target engagement

Caption: Logical Relationships Between Key Experimental Approaches.

Conclusion

This compound presents a compelling case as a competitive NMDA receptor antagonist with a nuanced, dual mechanism of action. Its ability to act as both a competitive antagonist at the polyamine site and an open-channel blocker offers a unique pharmacological profile that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and other NMDA receptor modulators. A thorough understanding of its interactions with the NMDA receptor, from the molecular to the systems level, will be critical in advancing the development of novel therapeutics for a range of neurological disorders.

References

Arcaine: A Technical Guide to its Natural Sources, Biosynthesis, and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine (1,4-diguanidinobutane) is a naturally occurring guanidino compound first discovered in the marine bivalve Arca noae. As a polyamine analogue, this compound exhibits a range of biological activities, including interactions with receptors and enzymes, making it a molecule of interest for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, its putative biosynthetic pathway, and methods for its chemical synthesis. Detailed experimental protocols for its extraction, analysis, and synthesis are presented, alongside structured data and graphical representations of key pathways and workflows to facilitate further research and application.

Natural Sources of this compound

This compound has been primarily identified in marine invertebrates, with the Noah's Ark shell, Arca noae, being the most well-documented source. While the full extent of its distribution in the marine environment is not yet completely understood, the presence of various guanidino compounds is a common feature among marine organisms, particularly mollusks and sponges.[1] These compounds are believed to play roles in chemical defense, reproduction, and energy metabolism.

Table 1: Documented and Potential Natural Sources of this compound

PhylumClassSpeciesCommon NameTissue/OrganConcentrationReference(s)
MolluscaBivalviaArca noaeNoah's Ark shellWhole soft tissuesNot specified[2][3]
MolluscaBivalviaVarious speciesBivalve mollusksGeneralPresence of various guanidino compounds reported[4][5][6]

Further research is required to quantify this compound concentrations in Arca noae and to identify other potential natural sources.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been empirically elucidated. However, based on the known metabolic pathways of related polyamines and guanidino compounds in various organisms, a putative pathway can be proposed. This proposed pathway initiates from the amino acid L-arginine.

Putative Biosynthetic Pathway

The proposed biosynthesis of this compound likely involves two key enzymatic steps:

  • Decarboxylation of L-arginine to Agmatine: This reaction is catalyzed by the enzyme Arginine Decarboxylase (ADC). Agmatine, or (4-aminobutyl)guanidine, is a known intermediate in polyamine metabolism in many organisms.[7][8][9][10]

  • Guanidination of Agmatine to this compound: This step involves the transfer of a guanidino group to the primary amine of agmatine. The specific enzyme responsible for this transformation, a putative "agmatine transguanidinase" or "arginine:agmatine amidinotransferase," has not yet been identified. This type of enzymatic activity, however, is known, with Arginine:glycine amidinotransferase (AGAT) being a well-characterized example that catalyzes the transfer of a guanidino group from arginine to glycine.[8][11][12][13]

Putative_Biosynthesis_of_this compound Arginine L-Arginine Agmatine Agmatine (4-aminobutyl)guanidine Arginine->Agmatine Arginine Decarboxylase (ADC) - CO2 This compound This compound (1,4-diguanidinobutane) Agmatine->this compound Putative Agmatine Transguanidinase + Guanidino Group Donor

Chemical Synthesis of this compound

The chemical synthesis of this compound (1,4-diguanidinobutane) can be achieved through the guanidination of its diamine precursor, 1,4-diaminobutane (putrescine). Various reagents can be employed for the guanidination of primary amines. A common and effective method involves the use of a guanylating agent such as O-methylisourea.

Synthetic Route

The overall reaction involves the conversion of the two primary amino groups of 1,4-diaminobutane into guanidino groups.

Chemical_Synthesis_of_this compound Diaminobutane 1,4-Diaminobutane (Putrescine) This compound This compound (1,4-diguanidinobutane) Diaminobutane->this compound Guanylation Reagent (e.g., O-Methylisourea) Alkaline pH

Experimental Protocols

Isolation and Purification of this compound from Arca noae

This protocol is a general procedure for the extraction and purification of polar metabolites from marine invertebrates and can be adapted for this compound.[7][14][15][16][17][18]

1. Sample Collection and Preparation:

  • Collect fresh specimens of Arca noae.
  • Freeze-dry the whole soft tissues to remove water.
  • Grind the lyophilized tissue into a fine powder.

2. Extraction:

  • Extract the powdered tissue with a polar solvent such as methanol or a mixture of methanol and water (e.g., 80% MeOH) at room temperature with stirring for 24 hours.
  • Repeat the extraction process three times to ensure complete extraction of polar metabolites.
  • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

3. Fractionation:

  • Perform liquid-liquid partitioning of the crude extract. Suspend the extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and n-butanol. This compound, being a polar compound, is expected to be in the aqueous or n-butanol fraction.
  • Concentrate the polar fraction under reduced pressure.

4. Chromatographic Purification:

  • Subject the polar fraction to column chromatography on a suitable stationary phase, such as a reversed-phase C18 silica gel.
  • Elute the column with a gradient of decreasingly polar solvent, for example, from 100% water to 100% methanol.
  • Collect fractions and monitor for the presence of this compound using an appropriate analytical technique (e.g., TLC with a specific stain for guanidino compounds, or LC-MS).
  • Pool the fractions containing this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., water/acetonitrile with a trifluoroacetic acid modifier).

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of this compound (1,4-Diguanidinobutane)

This protocol is a generalized procedure for the guanidination of a primary diamine.[19][20][21][22][23][24]

1. Materials:

  • 1,4-Diaminobutane (putrescine)
  • O-Methylisourea hemisulfate (or a similar guanylating agent)
  • A suitable base (e.g., ammonium hydroxide)
  • Solvents (e.g., water, acetonitrile)

2. Procedure:

  • Dissolve 1,4-diaminobutane in an aqueous solution.
  • Prepare the guanidination reagent by dissolving O-methylisourea hemisulfate in a mixture of water, acetonitrile, and ammonium hydroxide to achieve an alkaline pH (e.g., pH 11).
  • Add the guanidination reagent to the solution of 1,4-diaminobutane. The molar ratio of the guanylating agent to the amino groups should be in excess to ensure complete reaction.
  • Heat the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 30 minutes to several hours), monitoring the reaction progress by TLC or LC-MS.
  • After the reaction is complete, acidify the mixture with an acid like trifluoroacetic acid (TFA) to stop the reaction.
  • Purify the resulting this compound from the reaction mixture using preparative HPLC.

Quantitative Analysis of this compound by HPLC-MS/MS

This protocol outlines a general method for the quantification of guanidino compounds in biological matrices, adapted for this compound.[1][25][26][27][28][29]

1. Sample Preparation (from Marine Tissue):

  • Homogenize a known weight of fresh or frozen tissue in a suitable buffer.
  • Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.
  • Centrifuge the mixture to pellet the precipitated proteins.
  • Collect the supernatant containing the small molecule metabolites.
  • The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
  • Dry the final extract and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. HPLC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
  • Mobile Phase:
  • A: Water with 0.1% formic acid
  • B: Acetonitrile with 0.1% formic acid
  • Gradient Elution: A suitable gradient to separate this compound from other matrix components (e.g., starting with a low percentage of B and increasing over time).
  • Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
  • Quantification: Create a calibration curve using this compound standards of known concentrations prepared in a similar matrix to the samples. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis Tissue Homogenization Tissue Homogenization Protein Precipitation Protein Precipitation Tissue Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction (Optional) Solid-Phase Extraction (Optional) Supernatant Collection->Solid-Phase Extraction (Optional) Dry & Reconstitute Dry & Reconstitute Solid-Phase Extraction (Optional)->Dry & Reconstitute HPLC Separation HPLC Separation Dry & Reconstitute->HPLC Separation Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) HPLC Separation->Mass Spectrometry (MS/MS) Data Analysis Data Analysis Mass Spectrometry (MS/MS)->Data Analysis

Conclusion

This compound remains a molecule with untapped potential. While its natural distribution appears to be concentrated in marine invertebrates, further quantitative studies are needed to fully understand its ecological role and potential as a biomarker. The proposed biosynthetic pathway provides a framework for future enzymatic and genetic studies to identify the responsible enzymes. Furthermore, the optimization of chemical synthesis routes will be crucial for producing sufficient quantities of this compound for pharmacological screening and drug development. The analytical methods outlined in this guide provide a starting point for researchers to accurately quantify this compound in various biological matrices, which will be essential for pharmacokinetic and metabolic studies. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing guanidino compound.

References

An In-Depth Technical Guide to Arcaine (CAS Number: 14923-17-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine, with the CAS number 14923-17-2, is a potent pharmacological agent primarily recognized for its dual antagonistic action on N-methyl-D-aspartate (NMDA) receptors and its inhibitory effects on nitric oxide synthase (NOS). Chemically identified as 1,4-Diguanidinobutane, this compound serves as a critical tool in neuroscience research for dissecting the complex roles of polyamines and nitric oxide in synaptic transmission and plasticity. This technical guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and key experimental findings. It includes available quantitative data, outlines general experimental protocols, and presents visualizations of its interactions with cellular signaling pathways to support further investigation and drug development endeavors.

Chemical and Physical Properties

This compound is typically available as a sulfate salt. Its fundamental properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 14923-17-2[1][2][3][4][5][6]
Chemical Name 1,4-Diguanidinobutane[1][3][5][7]
Synonyms This compound sulfate salt, N,N'-1,4-Butanediylbisguanidine sulfate[1][3][8]
Molecular Formula C₆H₁₆N₆ · H₂SO₄[1][2][3][5][6]
Molecular Weight 270.31 g/mol [1][3][4][5][6][8]
Appearance Crystalline solid / Powder[2][6][9]
Melting Point >280 °C[6][9]
Solubility Soluble in water (25mM)[2][8]
Purity ≥95% to >99%[2][8]

Mechanism of Action

This compound's pharmacological profile is dominated by its interaction with two key targets: the NMDA receptor and nitric oxide synthase.

NMDA Receptor Antagonism

This compound acts as a potent antagonist at the polyamine binding site on the NMDA receptor[1][5][8][9]. Its mechanism is multifaceted:

  • Competitive Antagonism at the Polyamine Site: this compound competitively inhibits the binding of polyamines like spermidine and spermine, which are positive allosteric modulators of the NMDA receptor[2][8]. This action reduces the potentiation of NMDA receptor activity by endogenous polyamines.

  • Open Channel Block: this compound also exhibits a voltage-dependent block of the NMDA receptor ion channel, similar to the action of magnesium ions (Mg²⁺)[4]. This block is more pronounced at negative membrane potentials and is relieved by depolarization[4]. This suggests that this compound can physically occlude the channel pore when it is in the open state[4].

Nitric Oxide Synthase (NOS) Inhibition

This compound is also recognized as an inhibitor of nitric oxide synthase (NOS)[8]. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems. By inhibiting NOS, this compound can modulate NO-dependent signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on this compound's interaction with the NMDA receptor.

ParameterValueExperimental SystemSource(s)
IC₅₀ (NMDA Receptor) 9.13 µMNot specified[2][10]
IC₅₀ (NMDA/glycine-induced currents) 60.1 µMXenopus laevis oocytes expressing rat NMDA receptors[2][10]
Kᵢ (spermidine-potentiated [³H]MK-801 binding) 14.8 µM (for agmatine, similar studies performed with this compound)Rat cortical membranes[2]
K_D (NMDA-evoked inward currents) 61 µM (at -60 mV)Cultured rat hippocampal neurons[4]

Experimental Protocols

Radioligand Binding Assays for NMDA Receptor Interaction

These assays are used to determine the binding affinity and competitive nature of this compound at the polyamine site of the NMDA receptor.

Objective: To quantify the binding of this compound to the NMDA receptor and its competition with known ligands.

General Procedure:

  • Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to isolate a crude membrane fraction rich in NMDA receptors. The membranes are thoroughly washed to remove endogenous ligands.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand, typically [³H]MK-801, which binds to the ion channel pore of the NMDA receptor. The incubation is performed in the presence and absence of spermidine (to potentiate binding) and varying concentrations of this compound.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the amount of radioactivity retained on the filters (representing bound ligand) is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Competitive binding is inferred if the presence of this compound increases the apparent K_D of the radioligand without affecting the B_max.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Channel Block

This technique is employed to study the effects of this compound on the ion flow through NMDA receptor channels in real-time.

Objective: To characterize the voltage-dependent block of NMDA receptor-mediated currents by this compound.

General Procedure:

  • Cell Culture: Primary hippocampal neurons are cultured on coverslips.

  • Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and continuously perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane of a single neuron.

  • Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to gain electrical access to the cell's interior. The neuron's membrane potential is clamped at a specific voltage (e.g., -60 mV).

  • Drug Application: NMDA and glycine are applied to the neuron to evoke inward currents through NMDA receptors. Once a stable baseline current is established, this compound is co-applied at various concentrations and at different holding potentials.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-dependent and voltage-dependent block of the NMDA receptor channel by this compound. The dissociation constant (K_D) at a given voltage can be calculated from the concentration-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

This biochemical assay is used to measure the inhibitory effect of this compound on the activity of NOS.

Objective: To determine the potency of this compound as a NOS inhibitor.

General Procedure:

  • Enzyme Source: Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS) or a tissue homogenate containing the enzyme is used.

  • Reaction Mixture: The enzyme is incubated in a reaction buffer containing the substrate L-arginine, necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin), and varying concentrations of this compound.

  • Measurement of NO Production: The activity of NOS is determined by measuring the amount of NO produced. This is often done indirectly by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline or by using the Griess reagent to measure the concentration of nitrite, a stable oxidation product of NO.

  • Data Analysis: The results are used to calculate the IC₅₀ value of this compound for NOS inhibition.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Polyamines Polyamines (Spermidine, Spermine) Polyamines->NMDA_Receptor Potentiates Arcaine_ext This compound Arcaine_ext->NMDA_Receptor Competes with Polyamines Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB activation, Synaptic Plasticity) Ca_ion->Downstream Arcaine_int This compound Arcaine_int->NMDA_Receptor Voltage-dependent Channel Block

Caption: this compound's antagonism of the NMDA receptor.

NOS_Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Downstream Downstream Effects (e.g., cGMP signaling, Vasodilation) NO->Downstream This compound This compound This compound->NOS Inhibits

Caption: Inhibition of Nitric Oxide Synthase by this compound.

Conclusion

This compound (CAS 14923-17-2) is a valuable research compound with well-defined inhibitory actions on NMDA receptors and nitric oxide synthase. Its ability to competitively antagonize the polyamine site and block the open channel of the NMDA receptor makes it a specific tool for studying the roles of polyamines in synaptic function. Furthermore, its inhibition of NOS provides an additional layer of complexity to its pharmacological profile, allowing for the investigation of NO-mediated signaling. While a significant body of research exists, this guide highlights the need for more publicly available, detailed experimental protocols and a broader range of quantitative data to fully harness the potential of this compound in drug discovery and development for neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Use of Arcaine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arcaine, a diguanidino compound, has emerged as a valuable pharmacological tool in neuroscience research. Its multifaceted mechanism of action, primarily centered on the modulation of the N-methyl-D-aspartate (NMDA) receptor and inhibition of nitric oxide synthase (NOS), makes it a subject of interest for studies on synaptic plasticity, excitotoxicity, and neuronal signaling. These application notes provide a comprehensive overview of this compound's mechanisms, quantitative data on its activity, and detailed protocols for its use in key neuroscience experiments.

Mechanisms of Action

This compound's primary mechanisms of action in the central nervous system include:

  • NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist of the NMDA receptor. It is believed to be a competitive antagonist at the polyamine binding site on the NMDA receptor complex.[1] However, research indicates that this compound blocks NMDA receptor responses through an open channel block mechanism, independent of the polyamine site.[2] This block is voltage-dependent, being more pronounced at negative membrane potentials and relieved at positive potentials.[2]

  • Inhibition of Nitric Oxide Synthase (NOS): this compound inhibits NOS activity in a linear mixed manner.[3] As a derivative of L-arginine, the substrate for NOS, this compound's diguanidino structure allows it to interfere with the synthesis of nitric oxide (NO), a critical signaling molecule in the brain involved in processes such as synaptic plasticity and neurotoxicity.[3][4]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound from various studies.

Table 1: Inhibitory Activity of this compound on NMDA Receptor Function

ParameterValuePreparationAssay ConditionReference
KD 61 µMCultured rat hippocampal neuronsWhole-cell recording of NMDA-evoked currents at -60 mV[2]
IC50 0.58 µMRat brain membranes[3H]MK-801 binding[5]
IC50 12.17 µMRat brain membranes[3H]MK-801 binding in the presence of 100 µM spermidine[5]
IC50 102 µMRat hippocampal mincesNMDA-induced [3H]norepinephrine release[6]

Table 2: Inhibitory Activity of this compound on Nitric Oxide Synthase (NOS)

ParameterValuePreparationAssay ConditionReference
Ki 18.68 µMRat brainNOS activity assay (monitoring nitrite and nitrate)[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action at the NMDA Receptor

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Polyamines Polyamines (e.g., Spermine) Polyamines->NMDA_Receptor Potentiates Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream_Signaling Initiates This compound This compound This compound->Ion_Channel Blocks (Voltage-dependent)

Caption: this compound's inhibitory action on the NMDA receptor ion channel.

Signaling Pathway of this compound's Inhibition of Nitric Oxide Synthase

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Downstream_Effects Downstream Effects (e.g., Vasodilation, Neurotransmission) NO->Downstream_Effects This compound This compound This compound->NOS Inhibits

Caption: this compound's inhibitory effect on nitric oxide synthesis.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

start Start prep Prepare Cultured Neurons or Brain Slices start->prep record_baseline Establish Whole-Cell Recording & Record Baseline NMDA Currents prep->record_baseline apply_this compound Bath Apply this compound (e.g., 10-100 µM) record_baseline->apply_this compound record_effect Record NMDA Currents in the Presence of this compound apply_this compound->record_effect washout Washout this compound record_effect->washout record_washout Record NMDA Currents After Washout washout->record_washout analyze Analyze Data (e.g., Current Amplitude, Block %) record_washout->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on NMDA currents.

Experimental Workflow for [³H]MK-801 Binding Assay

start Start prep_membranes Prepare Brain Membranes start->prep_membranes incubation Incubate Membranes with [³H]MK-801 and varying concentrations of this compound prep_membranes->incubation filtration Separate Bound and Free Ligand by Vacuum Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation analyze Analyze Data (e.g., IC₅₀, Kᵢ) scintillation->analyze end End analyze->end

Caption: Workflow for determining this compound's affinity for the NMDA receptor channel.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Cultured Hippocampal Neurons

Objective: To measure the inhibitory effect of this compound on NMDA-evoked currents.

Materials:

  • Cultured rat hippocampal neurons

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA (pH 7.2)

  • NMDA (100 µM)

  • This compound stock solution (10 mM in water)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Culture rat hippocampal neurons on glass coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron at a membrane potential of -60 mV.

  • Obtain a stable baseline recording of NMDA-evoked currents by applying 100 µM NMDA for 2-5 seconds.

  • Bath apply this compound at desired concentrations (e.g., 10, 30, 100 µM) for 5-10 minutes.

  • During this compound application, evoke NMDA currents as in the baseline recording.

  • To test for voltage-dependence, record NMDA-evoked currents in the presence of this compound at a range of holding potentials (e.g., -80 mV to +40 mV).

  • Washout this compound by perfusing with the external solution for 10-15 minutes and record NMDA-evoked currents to check for recovery.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before, during, and after this compound application. Calculate the percentage of block at each this compound concentration and holding potential.

Protocol 2: [³H]Dizocilpine (MK-801) Radioligand Binding Assay

Objective: To determine the affinity of this compound for the ion channel of the NMDA receptor.

Materials:

  • Rat brain membranes (prepared from cortex or hippocampus)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • This compound stock solution (1 mM in water)

  • Non-specific binding control: unlabeled MK-801 (10 µM)

  • Glass fiber filters (GF/B or GF/C)

  • Vacuum filtration manifold

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle (for total binding) or unlabeled MK-801 (for non-specific binding).

    • [³H]MK-801 (final concentration ~1-5 nM).

    • Brain membrane suspension (final protein concentration ~50-100 µ g/well ).

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the inhibitory effect of this compound on NOS activity in brain tissue.

Materials:

  • Rat brain tissue (e.g., cerebellum)

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • NOS assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (BH₄)

  • L-[³H]arginine (specific activity ~50-70 Ci/mmol)

  • This compound stock solution (1 mM in water)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Homogenize brain tissue in homogenization buffer and prepare a cytosolic fraction by centrifugation.

  • In microcentrifuge tubes, set up the reaction mixture containing:

    • NOS assay buffer

    • Brain cytosol (enzyme source)

    • This compound at various concentrations (e.g., 1 µM to 100 µM) or vehicle.

  • Initiate the reaction by adding L-[³H]arginine (final concentration ~10-20 nM).

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding ice-cold stop buffer containing EDTA.

  • Separate L-[³H]citrulline from unreacted L-[³H]arginine by passing the reaction mixture through columns containing Dowex AG 50W-X8 resin. L-[³H]arginine binds to the resin, while L-[³H]citrulline flows through.

  • Collect the eluate, add scintillation fluid, and count the radioactivity to quantify the amount of L-[³H]citrulline formed.

  • Data Analysis: Calculate the rate of L-[³H]citrulline formation (pmol/min/mg protein). Determine the percentage of inhibition of NOS activity at each this compound concentration and calculate the IC₅₀ value.

Protocol 4: In Vivo Microinjection in Rodent Models

Objective: To investigate the behavioral or physiological effects of this compound when administered directly into a specific brain region.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Microinjection pump and syringe

  • Cannula and injector

  • This compound solution (sterile, pH-adjusted)

  • Rodent model (e.g., rat, mouse)

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Perform a craniotomy over the target brain region (e.g., periaqueductal gray).

  • Lower the guide cannula to the desired coordinates.

  • Secure the cannula to the skull using dental cement.

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, gently restrain the animal and insert the injector into the guide cannula.

  • Infuse a specific volume of this compound solution (e.g., 0.5-1.0 µL) over a period of several minutes.

  • Remove the injector and observe the animal for behavioral or physiological changes according to the experimental design (e.g., nociceptive tests, cardiovascular monitoring).

  • Data Analysis: Analyze the behavioral or physiological data collected before and after this compound microinjection. Compare the effects of this compound to a vehicle control group. At the end of the experiment, verify the injection site histologically.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., concentrations, incubation times, animal models) for their particular experimental setup and research question. Always adhere to institutional guidelines for animal care and use.

References

Arcaine Sulfate in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcaine sulfate is a synthetic compound that has garnered interest in pharmaceutical research primarily due to its activity as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of nitric oxide synthase (NOS).[1][2][3] Its dual mechanism of action suggests potential therapeutic applications in a range of neurological disorders characterized by excitotoxicity and dysregulated nitric oxide signaling. This document provides detailed application notes and experimental protocols for researchers investigating the pharmaceutical potential of this compound sulfate.

Physicochemical Properties

PropertyValueReference
Chemical Name N,N'-1,4-Butanediylbisguanidine sulfate[3]
CAS Number 14923-17-2[1]
Molecular Formula C₆H₁₆N₆·H₂SO₄[1]
Molecular Weight 270.31 g/mol [1][3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water (25 mM)[3]

Applications in Pharmaceutical Development

Neuroprotection in Excitotoxic Conditions

Application: Investigation of this compound sulfate as a neuroprotective agent in conditions associated with excessive NMDA receptor activation, such as stroke, traumatic brain injury, and neurodegenerative diseases.

Mechanism of Action: this compound sulfate competitively antagonizes the polyamine binding site on the NMDA receptor, thereby reducing excessive calcium influx and subsequent neuronal damage.[1][5]

Preclinical Data Summary:

ParameterValueExperimental SystemReference
IC₅₀ (NMDA Receptor Antagonism) 9.13 µMInhibition of [³H]MK-801 binding[1]
IC₅₀ (NMDA/Glycine-induced currents) 60.1 µMXenopus laevis oocytes expressing rat NMDA receptors[1]
Kᵢ (Nitric Oxide Synthase Inhibition) 18.68 µMRat brain NOS activity[2]
In vivo dose (Fear Conditioning) 10 mg/kg (intraperitoneal)Rats[1]
Modulation of Nitric Oxide Signaling

Application: Studying the effects of this compound sulfate on physiological and pathological processes regulated by nitric oxide, including neurotransmission, inflammation, and vascular tone.[6]

Mechanism of Action: this compound sulfate inhibits the activity of nitric oxide synthase, the enzyme responsible for the production of nitric oxide.[2][3]

Potential in Cancer Research (Hypothetical)

While polyamine metabolism and transport are recognized as targets in cancer therapy, there is currently no direct scientific literature supporting the use of this compound sulfate as a polyamine transport inhibitor for cancer treatment.[7][8][9] Research in this area is focused on other novel polyamine transport inhibitors.[10]

Experimental Protocols

Protocol 1: In Vitro NMDA Receptor Binding Assay

Objective: To determine the binding affinity of this compound sulfate to the NMDA receptor.

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [³H]MK-801 (radioligand)

  • This compound sulfate

  • Spermidine

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of [³H]MK-801 (final concentration ~1-5 nM), and 10 µL of varying concentrations of this compound sulfate.

  • To determine competitive antagonism, a set of experiments can be performed in the presence of a fixed concentration of spermidine (e.g., 100 µM).[11]

  • Add 430 µL of the membrane preparation (containing ~100-200 µg of protein) to each well.

  • Incubate at room temperature for 2-4 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM MK-801).

  • Calculate the specific binding and determine the IC₅₀ value of this compound sulfate by non-linear regression analysis.

experimental_workflow_nmda_binding prep Prepare Rat Brain Membranes add_mem Add Membrane Preparation prep->add_mem plate Prepare 96-well Plate: - Buffer - [³H]MK-801 - this compound Sulfate plate->add_mem incubate Incubate (2-4 hours, RT) add_mem->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (3x with Buffer) filter->wash scint Scintillation Counting wash->scint analyze Data Analysis (IC₅₀ Determination) scint->analyze

Workflow for the in vitro NMDA receptor binding assay.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To measure the inhibitory effect of this compound sulfate on NOS activity.

Materials:

  • Rat brain homogenate (as a source of NOS)

  • L-Arginine (substrate)

  • NADPH

  • Calcium chloride

  • Calmodulin

  • This compound sulfate

  • Griess reagent (for nitrite determination)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, calcium chloride, and calmodulin.

  • Add varying concentrations of this compound sulfate to the reaction mixture.

  • Initiate the reaction by adding L-arginine and the rat brain homogenate.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., zinc sulfate to precipitate proteins).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate.

  • Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite produced is proportional to the NOS activity.

  • Calculate the percentage of inhibition for each concentration of this compound sulfate and determine the Kᵢ value.[2]

experimental_workflow_nos_inhibition mix Prepare Reaction Mix: - Buffer, NADPH, CaCl₂, Calmodulin add_this compound Add this compound Sulfate mix->add_this compound start_rxn Initiate Reaction: - L-Arginine - Brain Homogenate add_this compound->start_rxn incubate Incubate (37°C, 30 min) start_rxn->incubate stop_rxn Stop Reaction (e.g., ZnSO₄) incubate->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge griess Griess Assay (Supernatant) centrifuge->griess measure Measure Absorbance (540 nm) griess->measure analyze Data Analysis (Kᵢ Determination) measure->analyze

Workflow for the in vitro NOS inhibition assay.
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) - General Method

Objective: To quantify this compound sulfate in a sample matrix. (Note: A specific validated method for this compound sulfate was not found in the reviewed literature. The following is a general protocol based on methods for similar compounds and requires optimization and validation.)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase (example, requires optimization):

  • A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The ratio will need to be optimized for adequate retention and separation.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound sulfate in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., plasma, tissue homogenate). A protein precipitation step (e.g., with acetonitrile or zinc sulfate) followed by centrifugation is a common approach for biological samples. The supernatant is then filtered before injection.[12]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min (to be optimized)

    • Injection volume: 20 µL (to be optimized)

    • Column temperature: Ambient or controlled (e.g., 30°C)

    • Detection wavelength: As this compound sulfate lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) may be necessary. Alternatively, derivatization or the use of a different detector (e.g., evaporative light scattering detector or mass spectrometer) might be required for better sensitivity and specificity.[13][14]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound sulfate in the samples by interpolating their peak areas on the calibration curve.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and limits of detection and quantification.

Signaling Pathways

signaling_pathway_nmda Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Agonist Glycine Glycine Glycine->NMDAR Co-agonist Polyamine Polyamine (e.g., Spermidine) Polyamine->NMDAR Potentiator This compound This compound Sulfate This compound->NMDAR Competitive Antagonist Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity signaling_pathway_nos L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Signaling Downstream Signaling NO->Signaling This compound This compound Sulfate This compound->NOS Inhibitor

References

Application Notes and Protocols for the Use of Arcaine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcaine is a competitive antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS).[1] These properties make it a compound of interest for investigating signaling pathways involved in neurotransmission, excitotoxicity, and cellular processes regulated by nitric oxide. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression.

It is crucial to distinguish this compound from Articaine, a local anesthetic that acts on voltage-gated sodium channels.[2][3] This document pertains exclusively to this compound.

Mechanism of Action

This compound exerts its biological effects primarily through two mechanisms:

  • NMDA Receptor Antagonism: this compound competitively binds to the polyamine site on the NMDA receptor, thereby inhibiting its activation by polyamines like spermine and spermidine.[1] This modulation of the NMDA receptor can interfere with calcium influx and downstream signaling cascades.

  • Nitric Oxide Synthase (NOS) Inhibition: this compound also acts as an inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO).[1] NO is a critical signaling molecule involved in a wide range of physiological and pathological processes.

Signaling Pathway Diagram

cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx This compound This compound This compound->NMDA_Receptor Inhibits NOS Nitric Oxide Synthase (NOS) This compound->NOS Inhibits Polyamines Polyamines (e.g., Spermine) Polyamines->NMDA_Receptor Activates Downstream_Effects Downstream Cellular Effects Ca_ion->Downstream_Effects NO Nitric Oxide (NO) NOS->NO Produces NO->Downstream_Effects

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)100
X
Y
Z

Experimental Workflow: Cell Viability Assay

A Seed Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (24, 48, or 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability G->H

Caption: Workflow for MTT-based cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Treat with desired concentrations of this compound for a specified time. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Data Presentation:

This compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)
X
Y
Z

Experimental Workflow: Apoptosis Assay

A Seed and Treat Cells with this compound B Harvest Cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min, dark) E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[4][5][6][7]

Materials:

  • Cells of interest

  • This compound

  • Cold 70% Ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)
X
Y
Z

Experimental Workflow: Cell Cycle Analysis

A Seed and Treat Cells with this compound B Harvest Cells A->B C Fix in Cold 70% Ethanol B->C D Wash with PBS C->D E Resuspend in PI/ RNase A Solution D->E F Incubate (30 min, dark) E->F G Analyze by Flow Cytometry F->G H Quantify Cell Cycle Phases G->H

Caption: Workflow for cell cycle analysis by PI staining.

References

Arcaine: A Multi-Target Tool for Investigating Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Arcaine (1,4-diguanidinobutane) is a versatile pharmacological tool with multiple mechanisms of action, making it highly valuable for research in neuroscience and the study of neurological disorders. As a derivative of arginine, its primary functions include the antagonism of N-methyl-D-aspartate (NMDA) receptors and the inhibition of nitric oxide synthase (NOS).[1][2] These properties allow researchers to probe the roles of glutamatergic neurotransmission and nitric oxide signaling in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and memory formation, which are often dysregulated in conditions like stroke, epilepsy, and neurodegenerative diseases.

Primary Mechanisms of Action

This compound's utility stems from its ability to interact with several key molecular targets within the central nervous system.

  • NMDA Receptor Antagonism: this compound modulates NMDA receptor function through two distinct mechanisms. It acts as a competitive antagonist at the polyamine binding site, competing with endogenous polyamines like spermine and spermidine which normally enhance receptor function.[1][3][4] Additionally, it functions as an open-channel blocker, physically occluding the ion channel pore in a voltage-dependent manner, an action independent of the polyamine site.[5] This dual-level inhibition provides a potent method for reducing NMDA receptor-mediated currents.

  • Nitric Oxide Synthase (NOS) Inhibition: this compound inhibits the activity of nitric oxide synthase, the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine.[2] NO is a critical signaling molecule in the brain, involved in processes ranging from synaptic plasticity to neuroinflammation and cell death. By inhibiting NOS, this compound allows for the study of NO-dependent pathways in neurological health and disease.

  • Agmatine Deiminase Inhibition: this compound is also known to inhibit agmatine deiminase, an enzyme that catabolizes agmatine.[6] Agmatine itself is a neuromodulator that interacts with multiple receptor systems, including NMDA receptors, making this compound a tool to study the broader agmatinergic system.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound's interactions with its primary targets, derived from various experimental models.

ParameterTarget/AssayValueSpecies/ModelCitation
Ki Nitric Oxide Synthase (NOS) Activity18.68 µMRat Brain[2]
KD NMDA-Evoked Inward Currents61 µM (at -60 mV)Cultured Rat Hippocampal Neurons[5]
Effective Dose Amnesia in Fear Conditioning30 mg/kg (i.p.)Wistar Rats[7]

Signaling Pathway Visualizations

The diagrams below illustrate the primary molecular pathways affected by this compound.

NMDA_Receptor_Modulation This compound's Dual Action on the NMDA Receptor cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 Site GluN1 Site Polyamine Site Ion Channel Glutamate->NMDAR:Glu Glycine Glycine Glycine->NMDAR:Gly Polyamines Polyamines (Spermine, Spermidine) Polyamines->NMDAR:Poly Potentiates Arcaine_poly This compound Arcaine_poly->NMDAR:Poly Competitively Antagonizes Ca_ion Ca²+ Influx NMDAR:Channel->Ca_ion Channel Open Arcaine_channel This compound Arcaine_channel->NMDAR:Channel Blocks Open Channel

This compound's dual-action mechanism on the NMDA receptor.

NOS_Inhibition_Pathway Inhibition of Nitric Oxide Synthesis by this compound L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Downstream Downstream Signaling (e.g., cGMP pathway) NO->Downstream This compound This compound This compound->NOS Inhibits

This compound inhibits the enzymatic synthesis of Nitric Oxide.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in key experimental paradigms relevant to neurological research.

Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents

This protocol details how to assess this compound's inhibitory effect on NMDA receptor currents in cultured neurons.

Protocol_Electrophysiology Workflow: Electrophysiological Assessment of this compound A Prepare Cultured Neurons (e.g., primary hippocampal neurons) B Establish Whole-Cell Patch-Clamp Configuration A->B C Perfuse with External Solution containing Glycine and Mg²⁺-free buffer B->C D Obtain Baseline NMDA Current by applying NMDA (e.g., 100 µM) C->D E Washout NMDA D->E F Bath Apply this compound (various concentrations, e.g., 10-300 µM) E->F G Re-apply NMDA in the presence of this compound F->G H Record Inhibited Current G->H I Analyze Data: Calculate % inhibition and construct dose-response curve H->I

Experimental workflow for electrophysiology.

Methodology:

  • Cell Culture: Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine coated coverslips. Maintain cultures for 12-16 days in vitro.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH adjusted to 7.4 with NaOH. Prepare a Mg²⁺-free solution to prevent voltage-dependent block of NMDA receptors.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.1 CaCl₂, 1.1 EGTA, 4 Na₂ATP, 0.4 NaGTP, pH adjusted to 7.2 with CsOH.

    • Drug Solutions: Prepare a stock solution of this compound sulfate in deionized water. Prepare fresh dilutions of NMDA and this compound in the external solution on the day of the experiment.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Establish a whole-cell voltage-clamp configuration (holding potential at -60 mV).

    • Obtain a stable baseline recording.

    • Apply NMDA (e.g., 100 µM for 5-10 seconds) using a rapid perfusion system to elicit an inward current.

    • After washout and recovery of the baseline, perfuse the chamber with a known concentration of this compound for 2-3 minutes.

    • Co-apply NMDA and this compound to record the inhibited current.

    • Repeat for a range of this compound concentrations to determine the dose-response relationship and calculate the KD or IC₅₀.[5]

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol uses a colorimetric assay to measure this compound's ability to inhibit NOS activity in brain tissue homogenates.

Protocol_NOS_Assay Workflow: NOS Inhibition Assay A Prepare Brain Tissue Homogenate (e.g., from rat cerebellum) B Prepare Reaction Mixtures: - Control (Buffer) - this compound (Test) - L-NAME (Positive Control) A->B C Add Cofactors (NADPH, FAD, FMN, BH4) and L-Arginine to all mixtures B->C D Incubate at 37°C for a set time (e.g., 30 minutes) C->D E Stop Reaction (e.g., by adding a stop solution) D->E F Measure Nitrite/Nitrate Concentration (using Griess Reagent) E->F G Read Absorbance (e.g., at 540 nm) F->G H Calculate NOS activity and % inhibition G->H

Experimental workflow for NOS activity assay.

Methodology:

  • Tissue Preparation: Homogenize rat brain tissue (e.g., cerebellum, which has high nNOS expression) in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate and use the supernatant as the enzyme source.

  • Assay Procedure:

    • Use a commercial NOS activity assay kit or prepare reagents in-house. The assay measures the conversion of L-arginine to L-citrulline, or more commonly, the production of nitrite/nitrate (stable end-products of NO).

    • In a 96-well plate, add the enzyme preparation to wells containing reaction buffer.

    • Add this compound at various concentrations to the test wells. Add a known NOS inhibitor like L-NAME to positive control wells and buffer to negative control wells.

    • Initiate the reaction by adding a cofactor mix (containing NADPH, FAD, FMN, tetrahydrobiopterin) and the substrate, L-arginine.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction.

    • For nitrite/nitrate detection, add Griess reagent to each well, which reacts with nitrite to form a colored azo compound.

    • Measure the absorbance using a plate reader at ~540 nm.

    • Calculate the percentage of NOS inhibition for each this compound concentration relative to the control and determine the Ki.[2]

Protocol 3: Fear Conditioning for Assessing Effects on Memory Consolidation

This protocol describes an in vivo behavioral paradigm to test how post-training administration of this compound affects memory consolidation, a process highly dependent on synaptic plasticity.

Protocol_Behavior Workflow: In Vivo Fear Conditioning Study A Day 1: Habituation (Allow animal to explore conditioning chamber) B Day 2: Training (Acquisition) (Present conditioned stimulus (CS, e.g., tone) paired with unconditioned stimulus (US, e.g., footshock)) A->B C Immediately Post-Training: Administer Drug (i.p. injection of Saline or this compound) B->C D Day 3: Contextual Fear Test (Place animal back in training chamber and measure freezing) C->D E Day 4: Cued Fear Test (Place animal in a novel context, present CS, and measure freezing) D->E F Analyze Data: Compare % freezing time between Saline and this compound groups E->F

References

Application of Arcaine in Analytical Chemistry: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcaine, chemically known as 1,4-diguanidinobutane, is a guanidino compound and a polyamine that plays a role in various biological processes. In the realm of pharmaceutical development and biochemical research, it is recognized as an antagonist of the NMDA receptor. The accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and HPLC with fluorescence detection.

Due to its polar nature and lack of a strong chromophore, the analysis of this compound presents certain challenges. Direct analysis by UV-Vis spectrophotometry is often not feasible at low concentrations. Therefore, methods that offer high sensitivity and selectivity, such as mass spectrometry, or techniques that enhance detectability through derivatization, are preferred.

I. Quantification of this compound by LC-MS/MS

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of this compound in complex biological samples like plasma, serum, and tissue homogenates. This method offers high specificity by utilizing the mass-to-charge ratio of the analyte and its fragments.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structural analog)

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or an HPLC vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

2. Chromatographic Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention of polar compounds like this compound.

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    Time (min) %A %B
    0.0 10 90
    5.0 50 50
    5.1 90 10
    7.0 90 10
    7.1 10 90

    | 10.0 | 10 | 90 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for this compound would need to be determined by infusing a standard solution. For a compound with a molecular weight of 172.23 g/mol , the precursor ion would likely be [M+H]+ at m/z 173.2. Product ions would be determined through fragmentation experiments.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation: Performance Characteristics (LC-MS/MS)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on typical values for similar polyamine and guanidino compound assays.[1]

ParameterExpected Value
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%
Workflow Diagram: LC-MS/MS Analysis of this compound```dot

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile + 0.1% FA) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate HILIC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound using HPLC with fluorescence detection after pre-column derivatization.

III. This compound as a Reagent in Analytical Chemistry

While the primary focus is often on the quantification of this compound itself, it can also be utilized as a reagent in certain analytical applications. Given its structure with two guanidino groups, this compound can participate in reactions characteristic of guanidines. For instance, it could be used as a building block in the synthesis of specific ligands for metal ion complexation or as a counter-ion in ion-pair chromatography. However, specific, widely adopted applications of this compound as a routine analytical reagent are not extensively documented in the literature.

Conclusion

The analytical determination of this compound in biological samples can be effectively achieved using LC-MS/MS for high sensitivity and specificity, or by HPLC with fluorescence detection following derivatization for laboratories where mass spectrometry is not available. The protocols provided herein offer a robust starting point for method development and validation. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Application Notes and Protocols for Arcaine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Arcaine, a competitive antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor, in various animal models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the dosage and administration of this compound in different animal models.

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelApplicationDosageAdministration RouteReference
RatFear Conditioning10 mg/kgIntraperitoneal (IP)[1]

Note: There is a significant lack of publicly available data on the intravenous, subcutaneous, and oral administration of this compound in rodent models. Researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific experimental context.

Table 2: this compound Dosage and Administration in Other Animal Models

Animal ModelApplicationDosageAdministration RouteReference
RabbitData Not AvailableData Not AvailableData Not Available

Note: No specific dosage information for this compound in rabbit models was found in the reviewed literature. General administration protocols for rabbits are provided below.

Experimental Protocols

The following are detailed methodologies for the administration of this compound in key experimental settings.

Intraperitoneal (IP) Injection in Rats for Fear Conditioning Studies

This protocol is designed for investigating the effects of this compound on learning and memory in a fear conditioning paradigm.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • 1 mL syringes

  • 25-27 gauge needles

  • Animal scale

  • Fear conditioning apparatus

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline to the desired concentration. For a 10 mg/kg dose in a 300g rat, you would need 3 mg of this compound. If the injection volume is 1 mL, the concentration should be 3 mg/mL.

    • Ensure the solution is fully dissolved and at room temperature before administration.

  • Animal Handling and Injection:

    • Weigh the rat to accurately calculate the required injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.[2]

    • Gently restrain the rat. One common method is to hold the rat's head and thorax with one hand, leaving the abdomen exposed.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Insert the needle at a 10-30 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating correct needle placement.

    • Inject the this compound solution smoothly.

    • Withdraw the needle and return the rat to its home cage.

  • Fear Conditioning Paradigm:

    • Administer the IP injection of this compound at a predetermined time before or after the fear conditioning training, as dictated by the experimental design. A 30-minute pre-treatment time is common in behavioral studies.

    • The fear conditioning protocol typically involves placing the rat in a novel chamber and presenting a neutral conditioned stimulus (CS), such as a tone, paired with an aversive unconditioned stimulus (US), like a mild foot shock.[3][4][5]

    • Assess freezing behavior as a measure of fear memory during subsequent presentations of the CS alone.

General Administration Protocols

The following are general guidelines for various administration routes that can be adapted for this compound in different animal models, pending the determination of appropriate dosages.

Materials:

  • This compound solution in a sterile, injectable vehicle

  • 1 mL syringe with a 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Prepare the this compound solution to the desired concentration. The maximum bolus IV injection volume for a mouse is typically around 5 mL/kg.

  • Place the mouse in a restrainer, exposing the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation.

  • Disinfect the tail with 70% ethanol.

  • Insert the needle into one of the lateral tail veins, bevel up, at a shallow angle.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site.

Materials:

  • This compound solution in a sterile, injectable vehicle

  • Appropriately sized syringe and needle (e.g., 23-25 gauge)

  • Rabbit restrainer or assistance from a second person

Procedure:

  • Prepare the this compound solution. The volume of a single subcutaneous injection in a rabbit should ideally not exceed 20 mL.[6][7]

  • Restrain the rabbit securely.

  • Lift a fold of skin between the shoulder blades to form a "tent."

  • Insert the needle into the base of the tent, parallel to the body.

  • Aspirate to ensure a blood vessel has not been entered.

  • Inject the solution.

  • Withdraw the needle and gently massage the area to aid dispersion.[8]

Materials:

  • This compound solution or suspension

  • Flexible or rigid gavage needle (20-22 gauge for adult mice)

  • 1 mL syringe

Procedure:

  • Prepare the this compound formulation. The maximum oral gavage volume for mice is generally 10 mL/kg.[2][9][10][11][12]

  • Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth of the gavage needle.

  • Gently restrain the mouse, holding the head and neck to keep the esophagus straight.

  • Insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus to the predetermined depth. Do not force the needle.

  • Administer the solution slowly.

  • Gently remove the needle.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the polyamine binding site on the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

By binding to the polyamine site, this compound prevents the potentiation of NMDA receptor activity by endogenous polyamines like spermidine and spermine. This leads to a reduction in the influx of Ca²⁺ ions through the NMDA receptor channel, thereby modulating downstream signaling cascades.

Arcaine_NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit Glycine Glycine Glycine->NMDAR Binds to GluN1 subunit Polyamines Polyamines (e.g., Spermidine) Polyamines->NMDAR Potentiates Activity This compound This compound This compound->NMDAR Antagonizes (Competitive) Ca_influx Reduced Ca²⁺ Influx NMDAR->Ca_influx Downstream Modulation of Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream

Caption: this compound competitively antagonizes the polyamine site on the NMDA receptor.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.

In_Vivo_Workflow start Start: Hypothesis and Study Design animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model acclimatization Animal Acclimatization animal_model->acclimatization dose_prep Prepare this compound Formulation (Determine Vehicle and Concentration) administration Administer this compound (IP, IV, SC, or Oral) dose_prep->administration grouping Randomize into Experimental Groups (Vehicle, this compound Doses) acclimatization->grouping grouping->administration experiment Conduct Experiment (e.g., Behavioral Test, Ischemia Induction) administration->experiment data_collection Collect Data (e.g., Behavioral Scores, Tissue Samples) experiment->data_collection analysis Analyze Data (Statistical Analysis) data_collection->analysis results Interpret Results and Draw Conclusions analysis->results

Caption: General workflow for in vivo experiments involving this compound administration.

Toxicology and Pharmacokinetics

Limited information is available regarding the comprehensive toxicological and pharmacokinetic profile of this compound. One study on articaine, a different compound, suggests a good safety profile with a no-effect level (NOEL) of 25 mg/kg/day (s.c.) in rats and 40 mg/kg/day (s.c.) in dogs.[13] However, it is crucial to note that this data may not be directly applicable to this compound.

The pharmacokinetics of this compound have not been extensively characterized in the available literature. Studies on other compounds administered to rats have shown rapid elimination and low oral bioavailability.[14] Given the lack of specific data for this compound, it is highly recommended that researchers conduct pharmacokinetic studies to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) in their chosen animal model and administration route. These studies are essential for interpreting efficacy and toxicology data accurately.

Disclaimer: The information provided in these application notes is for research purposes only and should not be used for clinical applications. Researchers should always adhere to their institution's animal care and use committee (IACUC) guidelines and conduct appropriate dose-finding and safety studies before commencing large-scale experiments.

References

Application Notes and Protocols: Arcaine for the Study of NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arcaine (1,4-diguanidinobutane) is a valuable pharmacological tool for investigating the function and modulation of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Initially identified as a competitive antagonist at the polyamine binding site on the NMDA receptor complex, further research has revealed a more complex mechanism of action, including open channel block.[1][2] This dual functionality makes this compound a versatile agent for dissecting the intricate signaling pathways governed by NMDA receptors. These receptors are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[5][6][7] Their dysregulation is implicated in various neurological disorders, making them a key target for therapeutic intervention.[5][8]

These application notes provide a comprehensive overview of this compound's use in studying NMDA receptor function, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in their experimental design.

Mechanism of Action

This compound modulates NMDA receptor function through two primary mechanisms:

  • Open Channel Block: this compound acts as an open channel blocker of the NMDA receptor.[1] This action is voltage-dependent, meaning the degree of block is influenced by the transmembrane potential.[1][9] At negative membrane potentials, this compound enters and occludes the open channel pore, preventing the influx of ions such as Ca²⁺. This block is almost completely relieved at positive potentials.[1] This mechanism is distinct from the voltage-dependent block by Mg²⁺ but shares the characteristic of requiring channel opening for the block to occur.[1][9]

  • Interaction with the Polyamine Site: this compound is also recognized as a competitive antagonist at the polyamine modulatory site on the NMDA receptor.[2][10][11] Endogenous polyamines like spermine and spermidine typically potentiate NMDA receptor activity.[4][10] this compound competitively inhibits this potentiation, providing a tool to study the physiological and pathological roles of polyamine modulation.[3][11]

It is important to note that while some studies highlight its role as a competitive antagonist at the polyamine site, others suggest its primary inhibitory effect is through open channel block, independent of the polyamine site.[1] The predominant mechanism observed may depend on the specific experimental conditions, such as membrane potential and the concentrations of this compound and polyamines used.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the NMDA receptor, compiled from various studies.

Table 1: Electrophysiological Properties of this compound Block on NMDA Receptors

ParameterValueExperimental ConditionSource
Dissociation Constant (KD)61 µMWhole-cell recording from cultured rat hippocampal neurons at -60 mV[1]
Voltage DependenceSenses 67% of the transmembrane electric fieldWhole-cell recording from cultured rat hippocampal neurons[1]
Binding Rate (kon)4.4 x 108 M-1s-1Single-channel recording, assuming a simple open channel block model[1]
Unbinding Rate (koff)1.8 x 104 s-1Single-channel recording, assuming a simple open channel block model[1]

Table 2: Inhibition of Ligand Binding by this compound

ParameterValueExperimental ConditionSource
Inhibition Constant (Ki)14.8 µM (for Agmatine, a related compound)Spermidine-potentiated [³H]MK-801 binding in rat cortical membranes[11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Characterize this compound's Voltage-Dependent Block

Objective: To determine the concentration- and voltage-dependence of this compound's block of NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., rat hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

  • NMDA (N-methyl-D-aspartate)

  • This compound stock solution

  • Patch-clamp rig with amplifier and data acquisition system

Methodology:

  • Prepare cultured neurons on coverslips.

  • Establish a whole-cell patch-clamp recording from a selected neuron.

  • Clamp the neuron at a negative holding potential (e.g., -60 mV).

  • Perfuse the external solution containing a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • Once a stable baseline current is achieved, co-apply different concentrations of this compound with the NMDA/glycine solution.

  • Record the steady-state current at each this compound concentration.

  • To assess voltage-dependence, repeat steps 4-6 at a range of holding potentials (e.g., from -80 mV to +40 mV).

  • Data Analysis: Plot the fractional block of the NMDA current as a function of this compound concentration to determine the IC₅₀ or KD at each holding potential. Plot the KD as a function of voltage to characterize the voltage-dependence of the block.

Protocol 2: Radioligand Binding Assay to Investigate this compound's Interaction with the Polyamine Site

Objective: To assess the competitive antagonism of this compound at the polyamine binding site using [³H]dizocilpine (MK-801) binding.

Materials:

  • Rat cortical membrane preparation

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]MK-801 (radiolabeled open channel blocker)

  • Glutamate and Glycine

  • Spermidine (polyamine agonist)

  • This compound

  • Glass fiber filters

  • Scintillation counter and fluid

Methodology:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]MK-801 in the presence of saturating concentrations of glutamate and glycine.

  • To assess the effect of polyamines, add a fixed concentration of spermidine to a subset of tubes to potentiate [³H]MK-801 binding.

  • To determine the inhibitory effect of this compound, add increasing concentrations of this compound to tubes containing membranes, [³H]MK-801, glutamate, glycine, and spermidine.

  • Incubate the mixture at a controlled temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled MK-801). Plot the percentage of inhibition of spermidine-potentiated [³H]MK-801 binding as a function of this compound concentration to calculate the IC₅₀ and subsequently the Ki value.

Visualizations

Signaling Pathway of NMDA Receptor Modulation

NMDA_Modulation cluster_receptor NMDA Receptor cluster_ligands Modulators NMDA_Receptor NMDA Receptor Channel Polyamine_Site Polyamine Site Channel_Pore Ion Channel Pore Polyamine_Site->NMDA_Receptor Allosteric Modulation Channel_Pore->NMDA_Receptor Ion Flux Spermine Spermine/Spermidine (Agonist) Spermine->Polyamine_Site Potentiates Arcaine_Polyamine This compound (Antagonist) Arcaine_Polyamine->Polyamine_Site Competitively Inhibits Arcaine_Channel This compound (Blocker) Arcaine_Channel->Channel_Pore Blocks (Open State)

Caption: this compound's dual mechanism of action on the NMDA receptor.

Experimental Workflow for Electrophysiological Recording

Ephys_Workflow A Prepare Cultured Neurons B Establish Whole-Cell Patch-Clamp A->B C Apply NMDA + Glycine (Evoke Current) B->C D Record Baseline NMDA Current C->D E Co-apply this compound (Varying Concentrations) D->E F Record Blocked NMDA Current E->F G Change Holding Potential F->G Repeat for Voltage-Dependence H Data Analysis: Determine KD and Voltage Dependence F->H G->C

Caption: Workflow for characterizing this compound's effects using patch-clamp.

Logical Relationship of this compound's Interactions

Arcaine_Interactions cluster_polyamine Polyamine Site Interaction cluster_channel Open Channel Block This compound This compound Competitive_Antagonism Competitive Antagonism This compound->Competitive_Antagonism Open_Channel_Block Open Channel Block This compound->Open_Channel_Block Polyamine_Site Polyamine Binding Site Competitive_Antagonism->Polyamine_Site Blocks Spermine Binding Spermine Spermine/Spermidine Spermine->Polyamine_Site Binds to NMDA_Channel_Pore NMDA Channel Pore Open_Channel_Block->NMDA_Channel_Pore Occludes Voltage_Dependence Voltage-Dependent Open_Channel_Block->Voltage_Dependence Exhibits

Caption: Logical diagram of this compound's dual inhibitory mechanisms.

References

Techniques for dissolving and storing Arcaine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate is a valuable research tool, acting as a competitive antagonist at the polyamine site of the N-Methyl-D-aspartate (NMDA) receptor and as a nitric oxide synthase (NOS) inhibitor.[1][2] Proper dissolution and storage are critical for maintaining its stability and ensuring experimental reproducibility. These application notes provide detailed protocols for the effective solubilization and storage of this compound sulfate, along with a summary of its physical and chemical properties.

Chemical and Physical Properties

This compound sulfate, with the chemical name N,N'-1,4-Butanediylbisguanidine sulfate, is a white to off-white crystalline powder.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₆N₆·H₂SO₄[3][4]
Molecular Weight 270.31 g/mol [1][4]
Appearance White to off-white crystalline powder[3]
Purity ≥98%[2][5]
Melting Point >280 °C[5]

Solubility Data

This compound sulfate exhibits solubility in various aqueous solutions. It is important to note that solubility can be influenced by temperature and the purity of the solute and solvent. The following table summarizes known solubility data.

SolventConcentrationObservationsReference
Water25 mM-[1]
Water49.00-51.00 mg/mLClear to very slightly hazy, colorless to faintly yellow[5]
1 M NaOH50 mg/mLClear to slightly hazy, colorless to faintly yellow[5]
Acetic Acid10 mg/mLClear, colorless to faintly yellow[5]
DMSO10 mM-[6]
EthanolInsoluble-[5]

Recommended Storage Conditions

Proper storage of this compound sulfate in both solid and solution form is crucial to prevent degradation.

Solid this compound Sulfate

For long-term storage of solid this compound sulfate, it is recommended to store the powder at -20°C, which can preserve it for up to 3 years.[7] Alternatively, storage at 4°C is suitable for up to 2 years.[7] Some suppliers suggest storage at room temperature or between 0-8°C.[1][3] For consistency and to maximize shelf-life, sub-zero temperatures are preferable. The compound is stable for shipping at ambient temperatures.[1]

This compound Sulfate Solutions

It is highly recommended to prepare this compound sulfate solutions fresh on the day of use.[1] If storage is necessary, aliquots of the solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1][7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.[7] Before use, frozen solutions should be allowed to equilibrate to room temperature and checked for any precipitation.[1]

Experimental Protocols

Protocol for Dissolving this compound Sulfate in Water

This protocol outlines the steps to prepare an aqueous stock solution of this compound sulfate.

Materials:

  • This compound sulfate powder

  • Sterile, deionized, or distilled water

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

Procedure:

  • Equilibration: Allow the vial of this compound sulfate powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound sulfate powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of sterile water to achieve the desired concentration (e.g., for a 25 mM stock solution, add the appropriate volume of water to the weighed powder).

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all the powder has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Sterilization (Optional): If a sterile solution is required for cell culture experiments, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Use or Storage: Use the freshly prepared solution immediately or aliquot and store as recommended in section 3.2.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps start Start equilibrate Equilibrate this compound Sulfate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_solvent Add Sterile Water weigh->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect sonicate Sonication (if necessary) inspect->sonicate Incomplete Dissolution filter Sterile Filter (0.22 µm) if required inspect->filter Complete Dissolution sonicate->inspect use Use Immediately filter->use store Aliquot and Store at -20°C or -80°C filter->store end End use->end store->end

Caption: Workflow for dissolving this compound sulfate.

Mechanism of Action: NMDA Receptor Antagonism

This compound sulfate functions as a competitive antagonist at the polyamine binding site on the NMDA receptor.[1][2] The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission in the central nervous system. For the channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. The polyamine site is an allosteric modulatory site. While endogenous polyamines like spermine and spermidine can potentiate receptor activity, this compound binds to this site and prevents this potentiation, thereby acting as an antagonist.[1]

NMDA_Receptor_Pathway cluster_receptor NMDA Receptor Complex glutamate Glutamate Site channel Ion Channel (Ca²⁺, Na⁺) glutamate->channel Activates glycine Glycine Site glycine->channel Co-activates polyamine Polyamine Site polyamine->channel Modulates downstream Downstream Signaling (e.g., CaMKII, CREB) channel->downstream Ion Influx glu Glutamate glu->glutamate Binds gly Glycine gly->glycine Binds This compound This compound This compound->polyamine Binds & Blocks

References

Troubleshooting & Optimization

Technical Support Center: Arcaine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues related to the stability of Arcaine (1,4-Diguanidinobutane) in solution. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound solutions?

This compound sulfate is soluble in water (up to 25 mM)[1]. For optimal stability, it is highly recommended to prepare fresh solutions of this compound for immediate use[1]. If storage is necessary, solutions can be stored at -20°C for up to one month[1]. The solid form of this compound sulfate is stable for shipping at ambient temperatures[1].

Q2: My this compound solution has been stored for a while. How can I tell if it has degraded?

Visual inspection is the first step. Look for any changes in color, clarity, or the presence of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity and concentration of this compound in your solution compared to a freshly prepared standard[2][3][4][5].

Q3: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, like other guanidino compounds, can be influenced by several factors:

  • pH: The guanidinium group is protonated and stable over a wide pH range[6][7]. However, strongly alkaline conditions can promote hydrolysis[8][9].

  • Temperature: Elevated temperatures can accelerate degradation. Heating aqueous solutions of guanidine can lead to hydrolysis to form urea[9].

  • Light: Although specific photostability data for this compound is limited, many pharmaceutical compounds are susceptible to photodegradation[10]. It is advisable to protect this compound solutions from light.

  • Buffer Composition: The choice of buffer can impact stability. It is important to ensure the compatibility of the buffer system with this compound.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the available literature, a probable degradation route for guanidino compounds in aqueous solution is hydrolysis. This process would involve the cleavage of the guanidino group(s) to form urea and the corresponding amine (in this case, putrescine). This hydrolysis can be catalyzed by hydroxide ions, particularly at higher pH and temperature[8][9]. Another potential degradation pathway could be oxidation, although this is less characterized for this specific molecule.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues with this compound solutions.

Diagram: Troubleshooting Workflow for this compound Solution Instability

Troubleshooting Workflow for this compound Solution Instability Troubleshooting Workflow for this compound Solution Instability start Start: Suspected this compound Instability check_visual Visually inspect the solution (Clarity, Color, Precipitate) start->check_visual check_analytical Perform analytical purity check (e.g., HPLC, LC-MS) check_visual->check_analytical is_degraded Is degradation confirmed? check_analytical->is_degraded investigate_storage Review storage conditions (Temperature, Duration, Light Exposure) is_degraded->investigate_storage Yes no_degradation No significant degradation detected. Proceed with experiment. is_degraded->no_degradation No investigate_prep Review solution preparation (Solvent, pH, Contaminants) investigate_storage->investigate_prep mitigate Implement corrective actions: - Prepare fresh solution - Store at -20°C, protected from light - Use appropriate buffer investigate_prep->mitigate end End: Stable this compound Solution mitigate->end no_degradation->end

Caption: Troubleshooting workflow for identifying and resolving this compound solution instability.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[11][12][13].

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound sulfate salt

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Identify and quantify any degradation products.

    • Determine the percentage of degradation of this compound under each stress condition.

Table: Summary of Forced Degradation Conditions
Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal DegradationWater60°C24 hours
PhotodegradationWaterRoom Temperature24 hours

Factors Influencing this compound Stability

The stability of this compound in solution is a multifactorial issue. The following diagram illustrates the key factors that researchers should consider.

Diagram: Factors Affecting this compound Stability in Solution

Factors Affecting this compound Stability Factors Affecting this compound Stability in Solution This compound This compound Stability in Solution ph pH ph->this compound temp Temperature temp->this compound light Light Exposure light->this compound buffer Buffer Composition buffer->this compound oxygen Oxidizing Agents oxygen->this compound time Storage Time time->this compound

Caption: Key environmental and solution factors that can influence the stability of this compound.

References

Optimizing Arcaine Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Arcaine in in vitro assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (1,4-diguanidinobutane) is a competitive antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] It also exhibits inhibitory effects on nitric oxide synthase (NOS). Its primary role in in vitro studies is to modulate the activity of the NMDA receptor, which is involved in a variety of cellular processes.

Q2: How should I prepare and store this compound stock solutions?

For optimal results, it is recommended to prepare this compound solutions fresh on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.[1] It is crucial to use high-purity water or an appropriate buffer for dissolution to avoid any potential contaminants that might interfere with your assay.

Q3: What is a typical starting concentration range for this compound in in vitro assays?

The effective concentration of this compound can vary significantly depending on the cell type, assay conditions, and the specific endpoint being measured. A common starting point for dose-response experiments is to test a broad range of concentrations, for example, from 1 µM to 100 µM. The IC50 of this compound for NMDA receptor antagonism has been reported to be around 9.13 µM in some contexts.[3] However, it is essential to determine the optimal concentration for your specific experimental setup empirically.

Q4: Can this compound be cytotoxic to cells in culture?

Yes, like many small molecules, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to perform a cell viability or cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental duration. Assays such as MTT, XTT, or LDH release can be used for this purpose.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific assay.Perform a dose-response experiment with a wider and higher range of concentrations.
Cell line insensitivity: The cell line you are using may have low expression levels of NMDA receptors or may be otherwise insensitive to this compound's mechanism of action.Confirm the expression of NMDA receptors in your cell line using techniques like Western blot or qPCR. Consider using a different, more sensitive cell line as a positive control.
Degraded this compound: Improper storage or handling may have led to the degradation of the this compound stock solution.Prepare a fresh stock solution of this compound and repeat the experiment.
High cell death or cytotoxicity Concentration too high: The concentration of this compound is likely in the toxic range for your cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your functional assays.
Solvent toxicity: If a solvent other than water or a standard buffer was used to dissolve this compound, the solvent itself might be causing cytotoxicity.Ensure the final concentration of any organic solvent (e.g., DMSO) in your culture medium is below the toxic level for your cells (typically <0.1%).
Precipitation of this compound in culture medium Poor solubility: this compound may have limited solubility in your specific culture medium, especially at higher concentrations.Prepare the this compound stock solution in a suitable solvent and ensure it is fully dissolved before diluting it into the culture medium. Avoid high concentrations that exceed its solubility limit.
Inconsistent or variable results Inconsistent cell seeding: Variations in cell number across wells can lead to inconsistent results.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
Edge effects in microplates: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile water or PBS to maintain humidity.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration range of this compound that is not toxic to your cell line of interest.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Functional Assay to Evaluate this compound's Inhibitory Effect

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific cellular function that is modulated by NMDA receptors.

Materials:

  • Your cell line of interest (known to express functional NMDA receptors)

  • Complete cell culture medium

  • This compound (at pre-determined non-toxic concentrations)

  • NMDA (or another appropriate agonist)

  • Reagents for your specific functional assay (e.g., calcium imaging dye, reagents for measuring downstream signaling molecules)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide) and allow them to grow to the desired confluency.

  • This compound Pre-incubation: Pre-incubate the cells with different non-toxic concentrations of this compound for a specific period (e.g., 30-60 minutes). Include a vehicle control.

  • Agonist Stimulation: Stimulate the cells with a known concentration of an NMDA receptor agonist (e.g., NMDA).

  • Functional Readout: Measure the specific cellular response using your chosen assay (e.g., changes in intracellular calcium levels, phosphorylation of downstream proteins, gene expression).

  • Data Analysis: Compare the response in this compound-treated cells to the control cells to determine the inhibitory effect of this compound. Calculate the IC50 value if a dose-response relationship is observed.

Quantitative Data Summary

Parameter Value Experimental System Reference
IC50 (NMDA receptor antagonism)9.13 µMNot specified[3]
IC50 (inhibition of NMDA-induced currents)60.1 µMX. laevis oocytes expressing rat NMDA receptors[3]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor. This compound acts as an antagonist at the polyamine binding site, thus inhibiting this pathway.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Polyamine Polyamine Polyamine->NMDAR Potentiates This compound This compound This compound->NMDAR Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel CaM CaM Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates CREB CREB Activation CaMKII->CREB NO_production NO Production nNOS->NO_production Gene_expression Gene Expression CREB->Gene_expression Polyamine_Metabolism Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine ADC Putrescine Putrescine Ornithine->Putrescine ODC Agmatine->Putrescine Agmatinase Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Arginase Arginase ADC Arginine Decarboxylase ODC Ornithine Decarboxylase Agmatinase Agmatinase Spermidine_Synthase Spermidine Synthase Spermine_Synthase Spermine Synthase This compound This compound (Structural Analog) This compound->Agmatinase Potential Inhibition Experimental_Workflow start Start stock_prep Prepare Fresh This compound Stock Solution start->stock_prep dose_response Dose-Response Cytotoxicity Assay (e.g., MTT) stock_prep->dose_response determine_non_toxic Determine Max Non-Toxic Concentration dose_response->determine_non_toxic functional_assay Perform Functional Assay with Non-Toxic Concentrations determine_non_toxic->functional_assay analyze_inhibition Analyze Inhibitory Effect and Determine IC50 functional_assay->analyze_inhibition end End analyze_inhibition->end

References

Technical Support Center: Troubleshooting Arcaine's Effects in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the use of Arcaine in electrophysiology experiments. The following information is designed to help identify and resolve common issues, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

A1: this compound is a polyamine toxin that primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Its mechanism is twofold: it is a competitive antagonist at the polyamine binding site on the NMDA receptor and it acts as an open channel blocker in a voltage-dependent manner.[1] This means it enters and blocks the ion channel pore when the channel is open, with the block being more pronounced at negative membrane potentials and relieved at positive potentials.

Q2: What are the known quantitative effects of this compound on NMDA receptors?

A2: this compound produces a concentration-dependent block of NMDA-evoked inward currents. The dissociation constant (KD) for this block has been reported to be 61 µM at a holding potential of -60 mV.[2] The kinetics of this open channel block have also been estimated, with a binding rate of approximately 4.4 x 108 M-1s-1 and an unbinding rate of 1.8 x 104 s-1.[2]

Q3: Does this compound have effects on other ion channels?

A3: While the primary focus of research on this compound has been on NMDA receptors, polyamine toxins, in general, can have effects on other ion channels. For instance, some polyamines have been shown to interact with certain types of potassium and calcium channels.[3][4] However, specific quantitative data (such as IC50 values) for this compound's effects on a wide range of ion channels are not extensively documented in publicly available literature. Researchers should be aware of the potential for off-target effects and design experiments with appropriate controls.

Q4: I am observing a rapid rundown of my NMDA-activated currents after applying this compound. What could be the cause?

A4: Rapid current rundown can be a common issue in patch-clamp experiments. While it can be related to the stability of the patch or the health of the cell, the application of a channel blocker like this compound can sometimes exacerbate this. Here are a few things to consider:

  • Cell Health: Ensure your cells are healthy before starting the experiment. Unhealthy cells are more prone to rundown.

  • Internal Solution: Check the composition of your internal solution. Including ATP and GTP can help maintain channel function and overall cell health.

  • Use-Dependence: Although this compound's block is not strongly use-dependent, prolonged or repeated applications of NMDA in the presence of the blocker could contribute to rundown.[5] Consider allowing for a sufficient recovery period between applications.

Q5: My recordings become very noisy after applying this compound. How can I reduce the noise?

A5: Increased noise can stem from several sources. If it coincides with this compound application, consider the following:

  • Solution Stability: Ensure that this compound is fully dissolved in your external solution. Precipitates can introduce noise. It is good practice to filter your final working solution.

  • Grounding and Shielding: Re-check that your electrophysiology rig is properly grounded and shielded within a Faraday cage. The introduction of any new substance can sometimes subtly alter the electrical properties of your setup.

  • Electrode Drift: Mechanical instability of the recording electrode can introduce noise. Ensure your micromanipulator is stable and there are no vibrations affecting the setup.

Troubleshooting Guides

Problem 1: Inconsistent or No Block by this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Concentration Verify your stock solution concentration and dilution calculations. Prepare fresh dilutions for each experiment.
Degradation of this compound Polyamine toxins can be sensitive to storage conditions. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
pH of External Solution The charge of polyamines is pH-dependent. Ensure your external solution is buffered to the correct physiological pH (typically 7.2-7.4) as changes in pH can affect this compound's ability to bind to its target.
Voltage-Dependence of Block Remember that this compound's block is voltage-dependent. At depolarized or positive holding potentials, the block will be significantly weaker or absent.[2] Confirm you are recording at a negative holding potential (e.g., -60 mV or -70 mV) to observe the block.
Competitive Antagonism If your preparation contains high concentrations of endogenous polyamines (like spermine or spermidine), these may compete with this compound for the polyamine binding site, reducing its apparent potency.[1]
Problem 2: Difficulty in Observing Voltage-Dependent Unblock

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inadequate Voltage Step Protocol To observe the voltage-dependent unblock, you need to step to sufficiently positive potentials. A voltage step to at least +40 mV or more positive is recommended.
Slow Voltage Clamp If your voltage clamp is not fast enough, the membrane potential may not reach the command potential instantaneously, obscuring the rapid kinetics of unblocking. Ensure your series resistance is well-compensated.
Space Clamp Issues In large or complex cells like neurons, the voltage clamp may not be uniform across the entire cell membrane. This can lead to an inaccurate measurement of the true voltage-dependence of the block. Using smaller, more compact cells or performing recordings from isolated patches can mitigate this issue.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's effects. Note the limited availability of data for channels other than the NMDA receptor.

Target Parameter Value Conditions Reference
NMDA ReceptorKD61 µMWhole-cell recording at -60 mV[2]
NMDA ReceptorBinding Rate (kon)4.4 x 108 M-1s-1Single-channel recording[2]
NMDA ReceptorUnbinding Rate (koff)1.8 x 104 s-1Single-channel recording[2]

Experimental Protocols

Protocol 1: Characterizing the Voltage-Dependent Block of NMDA Receptors by this compound

Objective: To determine the IC50 of this compound and characterize the voltage-dependence of its block on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Use cultured hippocampal neurons or a heterologous expression system (e.g., HEK293 cells) expressing the desired NMDA receptor subunits.

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (pH adjusted to 7.3 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).

  • Recording Procedure:

    • Hold the cell at a negative potential (e.g., -60 mV).

    • Apply a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a stable inward current.

    • Once a stable baseline current is achieved, co-apply different concentrations of this compound (e.g., 1 µM to 300 µM) with the NMDA/glycine solution and record the steady-state blocked current.

    • To assess voltage-dependence, apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments) in the absence and presence of a fixed concentration of this compound (e.g., 50 µM).

  • Data Analysis:

    • Calculate the percentage of block at each this compound concentration at the negative holding potential to determine the IC50 value by fitting the data to a Hill equation.

    • Plot the current-voltage (I-V) relationship in the absence and presence of this compound to visualize the voltage-dependent block.

Mandatory Visualizations

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (Closed) Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding This compound This compound This compound->NMDAR Competitive Antagonism NMDAR_Open NMDA Receptor (Open) This compound->NMDAR_Open Open Channel Block Polyamine Spermine/ Spermidine Polyamine->NMDAR Modulatory Site Binding NMDAR->NMDAR_Open Channel Opening Ca_ion Ca²⁺ NMDAR_Open->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates

Caption: Signaling pathway of NMDA receptor activation and points of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent/No Block Observed Check_Conc Verify this compound Concentration Start->Check_Conc Check_Storage Check Stock Solution Storage & Age Check_Conc->Check_Storage If concentration is correct Check_pH Confirm pH of External Solution Check_Storage->Check_pH If storage is correct Check_Voltage Verify Holding Potential is Negative Check_pH->Check_Voltage If pH is correct Consider_Competition Consider Endogenous Polyamine Competition Check_Voltage->Consider_Competition If voltage is correct Resolved Problem Resolved Consider_Competition->Resolved If issue identified

Caption: Troubleshooting workflow for inconsistent this compound block.

Experimental_Workflow Start Whole-Cell Patch Clamp Establish_Baseline Establish Stable NMDA Current Start->Establish_Baseline Apply_this compound Co-apply this compound with NMDA Establish_Baseline->Apply_this compound Record_Block Record Steady-State Blocked Current Apply_this compound->Record_Block Voltage_Protocol Apply Voltage-Step Protocol Record_Block->Voltage_Protocol Analyze Analyze Data (IC50, I-V Curve) Voltage_Protocol->Analyze

Caption: Experimental workflow for characterizing this compound's effects.

References

Technical Support Center: Overcoming Solubility Challenges with Arcaine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with Arcaine sulfate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound sulfate and what are its key properties?

This compound sulfate, with the chemical formula C₆H₁₆N₆·H₂SO₄, is a potent antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS).[1][2] It is a white to off-white crystalline powder.[3]

Q2: What is the expected solubility of this compound sulfate in common solvents?

The solubility of this compound sulfate can vary depending on the solvent and conditions. Published data indicates the following approximate solubilities:

SolventConcentrationObservations
Water25 mM[2]Soluble
Water49.00-51.00 mg/mLClear to very slightly hazy, colorless to faintly yellow solution
1 M NaOH50 mg/mLClear to slightly hazy, colorless to faintly yellow solution
PBS (pH 7.2)1 mg/mL[4]Soluble
EthanolInsolubleNot recommended as a solvent
DMSO10 mM[5]Soluble

Q3: Why might I be experiencing poor solubility with this compound sulfate?

Several factors can contribute to poor solubility of this compound sulfate, including:

  • Incorrect Solvent Choice: As indicated in the table above, this compound sulfate has limited solubility in certain organic solvents like ethanol.

  • pH of the Solution: The protonation state of the guanidine groups in this compound is pH-dependent, which can influence its interaction with the solvent.

  • Temperature: Solubility of solids in liquids is often temperature-dependent.

  • Purity of the Compound: Impurities can sometimes affect the dissolution of the primary compound.

  • Common Ion Effect: In buffered solutions, the presence of sulfate ions from another source could potentially decrease the solubility of this compound sulfate.[6][7]

Q4: How does this compound sulfate exert its biological effects?

This compound sulfate primarily acts as a competitive antagonist at the polyamine binding site on the NMDA receptor.[1][2] This modulation of the NMDA receptor can impact downstream signaling pathways. Additionally, it functions as an inhibitor of nitric oxide synthase (NOS).[2]

cluster_this compound This compound Sulfate Action cluster_receptor NMDA Receptor Complex cluster_nos Nitric Oxide Synthesis This compound This compound Sulfate Polyamine_Site Polyamine Site This compound->Polyamine_Site Antagonizes NOS Nitric Oxide Synthase (NOS) This compound->NOS Inhibits NMDA_Receptor NMDA Receptor Polyamine_Site->NMDA_Receptor Modulates NO Nitric Oxide (NO) NOS->NO Synthesis of

Mechanism of action for this compound sulfate.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound sulfate.

Start Start: this compound Sulfate Solubility Issue Check_Solvent Is the correct solvent being used? Start->Check_Solvent Use_Aqueous Action: Use aqueous solvents like water or PBS. Check_Solvent->Use_Aqueous No Adjust_pH Is the pH of the solution optimized? Check_Solvent->Adjust_pH Yes Use_Aqueous->Adjust_pH Use_Base Action: Try dissolving in a slightly basic solution (e.g., 1 M NaOH). Adjust_pH->Use_Base No Gentle_Heating Have you tried gentle heating? Adjust_pH->Gentle_Heating Yes Use_Base->Gentle_Heating Apply_Heat Action: Gently warm the solution (e.g., to 37°C) with agitation. Gentle_Heating->Apply_Heat No Sonication Have you tried sonication? Gentle_Heating->Sonication Yes Apply_Heat->Sonication Apply_Sonication Action: Use a bath sonicator to aid dissolution. Sonication->Apply_Sonication No Contact_Support Issue Persists: Contact Technical Support Sonication->Contact_Support Yes Success Success: Compound Dissolved Apply_Sonication->Success

Troubleshooting workflow for this compound sulfate solubility.

Issue 1: this compound sulfate does not dissolve in my aqueous buffer.

  • Possible Cause: The pH of your buffer may not be optimal for dissolving this compound sulfate.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your buffer.

    • Adjust pH: If your experimental conditions allow, consider adjusting the pH. Since this compound sulfate is soluble in 1 M NaOH, a slightly basic pH may aid dissolution. However, always consider the stability of the compound and the requirements of your downstream application.

    • Use a Different Buffer: Try dissolving the compound in a different buffer system.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Possible Cause: The solution may be supersaturated, or the temperature may have changed, causing the compound to fall out of solution.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution while stirring to see if the precipitate redissolves. Be cautious not to degrade the compound with excessive heat.

    • Prepare Fresh Solutions: this compound sulfate solutions should ideally be prepared fresh for each experiment.[2]

    • Storage: If short-term storage is necessary, store solutions at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that any precipitate has redissolved.[2]

Issue 3: I need to prepare a stock solution at a higher concentration than what is readily dissolving.

  • Possible Cause: You may be exceeding the solubility limit of this compound sulfate in the chosen solvent.

  • Troubleshooting Steps:

    • Co-solvents: While this compound sulfate is insoluble in ethanol, other water-miscible co-solvents could be tested in small percentages.[8] However, the compatibility of any co-solvent with your experimental system must be validated.

    • Sonication: Use of a bath sonicator can help to break up solid particles and increase the rate of dissolution.[9]

    • pH Adjustment: As previously mentioned, increasing the pH may enhance solubility.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound Sulfate

This protocol describes the preparation of a 10 mg/mL aqueous stock solution.

Materials:

  • This compound sulfate powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Calibrated pH meter

Procedure:

  • Weigh out the desired amount of this compound sulfate powder using an analytical balance. For a 10 mg/mL solution, you would weigh 10 mg of the compound.

  • Add the appropriate volume of high-purity water. For a 10 mg/mL solution, add 1 mL of water.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound has not fully dissolved, place the vial on a magnetic stirrer and stir for 15-30 minutes at room temperature.

  • If solubility issues persist, gentle warming of the solution to 37°C can be attempted.

  • Once dissolved, the solution should be clear to very slightly hazy and colorless to faintly yellow.

  • Measure and record the final pH of the solution.

  • Use the solution immediately or store appropriately.

Protocol 2: General Method for Enhancing Solubility via pH Adjustment

This protocol provides a general workflow for investigating the effect of pH on this compound sulfate solubility.

Start Start: Prepare Slurry of This compound Sulfate in Water Add_Base Incrementally add small aliquots of dilute NaOH (e.g., 0.1 M) Start->Add_Base Measure_pH Measure pH after each addition Add_Base->Measure_pH Observe_Solubility Observe for complete dissolution Measure_pH->Observe_Solubility Observe_Solubility->Add_Base Not Dissolved Record_pH Record the pH at which the compound fully dissolves Observe_Solubility->Record_pH Dissolved End End: Optimal pH for Dissolution Determined Record_pH->End

Workflow for pH-based solubility enhancement.

Procedure:

  • Create a slurry of this compound sulfate in water at a concentration slightly higher than your target concentration.

  • While stirring, slowly add small increments of a dilute basic solution (e.g., 0.1 M NaOH).

  • After each addition, allow the solution to equilibrate and visually inspect for dissolution.

  • Measure the pH of the solution after each addition.

  • Continue this process until the this compound sulfate is fully dissolved. The final pH at which the compound dissolves should be noted.

  • Important: Ensure that the final pH is compatible with your experimental assay and will not affect your results. You may need to adjust the pH of your final working solution.

For further assistance, please contact our technical support team.

References

Arcaine Degradation Prevention: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Arcaine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help prevent the degradation of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your samples. As "this compound" is a proprietary compound with a guanidinium group, its stability profile is analogous to that of L-arginine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, the presence of oxidizing agents, and light exposure.[1][2]

  • pH: this compound is most stable in neutral to slightly acidic conditions (pH 5-7).[2] Aqueous solutions of this compound are naturally alkaline (a 5% solution can have a pH of 10.5-12.0), and these alkaline conditions can accelerate degradation over time.[1]

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[1][3]

  • Oxidizing Agents: this compound is susceptible to oxidation, especially in the presence of substances like peroxides.[1]

  • Light Exposure: Prolonged exposure to light, particularly UV light, can lead to photodegradation.[1][3]

Q2: What are the expected degradation products of this compound?

A2: Under abiotic stress conditions, this compound can undergo hydrolysis and oxidation. The primary non-enzymatic degradation pathway involves the hydrolysis of the guanidinium group to form urea and the corresponding amine.[4] Under forced degradation conditions (e.g., strong acid, base, or peroxide), a variety of smaller degradation products can be formed.[1][2] In biological systems, this compound may be metabolized by enzymes such as arginase (leading to ornithine and urea), nitric oxide synthase (producing citrulline and nitric oxide), and arginine decarboxylase.[5][6][7]

Q3: What are the ideal storage conditions for solid this compound powder?

A3: To maintain its purity and stability, solid this compound should be stored in a cool, dry, and dark place.[3] Recommended storage is in a tightly sealed container at 2-8°C.[3] It is crucial to protect it from moisture as it is hygroscopic (absorbs moisture from the air), which can lead to clumping and facilitate degradation.[3]

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal results, it is always best to prepare this compound solutions fresh for each experiment.[3] If storage is necessary, follow these guidelines:

  • Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q).[1]

  • If compatible with your experiment, buffer the solution to a neutral or slightly acidic pH.[8]

  • Filter-sterilize the solution for long-term storage.[3]

  • Store aliquots in tightly sealed containers to minimize exposure to air and prevent contamination.[3][8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation or cloudiness in the solution upon preparation. 1. Low water quality.2. Solubility limit exceeded.3. Incompatibility with buffer components.1. Use high-purity, sterile water.2. Ensure you are within this compound's solubility limits. Gentle heating or sonication can aid dissolution.[1]3. Test for compatibility with a small amount of your buffer before preparing a large batch.[1]
Inconsistent experimental results. 1. Degradation of solid this compound.2. Degradation of this compound stock solution.1. Verify the storage conditions of the solid powder. Discard if discoloration is observed.[3]2. Prepare fresh stock solutions for each experiment. Avoid using old solutions or those that have undergone multiple freeze-thaw cycles.[3][8]
Change in pH of the solution over time. Absorption of atmospheric CO2.Prepare solutions fresh. If storing, use a tightly sealed container and consider buffering the solution.[8]
Rapid loss of this compound in an aqueous formulation. 1. pH is outside the optimal range (5-7).2. High storage temperature.3. Light exposure.4. Presence of oxidizing agents.5. Microbial contamination.1. Measure and adjust the pH with an appropriate buffer.[2]2. Store solutions at a controlled room temperature or refrigerated (2-8°C).[2]3. Protect the solution from light by using amber vials or storing it in the dark.[2]4. If your formulation contains oxidizing agents, consider adding an antioxidant or purging with an inert gas (e.g., nitrogen).[2]5. Use sterile preparation techniques and consider adding a preservative if your application allows.[2]

Quantitative Data Summary

The stability of this compound in solution is highly dependent on the storage conditions. The following tables provide a summary of recommended storage times and the effects of various conditions on stability.

Table 1: Recommended Storage Conditions for this compound Aqueous Solutions

Temperature Duration Recommendations
Room Temperature< 24 hoursPrepare fresh daily. Protect from light.[1]
2-8°CUp to 1 weekStore in a tightly sealed container, protected from light.[3]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Table 2: Summary of this compound Stability Under Forced Degradation Conditions

Stress Condition Typical Conditions Observed Degradation
Acidic Hydrolysis0.1 N HCl at 60°C for 24 hoursRelatively stable, minor degradation may occur.[1]
Basic Hydrolysis0.1 N NaOH at 60°C for 24 hoursDegradation is more pronounced than in acidic conditions.[1]
Oxidation3% H₂O₂ at room temperature for 24 hoursSignificant degradation is expected.[1]
Thermal Stress80°C for 48 hoursDegradation is likely through hydrolysis and oxidation.[1]
PhotodegradationExposure to UV lightPhotodegradation can occur.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the amount of intact this compound and detecting its degradation products.

Objective: To separate and quantify this compound in the presence of its potential degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.[1]

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for polar compounds like this compound.[1] Alternatively, a C18 reversed-phase column can be used with an ion-pairing agent in the mobile phase.[2]

  • Mobile Phase: For HILIC, a common mobile phase is a gradient of acetonitrile and a buffer such as 50 mM potassium dihydrogen phosphate. For reversed-phase, a mobile phase of 0.1% ortho-phosphoric acid in water and acetonitrile (e.g., 7:3 ratio) can be effective.[2]

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: Low UV, such as 210 nm or 215 nm, as this compound lacks a strong chromophore.[1][2][9]

  • Injection Volume: 10-20 µL.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard of known concentration in a suitable diluent (e.g., water or mobile phase).[1]

    • Create a series of dilutions from the stock solution to generate a calibration curve.[1]

    • Dilute the experimental samples to a concentration that falls within the linear range of the calibration curve.[1]

  • Analysis:

    • Inject the standard solutions to establish the calibration curve (peak area vs. concentration).

    • Inject the experimental samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.[1]

Protocol 2: Forced Degradation Study

To validate that your HPLC method is stability-indicating, you must perform a forced degradation study.

Objective: To generate potential degradation products of this compound and demonstrate that the analytical method can separate them from the intact compound.

Methodology:

Expose this compound solutions to the following stress conditions:

  • Acidic Condition: 0.1 N HCl at 60°C for 24 hours.[1]

  • Basic Condition: 0.1 N NaOH at 60°C for 24 hours.[1]

  • Oxidative Condition: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Condition: 80°C for 48 hours.[1]

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis. The goal is to achieve 5-20% degradation of this compound.[2]

Visualizations

cluster_0 Troubleshooting this compound Degradation Start Inconsistent Experimental Results? CheckPowder Check Solid this compound Storage: - Cool (2-8°C)? - Dry? - Dark? - Tightly Sealed? Start->CheckPowder Yes CheckSolution Check Solution Handling: - Prepared Fresh? - Stored Properly? - Buffered pH? Start->CheckSolution No, results are consistent CheckPowder->CheckSolution Yes DegradedPowder Solid this compound Likely Degraded CheckPowder->DegradedPowder No DegradedSolution Solution Likely Degraded CheckSolution->DegradedSolution No GoodPractice Implement Best Practices: - Prepare Fresh Solutions - Use High-Purity Water - Buffer to pH 5-7 - Store Aliquots at -20°C or -80°C CheckSolution->GoodPractice Yes DegradedPowder->GoodPractice DegradedSolution->GoodPractice

Caption: A troubleshooting workflow for identifying the source of this compound degradation.

cluster_1 Abiotic Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (High pH, High Temp) This compound->Hydrolysis Oxidation Oxidation (e.g., Peroxides) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Products1 Urea + Amine Hydrolysis->Products1 Products2 Oxidized Products Oxidation->Products2 Products3 Photoproducts Photodegradation->Products3

Caption: Major abiotic degradation pathways for this compound.

cluster_2 Experimental Workflow for Stability Assessment Prep Prepare this compound Solution ForcedDeg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Prep->ForcedDeg Analyze Analyze Samples Prep->Analyze HPLCDev Develop Stability-Indicating HPLC Method ForcedDeg->HPLCDev HPLCDev->Analyze Quantify Quantify this compound and Degradation Products Analyze->Quantify Results Assess Stability Profile Quantify->Results

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Interpreting Unexpected Results with Arcaine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes when using Arcaine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.

Understanding this compound's Mechanisms of Action

This compound is a versatile chemical tool primarily known as a competitive antagonist at the polyamine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] However, its activity is not limited to this single target. Understanding its multiple mechanisms is crucial for interpreting experimental results. This compound also functions as an open channel blocker of the NMDA receptor and as an inhibitor of Nitric Oxide Synthase (NOS).[1][3][4] These secondary effects are common sources of unexpected outcomes.

Arcaine_Targets This compound This compound NMDAR NMDA Receptor This compound->NMDAR Primary Target (Polyamine Site Antagonist, Open Channel Blocker) NOS Nitric Oxide Synthase (NOS) This compound->NOS Secondary Target (Inhibitor)

Caption: Known molecular targets of this compound.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

Question: I treated my cultured cells with this compound and observed a significant decrease in cell viability. This was unexpected, as I intended to study its effects on neuronal signaling, not cell death. Why might this be happening?

Answer: Unexpected cytotoxicity with this compound can stem from its off-target activities or general cell culture issues. Here are the most likely causes and a workflow to diagnose the problem:

  • Off-Target NOS Inhibition: this compound is a known inhibitor of nitric oxide synthase (NOS).[4] Nitric oxide (NO) is a critical signaling molecule that can be pro-survival in many cell types. Inhibiting its production can lead to apoptosis or reduced proliferation, especially in cells sensitive to redox balance.

  • Disruption of Polyamine Metabolism: Polyamines like spermine and spermidine are essential for cell growth, differentiation, and proliferation.[5] this compound, as a structural analog, may interfere with polyamine transport or metabolism, leading to a cytostatic or cytotoxic effect.[5][6]

  • Standard Experimental Issues: High concentrations of any compound can induce non-specific toxicity. It is also crucial to rule out common issues like solvent toxicity (e.g., from DMSO), contamination, or poor cell health prior to treatment.[7][8]

Cytotoxicity_Troubleshooting Start Unexpected Cytotoxicity Observed with this compound Check_Basics Step 1: Verify Basics Start->Check_Basics Check_Dose Is the concentration too high? Is the solvent control clean? Check_Basics->Check_Dose Check_Health Are cells healthy pre-treatment? Test for mycoplasma. Check_Basics->Check_Health Investigate_Off_Target Step 2: Investigate Off-Target Effects Check_Dose->Investigate_Off_Target Check_Health->Investigate_Off_Target Test_NOS Is NOS inhibition the cause? Co-treat with an NO donor (e.g., SNAP). Investigate_Off_Target->Test_NOS Test_Polyamine Is polyamine pathway disrupted? Supplement with putrescine or spermidine. Investigate_Off_Target->Test_Polyamine Conclusion Identify Cause Test_NOS->Conclusion Test_Polyamine->Conclusion

Caption: Workflow for troubleshooting unexpected this compound-induced cytotoxicity.

Data Presentation: Comparing Cytotoxicity

The following table presents hypothetical IC50 values to illustrate how this compound's toxicity might compare to more specific inhibitors in a neuronal cell line after 48 hours of treatment.

CompoundPrimary TargetHypothetical IC50 (µM)Implication
This compound NMDA-R, NOS75Moderate toxicity, potentially from multiple targets.
MK-801 NMDA-R> 200High concentrations needed for toxicity; NMDA-R block alone is not highly toxic.
L-NAME NOS90Toxicity is comparable to this compound, suggesting NOS inhibition is a major contributor.

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and control compounds (e.g., vehicle, positive control for toxicity) in fresh culture medium. Remove the old medium and add 100 µL of the treatment medium to each well.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Issue 2: Lack of Expected Effect on NMDA Receptor Signaling

Question: I am using this compound to block NMDA receptor-mediated calcium influx in cultured neurons, but I am not observing the expected inhibitory effect at concentrations reported in the literature. What could be wrong?

Answer: The efficacy of this compound as an NMDA receptor antagonist can be highly dependent on experimental conditions.

  • Voltage Dependence: this compound's ability to block the NMDA receptor channel is strongly voltage-dependent. The block is most effective at negative membrane potentials (e.g., -60 mV) and is almost completely relieved at positive potentials.[3] If your cells are depolarized during the experiment, this compound's inhibitory effect will be significantly weaker.

  • Competition at the Polyamine Site: this compound acts as a competitive antagonist at the polyamine site.[2] If your culture medium or experimental buffers are rich in endogenous polyamines like spermine or spermidine, they will compete with this compound and reduce its apparent potency.

  • Compound Integrity and Solubility: Ensure your this compound stock solution is correctly prepared and has not degraded. Prepare fresh solutions and verify solubility in your final assay medium to avoid precipitation.

Efficacy_Factors cluster_factors Modulating Factors Membrane_Potential Membrane Potential NMDAR_Block NMDA Receptor Blockade Membrane_Potential->NMDAR_Block Modulates (Stronger at negative Vm) Polyamines Endogenous Polyamines (e.g., Spermine) Polyamines->NMDAR_Block Competes with this compound (Reduces efficacy) This compound This compound Treatment This compound->NMDAR_Block Inhibits

Caption: Key factors influencing this compound's efficacy at the NMDA receptor.

Data Presentation: Effect of Membrane Potential on this compound Efficacy

This table shows hypothetical data from whole-cell patch-clamp recordings, demonstrating the voltage-dependent block of NMDA-evoked currents by 50 µM this compound.

Holding PotentialNMDA Current (pA) (Control)NMDA Current (pA) (+ 50 µM this compound)% Inhibition
-60 mV-550-18067.3%
0 mV-150-12516.7%
+40 mV+250+2404.0%

Experimental Protocol: Fluorescent Calcium Influx Assay

This protocol measures changes in intracellular calcium following NMDA receptor activation.

  • Cell Preparation: Plate cells on black, clear-bottom 96-well plates.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with a magnesium-free buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • Pre-treatment: Add buffer containing various concentrations of this compound or a vehicle control. Incubate for 15-20 minutes.

  • Signal Acquisition: Place the plate in a fluorescence plate reader. Begin recording baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).

  • Stimulation: Using an automated injection system, add a solution of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to stimulate the receptors.

  • Data Analysis: Continue recording fluorescence for several minutes. The inhibitory effect of this compound is calculated by comparing the peak fluorescence increase in this compound-treated wells to control wells.

Issue 3: Contradictory In Vitro vs. In Vivo Results

Question: My in vitro experiments consistently show this compound is an NMDA receptor antagonist. However, in my in vivo animal model, the physiological response seems to be enhanced, contrary to what an antagonist should do. How can I explain this discrepancy?

Answer: This is a well-documented phenomenon and highlights the complexity of interpreting drug actions in a whole organism.[9] An in vivo study showed that this compound, when microinjected into the periaqueductal gray area of rats, actually increased NMDA-induced cardiovascular effects.[9]

  • Complex Network Effects: In vivo, this compound affects multiple cell types and signaling pathways simultaneously. For example, inhibiting NOS in vascular endothelial cells could alter local blood flow and indirectly modulate neuronal activity, leading to a net effect that appears paradoxical. The overall physiological response is an integration of these direct and indirect actions.

  • Metabolism: this compound may be metabolized in vivo to compounds with different or even opposing activities.

  • Pharmacokinetics: The concentration of this compound reaching the specific target tissue in vivo may be very different from the nominal concentration applied in vitro, leading to engagement of different targets with varying affinities.

In_Vivo_Complexity cluster_effects Cell-Specific Effects This compound This compound (In Vivo) Neuron Neuron This compound->Neuron Endothelium Endothelial Cell This compound->Endothelium Astrocyte Astrocyte This compound->Astrocyte NMDAR_Block NMDA-R Block Neuron->NMDAR_Block NOS_Inhibition NOS Inhibition Endothelium->NOS_Inhibition Net_Response Net Physiological Response Astrocyte->Net_Response Indirect Effect (e.g., glutamate uptake) NMDAR_Block->Net_Response Direct Effect NOS_Inhibition->Net_Response Indirect Effect (e.g., vasodilation change)

Caption: this compound's potential for complex, multi-cell type effects in vivo.

Data Presentation: Summarizing Experimental Model Outcomes

Experimental ModelPrimary Cell Type(s)Observed Effect of this compoundLikely Primary Mechanism
Cultured Neurons NeuronsInhibition of NMDA-evoked currentsDirect NMDA Receptor Blockade[3]
Brain Slices Neurons, Glia, EndotheliumComplex modulation of synaptic plasticityCombination of NMDA-R block and NOS inhibition
Whole Animal (PAG) All CNS cell typesPotentiation of NMDA-induced responseDominant indirect network or vascular effects[9]

Experimental Protocol: Western Blot for Downstream Signaling

To dissect in vivo effects, measure downstream signaling markers in tissue homogenates from treated animals.

  • Tissue Collection: Following in vivo treatment with this compound or vehicle, rapidly dissect the brain region of interest and flash-freeze in liquid nitrogen.

  • Homogenization: Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate with a primary antibody against a downstream marker (e.g., phospho-CREB for neuronal activity, or phospho-eNOS for NOS pathway engagement).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treatment groups.

References

Best practices for long-term storage of Arcaine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Arcaine

Disclaimer: "this compound" is not a recognized chemical compound in scientific literature. The following guidelines are based on established best practices for the long-term storage of novel research compounds and are provided for illustrative purposes. Researchers should always refer to compound-specific documentation and safety data sheets (SDS) for accurate handling and storage instructions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

A1: Lyophilized powders are generally more stable than solutions.[1] For maximal long-term stability, lyophilized this compound should be stored in a cool, dark, and dry environment.[1][2] Vials should be kept tightly sealed until use to prevent exposure to moisture and air.[1]

Q2: How should I store reconstituted this compound solutions?

A2: Once reconstituted, this compound solutions are more susceptible to degradation.[1] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.[1] Store these aliquots at -20°C or below for long-term stability.[2][3] For short-term storage, refrigeration at 2-8°C may be acceptable, but consult specific stability data.[3]

Q3: What are the signs of this compound degradation?

A3: Visual inspection can often reveal signs of degradation. These may include a change in color or texture of the compound.[4] For solutions, the appearance of cloudiness or precipitates can indicate degradation or contamination.[5] If any of these signs are observed, the compound's purity should be re-assessed before use.

Q4: How does exposure to light and humidity affect this compound?

A4: Many research compounds are sensitive to light and moisture.[3] Exposure to light can catalyze photochemical degradation.[6] Humidity can lead to hydrolysis, especially for compounds with susceptible functional groups like esters or amides. Therefore, it is crucial to store this compound in opaque or amber vials and in a desiccated environment to minimize these risks.[3]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it could be related to the stability of your this compound stock.

  • Verify Storage Conditions: Confirm that this compound has been stored at the recommended temperature and protected from light and moisture.[3] Temperature fluctuations can be more damaging than steady conditions, so check temperature logs for your storage units.[3]

  • Check for Degradation: Visually inspect your stock for any changes in appearance.[4][5]

  • Perform Purity Analysis: If degradation is suspected, perform a purity analysis using a suitable method like HPLC-MS to quantify the amount of active compound remaining.

  • Use a Fresh Stock: If purity is compromised, discard the old stock and prepare fresh solutions from a new, unopened vial of lyophilized this compound.

Issue 2: Clogged Dispensing Nozzles

When using automated liquid handlers, clogged nozzles can be an issue, particularly with compounds stored at room temperature.

  • Evaluate Storage Temperature: Compounds stored at room temperature may be more prone to degradation or precipitation, which can lead to clogged nozzles.[7]

  • Switch to Cold Storage: Storing this compound solutions at -20°C has been shown to minimize dispensing issues.[7]

  • Centrifuge Before Use: Before placing in a liquid handler, briefly centrifuge the vial to pellet any potential precipitates.

  • Check Compound Solubility: Ensure the solvent used for reconstitution is appropriate and that the compound's solubility limit has not been exceeded.

Quantitative Data Summary

The following table summarizes general storage recommendations for research compounds like this compound. Specific conditions should be determined based on empirical stability studies.

Form Storage Condition Temperature Range Protection Duration
Lyophilized PowderCool, Dry, Dark2-8°CDesiccant, Opaque VialLong-term
Frozen-20°C or belowDesiccant, Opaque VialExtended Long-term
Reconstituted SolutionRefrigerated2-8°CSealed Vial, Light-protectedShort-term
Frozen-20°C or belowSealed Aliquots, Light-protectedLong-term
Cryogenic Storage-80°C or belowSealed Aliquots, Light-protectedExtended Long-term

Table based on general best practices.[3][8]

Experimental Protocols

Protocol: Chemical Stability Assessment of this compound

This protocol outlines a method to assess the chemical stability of this compound in aqueous buffer solutions at various pH levels.

Objective: To determine the rate of degradation of this compound under acidic, neutral, and basic conditions over a specified time period.

Materials:

  • This compound (lyophilized powder)

  • DMSO (HPLC grade)

  • Acetate buffer (pH 4-6)

  • Phosphate-buffered saline (PBS, pH 7-8)

  • Glycine buffer (pH 8-11)

  • HPLC-MS system

  • Incubator set to 37°C

  • 96-well plates

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[9]

  • Working Solution Preparation: Dilute the stock solution to a working concentration of 5 µM in each of the experimental buffers (acetate, PBS, and glycine).[9]

  • Incubation: Incubate the solutions in a 96-well plate at 37°C.[9]

  • Time-Point Sampling: Collect aliquots from each buffer condition at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The T=0 sample represents 100% compound integrity.

  • Sample Quenching: To stop the degradation reaction, mix the collected aliquots with a cold solution (e.g., 66% methanol) and store at -25°C until analysis.[9]

  • HPLC-MS Analysis: Analyze all samples by HPLC-MS in a single batch to determine the concentration of the parent this compound compound remaining at each time point.[9]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This data can be used to determine the degradation kinetics and half-life of this compound under different pH conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 5 µM in Buffers (pH 4, 7, 9) stock->working incubate Incubate at 37°C working->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Cold Methanol) sample->quench hplc HPLC-MS Analysis quench->hplc data Calculate % Remaining vs. T=0 hplc->data

Caption: Experimental workflow for assessing the chemical stability of this compound.

troubleshooting_flowchart start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage visual_inspect Visually Inspect for Degradation check_storage->visual_inspect  Conditions OK fresh_stock Use Fresh Stock of this compound check_storage->fresh_stock  Conditions Not OK purity_analysis Perform Purity Analysis (e.g., HPLC) visual_inspect->purity_analysis  Degradation Suspected end Problem Resolved visual_inspect->end  Looks OK purity_analysis->fresh_stock  Purity Compromised purity_analysis->end  Purity OK fresh_stock->end

Caption: Troubleshooting decision tree for inconsistent experimental results.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: A Researcher's Guide to Using Arcaine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arcaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a competitive antagonist at the polyamine binding site on the N-methyl-D-aspartate (NMDA) receptor. It can also act as an open-channel blocker of the NMDA receptor in a voltage-dependent manner, an action that is independent of the polyamine site.

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is the inhibition of Nitric Oxide Synthase (NOS), the enzyme responsible for producing nitric oxide. This is an important consideration in experimental design, as NOS inhibition can have broad physiological effects.

Q3: How can I be sure that the effects I am observing are due to NMDA receptor antagonism and not off-target effects?

A3: To ensure the observed effects are specific to NMDA receptor antagonism, it is crucial to include proper controls in your experimental design. This can include using a structurally different NMDA receptor antagonist to see if it replicates the effect, and employing specific inhibitors for potential off-target pathways, such as a selective NOS inhibitor, to see if the effect is altered. Additionally, conducting rescue experiments by co-administering a polyamine agonist like spermidine can help confirm that the effect is mediated through the polyamine site on the NMDA receptor.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound sulfate is typically soluble in aqueous solutions. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions can be stored at -20°C for a limited time. Always ensure the compound is fully dissolved before use to avoid inaccurate concentrations.

Troubleshooting Guide

Issue 1: Inconsistent or Noisy Recordings in Electrophysiology Experiments

Question: I am using this compound in my whole-cell patch-clamp experiments to study NMDA receptor currents, but I'm getting inconsistent results and noisy recordings. What could be the cause and how can I fix it?

Answer:

Inconsistent results and noise in electrophysiology experiments with this compound can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Voltage-Dependent Block: this compound's blockade of the NMDA receptor is strongly voltage-dependent. If you are holding the cell at different membrane potentials, the degree of block will vary.

    • Solution: Maintain a consistent holding potential throughout your experiments. Be aware that the block is more pronounced at negative potentials and is almost completely relieved at positive potentials.

  • Solution Stability: this compound solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles may degrade or precipitate.

    • Solution: Always prepare fresh this compound solutions for each experiment from a high-quality stock. If you must use a stored solution, ensure it is fully dissolved and free of any precipitate before application.

  • Inconsistent Drug Application: The kinetics of this compound binding and unbinding are relatively fast. Inconsistent application times or flow rates can lead to variable effects.

    • Solution: Use a fast and reliable perfusion system to ensure consistent and rapid application of this compound. Ensure complete washout between applications.

Logical Troubleshooting Workflow for Electrophysiology

start Inconsistent/Noisy Recordings with this compound check_voltage Is the holding potential consistent across all experiments? start->check_voltage check_solution Are you using freshly prepared this compound solution? check_voltage->check_solution Yes consistent_voltage Maintain a constant holding potential. Consider the voltage-dependence of the block in your analysis. check_voltage->consistent_voltage No check_application Is your drug application system rapid and consistent? check_solution->check_application Yes fresh_solution Prepare fresh this compound solution for each experiment. Avoid multiple freeze-thaw cycles. check_solution->fresh_solution No consistent_application Optimize your perfusion system for rapid and complete solution exchange. check_application->consistent_application No end_good Problem Resolved check_application->end_good Yes consistent_voltage->end_good fresh_solution->end_good consistent_application->end_good

Caption: Troubleshooting workflow for inconsistent electrophysiology results.

Issue 2: High Variability in Dose-Response Curves

Question: My dose-response curves for this compound have high variability between replicates and the IC50 value seems to shift between experiments. What are the potential causes and solutions?

Answer:

High variability in dose-response curves is a common issue that can obscure the true potency of a compound. Here are some key areas to investigate:

  • Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered responses to drugs.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the experiment.

  • Compound Solubility: If this compound is not fully dissolved at higher concentrations, the actual concentration in solution will be lower than intended, leading to a flattening of the dose-response curve at the high end.

    • Solution: Visually inspect your drug dilutions for any signs of precipitation. If solubility is an issue, consider using a different buffer or a small amount of a co-solvent (ensure to include a vehicle control).

  • Incubation Time: The time of exposure to this compound can influence the observed effect.

    • Solution: Optimize and standardize the incubation time for all experiments to ensure you are measuring the effect at a consistent time point.

Issue 3: Unexpected Results in Behavioral Studies

Question: I administered this compound to my animal models, but the behavioral effects are not what I expected based on its NMDA receptor antagonist activity. What could be confounding my results?

Answer:

Behavioral studies can be influenced by a multitude of factors. When working with this compound, consider the following:

  • Off-Target Effects: this compound's inhibition of NOS can have significant behavioral consequences, as nitric oxide is a key signaling molecule in the brain.

    • Solution: To dissect the contribution of NOS inhibition, include a control group treated with a selective NOS inhibitor that does not affect NMDA receptors. This will help you differentiate between NMDA receptor-mediated and NOS-mediated behavioral effects.

  • Dose and Route of Administration: The dose and how this compound is administered can greatly impact its bioavailability and behavioral effects.

    • Solution: Perform a dose-response study to determine the optimal dose for the desired behavioral effect. Ensure the route of administration is appropriate for crossing the blood-brain barrier if targeting the central nervous system.

  • Interaction with Other Neurotransmitter Systems: this compound's effects can be modulated by other neurotransmitter systems, such as the opioid system.

    • Solution: Be aware of potential interactions and consider including control groups that block other relevant receptors if your experimental context suggests such an interaction.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: this compound Potency at the NMDA Receptor

ParameterValueSpeciesTissue/Cell TypeExperimental Condition
KD 61 µMRatCultured Hippocampal NeuronsWhole-cell recording at -60 mV

Table 2: this compound Potency for Nitric Oxide Synthase (NOS) Inhibition

ParameterValueSpeciesTissueExperimental Condition
Ki 18.68 µMRatBrainLinear mixed-type inhibition

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring NMDA receptor-mediated currents in cultured neurons and assessing the inhibitory effect of this compound.

  • Cell Preparation: Plate primary hippocampal neurons on coverslips and culture for 10-14 days.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4. Mg2+-free to relieve voltage-dependent block by magnesium.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the neuron at a membrane potential of -60 mV.

    • Apply NMDA (e.g., 100 µM) to elicit an inward current.

    • After establishing a stable baseline NMDA-evoked current, co-apply NMDA with varying concentrations of this compound.

    • Ensure complete washout of this compound between applications.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound. Plot the percentage of inhibition as a function of this compound concentration to determine the IC50.

Experimental Workflow for Assessing Off-Target Effects

start Observe Effect of this compound exp1 Experiment 1: Confirm NMDA Receptor Involvement start->exp1 exp2 Experiment 2: Test for NOS Inhibition Involvement start->exp2 step1a Apply this compound and measure effect. exp1->step1a step2a Apply a selective NOS inhibitor (e.g., L-NAME). Does it replicate the effect of this compound? exp2->step2a step1b Apply a structurally different NMDA antagonist (e.g., AP5). Does it produce the same effect? step1a->step1b step1c Co-apply this compound with a polyamine agonist (e.g., spermidine). Is the effect reversed? step1b->step1c Yes conclusion3 Effect is likely independent of NMDA receptor or NOS. step1b->conclusion3 No step1c->start No, proceed to Exp 2 conclusion1 Effect is likely mediated by the NMDA receptor. step1c->conclusion1 Yes step2b Co-apply this compound with an excess of L-arginine (NOS substrate). Is the effect of this compound diminished? step2a->step2b Yes step2a->conclusion3 No conclusion2 Off-target NOS inhibition contributes to the observed effect. step2b->conclusion2 Yes step2b->conclusion3 No

Caption: Workflow to distinguish on-target vs. off-target effects.

Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on NOS activity in brain tissue homogenates.

  • Tissue Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., HEPES buffer with protease inhibitors). Centrifuge the homogenate and collect the supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing L-[3H]arginine, NADPH, calmodulin, and other necessary co-factors in a buffer.

  • Assay Procedure:

    • Pre-incubate the brain homogenate with varying concentrations of this compound for a specified time.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Measurement: The conversion of L-[3H]arginine to L-[3H]citrulline is measured using liquid scintillation counting after separating the citrulline from arginine using ion-exchange chromatography.

  • Data Analysis: Calculate the percentage of NOS inhibition for each this compound concentration and determine the Ki value.

Protocol 3: Behavioral Assessment using the Elevated Plus Maze

This protocol is for assessing anxiety-like behavior in rodents following this compound administration.

  • Apparatus: An elevated plus maze with two open and two closed arms.

  • Animal Preparation: Acclimatize rodents to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose and time before the test. Include vehicle control and positive control (e.g., a known anxiolytic or anxiogenic drug) groups.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Analyze the data to determine if this compound has an anxiolytic (increased time in open arms) or anxiogenic (decreased time in open arms) effect compared to the control groups.

NMDA Receptor Signaling Pathway

cluster_membrane Cell Membrane NMDA_R GluN1 GluN2 Polyamine Site Ion Channel Ca_ion Ca²⁺ Influx NMDA_R:f3->Ca_ion Opens Glutamate Glutamate Glutamate->NMDA_R:f1 Binds Glycine Glycine Glycine->NMDA_R:f0 Binds Polyamines Polyamines (e.g., Spermidine) Polyamines->NMDA_R:f2 Potentiates This compound This compound This compound->NMDA_R:f2 Antagonizes Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates

Caption: this compound's antagonistic action at the NMDA receptor.

Validation & Comparative

Arcaine: A Comparative Analysis with Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Arcaine's Pharmacological Profile Against Key NMDA Receptor Antagonists.

This compound, a guanidinium compound, has emerged as a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. Its unique mechanism of action, involving both competitive antagonism at the polyamine site and open-channel block, distinguishes it from other classes of NMDA receptor antagonists. This guide provides a comprehensive comparison of this compound with other well-established NMDA receptor antagonists, supported by quantitative data and detailed experimental protocols to aid in research and drug development.

Mechanism of Action: A Dual Approach

This compound exhibits a multifaceted mechanism of NMDA receptor antagonism. It acts as a competitive antagonist at the polyamine binding site on the NMDA receptor complex.[1][2] This site is a modulatory domain that, when activated by endogenous polyamines like spermine and spermidine, potentiates receptor function. By competing for this site, this compound can reduce the overall activity of the NMDA receptor.

Furthermore, studies have revealed that this compound also functions as an open-channel blocker.[3] This means it can physically obstruct the ion channel pore of the NMDA receptor when it is in its open state, thereby preventing the influx of calcium ions. This dual mechanism of action, targeting both a modulatory site and the channel pore, makes this compound a compound of significant interest.

Quantitative Comparison of NMDA Receptor Antagonists

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and other prominent NMDA receptor antagonists. It is crucial to note that these values can vary depending on the experimental conditions, such as the specific radioligand used, tissue preparation, and assay buffer composition.

CompoundMechanism of ActionKi (µM)IC50 (µM)Experimental Context
This compound Polyamine Site Antagonist, Open-Channel Blocker-9.13Inhibition of NMDA receptor
-61 (KD)Block of NMDA-evoked inward currents at -60 mV[3]
Ketamine Uncompetitive Channel Blocker~0.5-1.00.3-1.0Varies by subunit composition and experimental setup
Memantine Uncompetitive Channel Blocker~0.5-2.01-5Low-affinity, uncompetitive antagonist with fast kinetics
Phencyclidine (PCP) Uncompetitive Channel Blocker~0.1-0.50.2-1.0High-affinity channel blocker
Dizocilpine (MK-801) Uncompetitive Channel Blocker~0.003-0.010.01-0.05High-affinity, irreversible channel blocker
Ifenprodil Non-competitive, GluN2B-selective~0.05-0.30.1-1.0Acts at the amino-terminal domain of GluN2B subunits

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below are representative protocols for two common assays used to characterize NMDA receptor antagonists.

Radioligand Binding Assay for Determination of Ki

This protocol describes a competitive binding assay using [³H]MK-801, a high-affinity channel blocker, to determine the binding affinity (Ki) of a test compound for the NMDA receptor.

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [³H]MK-801 (radioligand)

  • Test compound (e.g., this compound)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (to open the channel)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of [³H]MK-801 (typically at its Kd value).

    • A saturating concentration of glutamate and glycine (e.g., 10 µM each) to ensure the NMDA receptor channel is in an open state, allowing [³H]MK-801 to bind.

    • A range of concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM) to a separate set of wells.

    • Add the prepared brain membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol outlines the procedure for measuring the inhibitory effect of a compound on NMDA receptor-mediated currents in cultured neurons using the whole-cell patch-clamp technique.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer like HEPES)

  • Internal solution (for the patch pipette, containing ions like CsCl or KCl, a buffer, and a calcium chelator like EGTA)

  • NMDA and Glycine (agonists)

  • Test compound (e.g., this compound)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons in a recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-6 MΩ and fill it with the internal solution.

  • Seal Formation: Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at a negative holding potential (e.g., -60 mV) to record inward currents.

  • Elicit NMDA Currents: Apply a solution containing NMDA and glycine to the neuron to evoke a stable baseline NMDA receptor-mediated current.

  • Compound Application: While continuously perfusing with the agonist-containing solution, apply different concentrations of the test compound and record the resulting inhibition of the NMDA current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA current before and after the application of each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound's concentration to generate a dose-response curve.

    • Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Visualizing the Landscape of NMDA Receptor Antagonism

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in NMDA receptor signaling and the classification of its antagonists.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR Glutamate Site Glycine Site Polyamine Site Ion Channel Glutamate->NMDAR:GluN2 Glycine Glycine Glycine->NMDAR:GluN1 Polyamines Polyamines (e.g., Spermine) Polyamines->NMDAR:poly Potentiates Arcaine_poly This compound Arcaine_poly->NMDAR:poly Competes Ca_influx Ca²⁺ Influx NMDAR:channel->Ca_influx Opens Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_influx->Downstream Arcaine_channel This compound Arcaine_channel->NMDAR:channel Blocks

Fig. 1: NMDA Receptor Signaling and this compound's Dual Inhibition.

Experimental_Workflow start Hypothesis: Compound X is an NMDA Receptor Antagonist invitro In Vitro Assays start->invitro binding Radioligand Binding Assay (Determine Ki) invitro->binding electrophys Electrophysiology (Determine IC50, Mechanism) invitro->electrophys analysis Data Analysis (Potency & Efficacy) binding->analysis electrophys->analysis conclusion Conclusion on Antagonist Profile analysis->conclusion

Fig. 2: General Experimental Workflow for Characterizing NMDA Antagonists.

Antagonist_Classification Root NMDA Receptor Antagonists Root->Competitive Root->Noncompetitive Glutamate_site Glutamate Site (e.g., AP5, CGS-19755) Glycine_site Glycine Site (e.g., Kynurenic acid) Channel_blockers Channel Blockers (e.g., Ketamine, PCP, MK-801) Polyamine_site Polyamine Site (e.g., this compound, Ifenprodil) Allosteric Allosteric Modulators (e.g., Zn²⁺) Competitive->Glutamate_site Competitive->Glycine_site Noncompetitive->Channel_blockers Noncompetitive->Polyamine_site Noncompetitive->Allosteric

Fig. 3: Classification of NMDA Receptor Antagonists by Mechanism of Action.

References

Arcaine's Inhibitory Effect on Nitric Oxide Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of Nitric Oxide Synthase (NOS) inhibition is critical for advancing therapeutic strategies in various fields, including neuroscience and immunology. This guide provides a comprehensive comparison of Arcaine, a unique NOS inhibitor, with other established alternatives. We present supporting experimental data, detailed protocols, and visual pathways to facilitate a clear understanding of its validation and potential applications.

This compound, a diguanidino compound derived from L-arginine, presents a distinct mechanism of NOS inhibition. Unlike many inhibitors that act by substituting the guanidino nitrogen of L-arginine, this compound's inhibitory action is different, making it a valuable tool for investigating the chemical nature of NOS and its relationship with other signaling pathways, such as the NMDA receptor system.[1]

Comparative Analysis of NOS Inhibitors

To objectively evaluate this compound's efficacy, a comparison of its inhibitory constant (Ki) with the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of other well-known NOS inhibitors is presented below. This table summarizes the quantitative data against the three main NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).

InhibitorTarget Isoform(s)Ki (µM)IC50 (µM)Inhibition Type
This compound nNOS (rat brain)18.68[1]-Linear Mixed[1]
L-NAME Non-selective-nNOS: ~0.015, eNOS: ~0.039, iNOS: 4.4Competitive
L-NIL iNOS selective3.3 (murine iNOS)-Competitive
1400W iNOS selective0.007 (human iNOS)-Competitive
Aminoguanidine iNOS selective-iNOS: 2.1Competitive

Experimental Protocols for Validation

The validation of NOS inhibitors is primarily achieved through in vitro enzyme assays that measure the production of nitric oxide or its byproducts. The two most common and reliable methods are the Griess assay and the L-arginine to L-citrulline conversion assay.

In Vitro NOS Activity Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown product, nitrite.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzymes

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with necessary cofactors)

  • L-arginine (substrate)

  • NADPH

  • FAD (Flavin Adenine Dinucleotide)

  • FMN (Flavin Mononucleotide)

  • (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • Calmodulin and CaCl2 (for nNOS and eNOS)

  • Test inhibitor (e.g., this compound)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl2.

  • Add Inhibitor: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells.

  • Initiate Reaction: Start the enzymatic reaction by adding the purified NOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction.

  • Color Development: Add Griess Reagent A to each well, followed by a short incubation. Then, add Griess Reagent B and incubate for 10-15 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

  • Measure Absorbance: Read the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

L-Arginine to L-Citrulline Conversion Assay

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzymes

  • Assay Buffer

  • [³H]-L-arginine (radiolabeled substrate)

  • NADPH and other necessary cofactors

  • Test inhibitor (e.g., this compound)

  • Stop Buffer (e.g., containing EDTA)

  • Dowex AG 50WX-8 resin (sodium form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, purified NOS enzyme, cofactors, and varying concentrations of the test inhibitor.

  • Initiate Reaction: Start the reaction by adding [³H]-L-arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding the Stop Buffer.

  • Separation: Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin. The resin binds the unreacted [³H]-L-arginine, allowing the [³H]-L-citrulline to pass through.

  • Quantification: Collect the eluate containing [³H]-L-citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-L-citrulline produced in the presence of different inhibitor concentrations. Plot the percentage of inhibition versus inhibitor concentration to calculate the IC50 or Ki values.

Visualizing the Pathways

To further elucidate the mechanisms involved, the following diagrams illustrate the Nitric Oxide Synthase signaling pathway and a typical experimental workflow for inhibitor validation.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline produces NO Nitric Oxide (NO) NOS->NO produces Cofactors NADPH, O2, BH4, FAD, FMN Cofactors->NOS Inhibitor This compound / Other Inhibitors Inhibitor->NOS inhibits

Caption: Nitric Oxide Synthase (NOS) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - NOS Enzyme - Substrate (L-Arginine) - Cofactors C Incubate Enzyme, Substrate, Cofactors, and Inhibitor A->C B Prepare Test Inhibitor (e.g., this compound) Dilutions B->C D Stop Reaction C->D E Measure NO Product (Griess Assay or L-Citrulline Assay) D->E F Data Analysis: Calculate IC50 / Ki E->F

Caption: Experimental workflow for NOS inhibitor validation.

References

Arcaine and Agmatine: A Comparative Guide to their Roles in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research. Among the myriad of compounds investigated, the endogenous polyamines and their analogues have garnered significant interest. This guide provides a detailed comparison of two such molecules: Arcaine and Agmatine. While both are structurally related and interact with the N-methyl-D-aspartate (NMDA) receptor, the volume of research into their neuroprotective capacities differs substantially. This document summarizes the current state of knowledge, presenting available quantitative data, experimental methodologies, and known signaling pathways to offer a clear perspective on their potential as neuroprotective agents.

At a Glance: Key Differences and Similarities

FeatureThis compoundAgmatine
Primary Mechanism Competitive antagonist at the polyamine site of the NMDA receptor.[1][2][3]Modulator of multiple targets including NMDA receptors, nitric oxide synthase (NOS), and imidazoline receptors.[1][2]
Neuroprotection Data Limited to in vitro receptor binding studies; no direct in vivo or in vitro neuroprotection data available.Extensive preclinical data demonstrating neuroprotective effects in various models of neurological injury.[1][2][3][4]
State of Research Primarily investigated as a pharmacological tool to study the NMDA receptor.Actively researched as a potential therapeutic agent for neurological disorders.[1][2][3][4]

Quantitative Data Comparison

A significant disparity exists in the available quantitative data for this compound and Agmatine concerning neuroprotection. Research on this compound has primarily focused on its interaction with the NMDA receptor, while Agmatine has been extensively studied in various neuroprotection models.

This compound: NMDA Receptor Binding Affinity

Data for this compound is largely confined to its biochemical characterization as an NMDA receptor antagonist.

ParameterValueExperimental Context
Potency as a polyamine antagonist More potent than agmatine[3H]MK801 binding to rat brain membranes.[3]
Selectivity for polyamine site Less selective than agmatineRadioligand binding of [3H]MK-801 to rat cerebral cortex membranes.[2]
Inhibition of NMDA/glycine-induced currents Inhibits inward currentsXenopus oocytes injected with rat brain mRNA.[5]
Agmatine: Neuroprotective Efficacy in Preclinical Models

Agmatine has demonstrated significant neuroprotective effects across a range of preclinical models. The following table summarizes key quantitative findings.

Experimental ModelNeuroprotective EffectQuantitative MeasurementReference Study
Transient Focal Cerebral Ischemia (Rat) Reduced infarct volumeInfarct volume reduced from ~370 mm³ to ~50 mm³.[5]Kim et al. (2004)
Transient Focal Cerebral Ischemia (Rat) Improved motor recoveryMotor function score improved from 55 to 62 degrees.[5]Kim et al. (2004)
Traumatic Brain Injury (Rat) Reduced neuronal apoptosisNeuronal apoptotic cells decreased from ~100 to ~20 per section.[5]Jinn et al. (2010)
Traumatic Brain Injury (Rat) Reduced cerebral edemaCerebral water content decreased from 82.5% to 79.4%.[5]Kim et al. (2010)
Glucocorticoid-induced neurotoxicity (in vitro) Prevention of neuronal damagePrevented the increase of LDH release induced by dexamethasone.Zhu et al. (2006)
Hypoxic-Ischemic Brain Injury (Neonatal Rat) Reduced brain injuryAttenuated hypoxic-ischemic brain injury.Feng et al. (2002)

Signaling Pathways and Mechanisms of Action

The neuroprotective mechanisms of Agmatine are multifaceted, involving the modulation of several key signaling pathways. In contrast, the known mechanism of this compound is primarily its direct antagonism at the NMDA receptor.

Agmatine's Neuroprotective Signaling Pathways

Agmatine exerts its neuroprotective effects through a variety of mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[1][2][4] It is known to inhibit nitric oxide synthase (NOS), modulate NMDA receptors, and interact with imidazoline receptors.[1][2]

Agmatine_Signaling cluster_effects Neuroprotective Effects cluster_targets Molecular Targets Agmatine Agmatine BBB_Protection BBB Protection Agmatine->BBB_Protection NMDA_R NMDA Receptor (Antagonist) Agmatine->NMDA_R NOS Nitric Oxide Synthase (Inhibitor) Agmatine->NOS Imidazoline_R Imidazoline Receptors (Agonist) Agmatine->Imidazoline_R Anti_Inflammation Anti-inflammation Anti_Oxidation Anti-oxidation Anti_Apoptosis Anti-apoptosis NMDA_R->Anti_Apoptosis NOS->Anti_Oxidation Imidazoline_R->Anti_Inflammation NMDA_Receptor_Interaction cluster_receptor NMDA Receptor Complex Polyamine_Site Polyamine Site Glutamate_Site Glutamate Site Glycine_Site Glycine Site Channel Ion Channel This compound This compound This compound->Polyamine_Site Antagonist Agmatine Agmatine Agmatine->Polyamine_Site Antagonist Polyamines Spermine/ Spermidine Polyamines->Polyamine_Site Agonist Experimental_Workflow cluster_assessment Outcome Measures start Select In Vitro/In Vivo Model (e.g., OGD, MCAO) induce_injury Induce Neurological Injury start->induce_injury treatment Administer Test Compound (e.g., Agmatine, this compound) induce_injury->treatment assessment Assess Outcomes treatment->assessment behavioral Behavioral Tests (in vivo) assessment->behavioral histological Histological Analysis (Infarct Volume, Cell Death) assessment->histological biochemical Biochemical Assays (e.g., LDH, MTT, Western Blot) assessment->biochemical data_analysis Data Analysis and Interpretation behavioral->data_analysis histological->data_analysis biochemical->data_analysis

References

Arcaine vs. Ifenprodil in Kindling Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two N-methyl-D-aspartate (NMDA) receptor antagonists, Arcaine and Ifenprodil, in preclinical kindling models of epilepsy. The information presented is collated from experimental data to assist researchers in evaluating these compounds for potential anticonvulsant and antiepileptogenic properties.

Comparative Efficacy Data

The following table summarizes the key quantitative findings from a comparative study of this compound and Ifenprodil in the amygdala kindling model in rats. The primary measure of efficacy was the number of daily electrical stimulations required to induce a fully generalized (Stage 5) seizure.

CompoundDose (intracerebroventricular)Mean Number of Stimulations to Stage 5 Seizure (± SEM)Effect on Kindling Acquisition
Control (Vehicle) 0 µg11.2 ± 0.5-
This compound 32 µg12.3 ± 0.8No significant effect
100 µg 15.2 ± 1.2 Inhibitory
Ifenprodil 3.2 µg8.9 ± 0.7Proconvulsant (Enhancement)
10 µg9.1 ± 0.6Proconvulsant (Enhancement)
32 µg10.1 ± 0.9No significant effect
100 µg 14.8 ± 1.1 Inhibitory
  • Indicates a statistically significant difference from the control group, suggesting an inhibitory effect on the development of kindled seizures.

Experimental Protocols

The data presented above was generated using the amygdala kindling model in rats, a widely accepted preclinical model for studying temporal lobe epilepsy. The general protocol is as follows:

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum.

2. Surgical Procedure:

  • Rats are anesthetized and placed in a stereotaxic apparatus.

  • A bipolar stimulating electrode is surgically implanted into the basolateral amygdala of one hemisphere.

  • A guide cannula for intracerebroventricular (ICV) drug administration is also implanted.

  • Animals are allowed a recovery period of at least one week post-surgery.

3. Kindling Procedure:

  • Afterdischarge Threshold (ADT) Determination: Before the start of kindling, the minimum electrical current required to elicit an afterdischarge (a brief period of seizure-like electrical activity in the brain) of at least 3 seconds is determined for each rat.

  • Kindling Stimulation: A daily electrical stimulus is delivered to the amygdala.

    • Stimulus Parameters: Typically, a 1-second train of 50-60 Hz, biphasic square-wave pulses with a pulse width of 1 millisecond is used. The current intensity is kept constant for the duration of the experiment.

  • Drug Administration: this compound, Ifenprodil, or a vehicle solution is administered via the ICV cannula 10 minutes prior to the daily kindling stimulation.[1]

4. Seizure Scoring:

  • The behavioral response to each electrical stimulation is observed and scored according to Racine's scale, a standardized five-point scale for classifying seizure severity in rodents.[2]

    • Stage 1: Facial clonus (twitching of facial muscles).

    • Stage 2: Head nodding.

    • Stage 3: Unilateral forelimb clonus.

    • Stage 4: Rearing with bilateral forelimb clonus.

    • Stage 5: Rearing and falling, accompanied by generalized tonic-clonic convulsions.

  • A rat is considered "fully kindled" upon reaching a Stage 5 seizure.

5. Data Analysis:

  • The primary endpoint is the number of daily stimulations required for an animal to exhibit its first Stage 5 seizure.

  • Statistical analysis is performed to compare the number of stimulations in the drug-treated groups to the control group.

Signaling Pathways and Mechanisms of Action

Both this compound and Ifenprodil exert their effects by modulating the NMDA receptor, a key player in synaptic plasticity and excitotoxicity, which is heavily implicated in the kindling process. However, they act on distinct sites of the receptor complex.

G cluster_this compound This compound Signaling Pathway Glutamate Glutamate NMDAR_A NMDA Receptor Glutamate->NMDAR_A Binds to GluN2 Glycine Glycine Glycine->NMDAR_A Binds to GluN1 Polyamines Polyamines (e.g., Spermidine) Polyamines->NMDAR_A Potentiates (Binds to Polyamine Site) This compound This compound This compound->NMDAR_A Competitively Antagonizes (Binds to Polyamine Site) IonChannel_A Ion Channel NMDAR_A->IonChannel_A Activation Ca_Influx_A Ca²+ Influx IonChannel_A->Ca_Influx_A Opening Neuronal_Excitation_A Neuronal Excitation & Kindling Development Ca_Influx_A->Neuronal_Excitation_A

Figure 1. this compound's mechanism of action at the NMDA receptor.

This compound acts as a competitive antagonist at the polyamine binding site on the NMDA receptor. Endogenous polyamines like spermidine normally enhance NMDA receptor function. By blocking this site, this compound reduces the potentiation of the receptor, thereby decreasing excessive neuronal excitation that contributes to the development of kindling.

G cluster_ifenprodil Ifenprodil Signaling Pathway Glutamate_I Glutamate NMDAR_I NMDA Receptor (GluN1/GluN2B) Glutamate_I->NMDAR_I Binds to GluN2B Glycine_I Glycine Glycine_I->NMDAR_I Binds to GluN1 Ifenprodil Ifenprodil Ifenprodil->NMDAR_I Non-competitively Antagonizes (Binds to GluN2B subunit) IonChannel_I Ion Channel NMDAR_I->IonChannel_I Activation Ca_Influx_I Ca²+ Influx IonChannel_I->Ca_Influx_I Opening Neuronal_Excitation_I Neuronal Excitation & Kindling Development Ca_Influx_I->Neuronal_Excitation_I

Figure 2. Ifenprodil's mechanism of action at the NMDA receptor.

Ifenprodil is a non-competitive antagonist that selectively targets NMDA receptors containing the GluN2B subunit. It binds to a site on the GluN2B subunit, allosterically inhibiting the receptor and preventing ion channel opening. This selective antagonism of GluN2B-containing receptors is thought to contribute to its neuroprotective and anticonvulsant effects.

Experimental Workflow

The following diagram illustrates the typical workflow for a kindling experiment designed to compare the efficacy of this compound and Ifenprodil.

G cluster_workflow Kindling Experiment Workflow A Animal Surgery (Electrode & Cannula Implantation) B Post-operative Recovery (1 week) A->B C ADT Determination B->C D Randomization into Treatment Groups (Control, this compound, Ifenprodil) C->D E Daily Drug Administration (ICV) 10 min prior to stimulation D->E F Daily Amygdala Stimulation E->F G Behavioral Seizure Scoring (Racine's Scale) F->G H Continue Daily Stimulation until Stage 5 Seizure G->H If not Stage 5 I Data Analysis (Number of stimulations to Stage 5) G->I If Stage 5 reached H->E

Figure 3. Experimental workflow for the amygdala kindling model.

Summary and Conclusion

Both this compound and Ifenprodil demonstrate inhibitory effects on the development of amygdala-kindled seizures at higher doses (100 µg, ICV).[1] Their efficacy at this dose appears comparable in terms of delaying the onset of fully generalized seizures.[1] However, a notable difference lies in their dose-response profiles. Lower doses of Ifenprodil (3.2 and 10 µg) were observed to enhance kindling acquisition, suggesting a proconvulsant effect at these concentrations.[1] this compound did not exhibit this proconvulsant activity at the doses tested.[1]

The distinct mechanisms of action—this compound's antagonism at the polyamine site versus Ifenprodil's selective blockade of the GluN2B subunit—offer different therapeutic targets for modulating NMDA receptor activity. These mixed actions on kindling development highlight the complexity of NMDA receptor pharmacology and suggest that further investigation is needed to determine the potential clinical utility of these and similar compounds in the management of complex partial seizures.[1]

References

Comparative Guide to the Cross-Reactivity of Arcaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcaine is a structural analog of agmatine, known primarily for its interaction with the N-methyl-D-aspartate (NMDA) receptor. As a polyamine-like compound, its pharmacological profile extends beyond its primary target, suggesting potential cross-reactivity with other receptors that recognize endogenous polyamines and structurally similar molecules. This guide provides a comparative analysis of this compound's interaction with the NMDA receptor and its potential cross-reactivity with imidazoline and α2-adrenergic receptors, supported by available experimental data. The information on imidazoline and α2-adrenergic receptors is largely inferred from studies on its close structural analog, agmatine, due to a lack of direct binding data for this compound at these sites.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities of this compound and its structural analog agmatine across different receptor types. This data is crucial for understanding the selectivity profile and potential off-target effects.

CompoundReceptor TargetParameterValue (µM)Comments
This compound NMDA ReceptorKD61Determined by voltage-clamp recordings in cultured rat hippocampal neurons. Represents the concentration for concentration-dependent block of NMDA-evoked inward currents. [cite: 1 from first search]
Agmatine NMDA ReceptorKi37 - 190Determined by inhibition of [³H]-(+)-MK-801 binding to cerebral cortex membranes.[1]
Agmatine Imidazoline I1 ReceptorKi0.03 - 0.7High affinity binding.[2]
Agmatine Imidazoline I2 ReceptorKi1 - 74Moderate to low affinity binding.[2]
Agmatine α2-Adrenergic ReceptorKi0.8 - 164Represents affinity across all four subtypes (A-D).[2]
Agmatine α2-Adrenergic ReceptorpKi (~Ki)5.10 (~7.94)Determined by inhibition of [³H]-clonidine binding to rat cerebral cortex membranes.[3]
  • Note: Data for imidazoline and α2-adrenergic receptors are for agmatine and serve as a proxy to suggest potential cross-reactivity for the structurally similar this compound.

Receptor Signaling Pathways

Understanding the signaling pathways of the affected receptors is essential to predict the functional consequences of this compound's cross-reactivity.

NMDA Receptor Signaling

This compound acts as an open-channel blocker of the NMDA receptor, a ligand-gated ion channel. [cite: 1 from first search] Activation of the NMDA receptor requires binding of both glutamate and a co-agonist (glycine or D-serine) and subsequent membrane depolarization to relieve a magnesium (Mg²⁺) block. Once open, the channel allows the influx of calcium (Ca²⁺), which acts as a second messenger to activate numerous downstream signaling cascades, including those involving CaMKII, MAPK, and the transcription factor CREB, playing a critical role in synaptic plasticity. [cite: 5, 7, 12, 16 from second search]

NMDA_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor (Blocked by Mg2+) NMDA_R_Open NMDA Receptor (Open Channel) NMDA_R->NMDA_R_Open Activation Ca2_influx Ca2+ Influx NMDA_R_Open->Ca2_influx Glutamate Glutamate & Co-agonist Glutamate->NMDA_R Depolarization Depolarization Depolarization->NMDA_R This compound This compound This compound->NMDA_R_Open Blocks Downstream Activation of CaMKII, MAPK, CREB Ca2_influx->Downstream Plasticity Synaptic Plasticity Downstream->Plasticity

NMDA Receptor signaling pathway and this compound's point of action.
α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi). [cite: 10 from second search] Upon activation by an agonist, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). [cite: 28, 29 from second search] Reduced cAMP levels affect the activity of protein kinase A (PKA) and other downstream effectors, leading to cellular responses such as smooth muscle contraction and inhibition of neurotransmitter release. [cite: 4 from second search]

Alpha2_Signaling cluster_membrane Cell Membrane Alpha2_R α2-Adrenergic Receptor Gi Gi Protein Alpha2_R->Gi Activates AC Adenylyl Cyclase ATP ATP Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha2_R Agmatine Agmatine (this compound Analog) Agmatine->Alpha2_R Binds Gi->AC Inhibits cAMP cAMP ATP:e->cAMP:w Converts Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to

α2-Adrenergic receptor signaling pathway.
Imidazoline I1 Receptor Signaling

The I1 imidazoline receptor signaling pathway is distinct from many classical GPCRs. It is not coupled to the modulation of adenylyl cyclase or rapid calcium fluxes. [cite: 2, 8 from second search] Instead, its activation leads to the stimulation of phosphatidylcholine-selective phospholipase C (PC-PLC). This enzyme hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG) and subsequently arachidonic acid, which are second messengers that can modulate various cellular functions, including the inhibition of the Na⁺/H⁺ exchanger. [cite: 1, 2, 8 from second search]

I1_Signaling cluster_membrane Cell Membrane I1_R Imidazoline I1 Receptor PC_PLC PC-PLC I1_R->PC_PLC Activates Phosphatidylcholine Phosphatidylcholine Agonist Agonist (e.g., Moxonidine) Agonist->I1_R Agmatine Agmatine (this compound Analog) Agmatine->I1_R Binds DAG Diacylglycerol (DAG) Phosphatidylcholine->DAG Hydrolyzes to Arachidonic_Acid Arachidonic Acid DAG->Arachidonic_Acid Leads to Response Cellular Response Arachidonic_Acid->Response

Imidazoline I1 receptor signaling pathway.

Experimental Protocols

The characterization of this compound's cross-reactivity involves both binding and functional assays.

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) for a receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radiolabeled ligand to the target receptor (IC₅₀), from which the Ki is calculated.

General Methodology:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is quantified.

  • Assay Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]-clonidine for α2-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is incubated to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([L]) Radioligand->Incubate Compound Test Compound (this compound) Compound->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Binding vs. [Compound] Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

General workflow for a radioligand competition binding assay.
Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, determining whether a compound is an agonist, antagonist, or inverse agonist.

  • cAMP Assay (for Gαi-coupled receptors like α2-adrenergic):

    • Principle: Measures changes in intracellular cAMP levels. For Gαi-coupled receptors, an agonist will decrease cAMP. An antagonist will block this decrease.

    • Methodology: Cells expressing the α2-adrenergic receptor are treated with a Gαs activator like forskolin to elevate basal cAMP levels. The cells are then incubated with various concentrations of this compound, followed by the addition of a known α2-agonist. The reaction is stopped, cells are lysed, and cAMP levels are measured, typically using a competitive immunoassay format (e.g., HTRF or AlphaScreen) or a reporter gene assay. [cite: 3, 26 from second search] A reversal of the agonist-induced cAMP drop would indicate antagonist activity.

  • Intracellular Calcium Flux Assay (for NMDA receptors):

    • Principle: Measures changes in intracellular Ca²⁺ concentration upon receptor activation.

    • Methodology: Cells expressing the NMDA receptor are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Indo-1, Fluo-4). [cite: 13, 19 from second search] A baseline fluorescence is established. The cells are then stimulated with NMDA and a co-agonist. This compound would be added prior to or during stimulation to assess its ability to block the expected Ca²⁺ influx. Changes in fluorescence intensity are monitored in real-time using a fluorometric plate reader or flow cytometer. [cite: 13, 24 from second search] A reduction in the fluorescence signal upon stimulation indicates a blocking effect.

Conclusion

The available data firmly establishes this compound as a moderate-affinity open-channel blocker of the NMDA receptor. Its potential cross-reactivity with imidazoline and α2-adrenergic receptors, inferred from data on the structurally related compound agmatine, warrants further investigation. Agmatine exhibits high affinity for I1 imidazoline receptors and a broader range of affinities for I2 and α2-adrenergic receptors. Should this compound share this profile, it could possess a complex pharmacology with significant off-target effects. Researchers and drug development professionals should consider this potential for cross-reactivity when designing experiments and interpreting results, and prioritize direct binding and functional studies of this compound at these secondary targets to build a complete pharmacological profile.

References

Arcaine: A Comparative Analysis of its In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arcaine, a structural analog of arginine, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the in vivo and in vitro effects of this compound, presenting supporting experimental data, detailed protocols for key experiments, and visualizations of its mechanisms of action.

At a Glance: In Vivo vs. In Vitro Effects of this compound

Target/ProcessIn Vitro EffectIn Vivo EffectKey Observations
NMDA Receptor Competitive antagonist at the polyamine site.[1] Open-channel blocker.[2]Impairs memory consolidation in fear conditioning.[3] Can enhance NMDA-induced cardiovascular effects in specific brain regions.[4]The antagonistic effect observed in vitro does not always translate to a simple blockade in vivo, suggesting complex modulatory roles depending on the physiological context.
Nitric Oxide Synthase (NOS) Inhibits NOS activity in a linear mixed manner.[5]Limited direct evidence of specific physiological outcomes solely due to NOS inhibition.This compound's structure as a diguanidino compound underlies its inhibitory action on NOS.[5]
Polyamine Transport Putative inhibitor.Potential to alter cellular polyamine levels, impacting proliferation.The role of this compound as a polyamine transport inhibitor is an emerging area of research with therapeutic implications in hyperproliferative diseases.[6]
Cardiovascular System Can modify cardiac action potentials and ion currents at high concentrations.Dose-dependent effects on blood pressure and heart rate.The cardiovascular effects are complex and may be influenced by its actions on both NMDA receptors and NOS.[4]

In Vitro Effects of this compound: A Closer Look

This compound's effects at the cellular and molecular level have been primarily characterized through a variety of in vitro assays.

NMDA Receptor Antagonism

In vitro studies have established two primary mechanisms by which this compound interacts with the N-methyl-D-aspartate (NMDA) receptor:

  • Competitive Antagonism at the Polyamine Site: this compound acts as a competitive antagonist at the polyamine binding site on the NMDA receptor.[1] This site is known to modulate receptor function, and by competing with endogenous polyamines like spermidine and spermine, this compound can allosterically inhibit receptor activity.

  • Open-Channel Block: Electrophysiological studies have demonstrated that this compound can physically block the open channel of the NMDA receptor in a voltage-dependent manner. This mechanism is distinct from its action at the polyamine site.

Quantitative Data for NMDA Receptor Inhibition:

ParameterValueExperimental System
IC50 (NMDA-induced [3H]norepinephrine release)102 µMRat hippocampal minces[2]
Ki (spermidine-potentiated [3H]MK-801 binding)14.8 µMRat cerebral cortex membranes
Nitric Oxide Synthase (NOS) Inhibition

This compound, being a derivative of L-arginine, the substrate for NOS, acts as an inhibitor of this enzyme family.

Quantitative Data for NOS Inhibition:

ParameterValueExperimental System
K1 (linear mixed inhibition)18.68 µMRat brain NOS activity[5]

In Vivo Effects of this compound: From Behavior to Physiology

The effects of this compound in living organisms are multifaceted, reflecting its interactions with multiple targets.

Neurological and Behavioral Effects

A significant body of in vivo research has focused on this compound's impact on learning and memory. Administration of this compound has been shown to impair memory consolidation in fear conditioning paradigms, an effect attributed to its NMDA receptor antagonist properties.[3]

In Vivo Dosage for Behavioral Studies:

Animal ModelDoseRoute of AdministrationObserved Effect
Rat10 mg/kgIntraperitonealImpaired contextual and auditory fear conditioning[7]
Rat30 mg/kgIntraperitonealAmnesic effect in fear conditioning
Cardiovascular Effects

The in vivo cardiovascular effects of this compound are complex and can appear contradictory to its in vitro profile. While in vitro studies might suggest a dampening of excitatory signaling, in vivo microinjection of this compound into specific brain regions, such as the periaqueductal gray, has been shown to enhance NMDA-induced hypertension and tachycardia.[4] This highlights the intricate regulatory networks that govern physiological responses in a whole organism.

In Vivo Dosage for Cardiovascular Studies:

Animal ModelDoseRoute of AdministrationObserved Effect
Rat0.01-1 µgMicroinjection into periaqueductal grayDose-dependent increase in NMDA-induced cardiovascular effects[4]

Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on NOS activity.

Principle: This assay measures the conversion of L-arginine to L-citrulline by NOS. The amount of radiolabeled L-citrulline produced is quantified to determine enzyme activity.

Materials:

  • Enzyme source (e.g., rat brain homogenate)

  • L-[³H]arginine

  • NADPH

  • Calmodulin

  • CaCl₂

  • Tetrahydrobiopterin (BH₄)

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • Stop solution (e.g., 20 mM EGTA)

  • Dowex AG 50W-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, calmodulin, CaCl₂, and BH₄.

  • Add the enzyme source to the reaction mixture.

  • Add varying concentrations of this compound to the reaction tubes. A control tube with no this compound should be included.

  • Initiate the reaction by adding L-[³H]arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding the stop solution.

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

  • Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

[³H]MK-801 Binding Assay for NMDA Receptor

Objective: To assess the binding of this compound to the NMDA receptor ion channel.

Principle: This radioligand binding assay uses [³H]MK-801, a high-affinity uncompetitive antagonist that binds to the open state of the NMDA receptor channel. The displacement of [³H]MK-801 by this compound is measured to determine its binding affinity.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • [³H]MK-801

  • Glutamate and Glycine (to open the channel)

  • This compound solutions of varying concentrations

  • Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain membranes and resuspend them in the binding buffer.

  • In a series of tubes, add the brain membrane preparation, glutamate, and glycine.

  • Add varying concentrations of this compound. Include a control for total binding (no this compound) and non-specific binding (a high concentration of a known NMDA receptor channel blocker like unlabeled MK-801).

  • Add a fixed concentration of [³H]MK-801 to all tubes.

  • Incubate the tubes at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Calculate the specific binding and determine the inhibitory constant (Ki) for this compound.

Whole-Cell Voltage-Clamp Recording

Objective: To characterize the effect of this compound on NMDA receptor-mediated currents in neurons.

Principle: This electrophysiological technique allows for the measurement of ion currents across the cell membrane while controlling the membrane potential.

Materials:

  • Cultured neurons (e.g., hippocampal neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • External solution (containing physiological concentrations of ions, plus NMDA and glycine to activate the receptors)

  • Internal solution (for the patch pipette, containing a specific ionic composition)

  • This compound solution

Procedure:

  • Prepare cultured neurons for recording.

  • Pull a glass pipette to a resistance of 3-5 MΩ and fill it with the internal solution.

  • Under a microscope, approach a neuron with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).

  • Perfuse the neuron with the external solution containing NMDA and glycine to elicit an inward current.

  • Once a stable baseline current is established, apply this compound at a known concentration to the external solution.

  • Record the changes in the NMDA-mediated current in the presence of this compound.

  • Wash out the this compound to observe the reversibility of the effect.

  • Analyze the current traces to determine the extent and mechanism of inhibition (e.g., reduction in peak current, change in kinetics).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms through which this compound exerts its effects.

Arcaine_NMDA_Receptor_Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Polyamines Polyamines (Spermidine, Spermine) Polyamines->NMDA_Receptor Potentiates Arcaine_polyamine This compound Arcaine_polyamine->NMDA_Receptor Competes with Polyamines Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Arcaine_channel This compound Arcaine_channel->Ion_Channel Blocks (Open Channel) Arcaine_NOS_Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Produces This compound This compound This compound->NOS Inhibits Downstream Downstream Effects (e.g., Vasodilation) NO_Citrulline->Downstream Arcaine_Polyamine_Transport_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Polyamines Polyamines Polyamine_Transporter Polyamine Transporter Polyamines->Polyamine_Transporter Uptake This compound This compound This compound->Polyamine_Transporter Inhibits Intra_Polyamines Intracellular Polyamines Polyamine_Transporter->Intra_Polyamines Cell_Proliferation Cell Proliferation Intra_Polyamines->Cell_Proliferation Promotes

References

A Comparative Guide to the Experimental Reproducibility of Arcaine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides an objective comparison of Arcaine sulfate with its alternatives, focusing on the consistency and reliability of its performance in key experimental applications. The information presented is collated from preclinical experimental data to assist in the evaluation of these compounds.

Executive Summary

This compound sulfate is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist that also interacts with polyamine binding sites. Its utility in neuroscience research is significant; however, questions regarding experimental variability often arise. This guide compares this compound sulfate primarily with agmatine, a structurally similar endogenous neuromodulator, and briefly with α-difluoromethylornithine (DFMO), an inhibitor of polyamine synthesis. The evidence suggests that while this compound sulfate is a potent antagonist, agmatine may offer a more selective and potentially more reproducible experimental profile due to its specific interactions with the NMDA receptor complex.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various preclinical studies, comparing the efficacy and binding affinities of this compound sulfate and its alternatives.

Table 1: Comparative Efficacy in Neuroprotection Assays

CompoundExperimental ModelAssayConcentrationOutcomeReference
This compound sulfate Cultured rat hippocampal neuronsLDH Release Assay100 µMFully prevented NMDA-induced neuronal damage[1]
Agmatine sulfate Cultured rat hippocampal neuronsLDH Release Assay100 µMFully prevented NMDA-induced neuronal damage[1]
MK-801 Cultured rat hippocampal neuronsLDH Release Assay10 µMFully abolished NMDA-induced LDH increase[1]

Table 2: Comparative Binding Affinity at the NMDA Receptor

CompoundLigandAssay ConditionKiReference
This compound sulfate [3H]MK-801Direct inhibition~5 µM[2]
Agmatine sulfate [3H]MK-801Spermidine-potentiated14.8 µM[2]
Ifenprodil [3H]MK-801Direct inhibition~5 µM[2]

Table 3: Comparison of in vivo Neuroprotective and Behavioral Effects

CompoundAnimal ModelDosage and AdministrationKey FindingsReference
This compound sulfate RatNot specified in retrieved abstractsPrevents NMDA-induced neuronal damage[1]
Agmatine sulfate Rat10-100 mg/kg, Intraperitoneal (i.p.)Significantly reduced hyperalgesia in a chronic constriction injury model.[3]
Agmatine sulfate Rat100 mg/kg, i.p.Reduced alcohol and opioid dependence.[4]
Agmatine sulfate Mouse50 mg/kg, i.p.Reversed depressive-like behavior induced by chronic unpredictable stress.[5]
DFMO Mouse0.25% w/v in drinking waterShowed modest effects on intratumoral polyamine levels when used as a monotherapy.[5]
DFMO Human4 g/m2 daily, oralWell-tolerated in a Phase I trial.[6]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experimental findings. Below are representative protocols for key experiments involving this compound sulfate and its alternatives.

Protocol 1: In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effects of this compound sulfate and agmatine against NMDA-induced excitotoxicity in primary hippocampal neuronal cultures.

Methodology:

  • Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured for 12 days.

  • Treatment: Neurons are exposed to 200 µM NMDA or 100 µM glutamate for 1 hour to induce excitotoxicity.

  • Compound Administration: Test compounds (100 µM this compound sulfate, 100 µM agmatine, or 10 µM MK-801 as a positive control) are co-incubated with the excitotoxin.

  • Assessment of Cell Viability:

    • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium is measured as an indicator of cell death.

    • Immunocytochemistry: Neurons are stained for β-tubulin III to visualize neuronal survival.

    • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is performed to detect apoptotic cells.

  • Data Analysis: The neuroprotective effect is quantified by comparing the level of cell death in treated cultures to that in cultures exposed to the excitotoxin alone.[1]

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound sulfate and agmatine for the polyamine site on the NMDA receptor.

Methodology:

  • Membrane Preparation: Cerebral cortices from rats are homogenized and centrifuged to prepare a crude membrane fraction.

  • Binding Assay:

    • Membranes are incubated with [3H]MK-801, a radiolabeled NMDA receptor channel blocker.

    • The assay is conducted in the presence or absence of spermidine to assess the effect on the polyamine site.

    • Increasing concentrations of this compound sulfate or agmatine are added to determine their ability to displace [3H]MK-801 binding.

  • Data Analysis: The inhibition constant (Ki) is calculated to quantify the binding affinity of the test compounds.[2]

Protocol 3: In Vivo Behavioral Testing (Hot-Plate Assay)

Objective: To evaluate the analgesic effects of agmatine and its interaction with other compounds.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature is used to assess thermal nociception.

  • Compound Administration: Agmatine sulfate (e.g., 50 or 100 mg/kg) is administered intraperitoneally (i.p.).

  • Testing: At a predetermined time after injection, rats are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw) is recorded.

  • Data Analysis: The response latencies are compared between different treatment groups to determine the analgesic effect.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Polyamine Polyamines (e.g., Spermidine) Polyamine->NMDA_R Potentiates This compound This compound Sulfate This compound->NMDA_R Antagonizes (Polyamine Site) Agmatine Agmatine Sulfate Agmatine->NMDA_R Antagonizes (Polyamine Site) Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Neuroprotection Neuroprotection / Excitotoxicity Downstream->Neuroprotection

NMDA Receptor Signaling Pathway

Polyamine_Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine ADC Arginine Decarboxylase (ADC) Arginine->ADC ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Agmatine_mol Agmatine Agmatinase Agmatinase Agmatine_mol->Agmatinase Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine ADC->Agmatine_mol ODC->Putrescine Agmatinase->Putrescine Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine DFMO DFMO DFMO->ODC Inhibits

Polyamine Biosynthesis Pathway

Experimental_Workflow start Start: Animal Model or Cell Culture treatment Administer Compounds: This compound Sulfate vs. Alternatives start->treatment experiment Conduct Experiment: (e.g., Behavioral Test, Electrophysiology) treatment->experiment data_collection Data Collection: (e.g., Response Latency, Neuronal Firing Rate) experiment->data_collection analysis Statistical Analysis and Comparison data_collection->analysis conclusion Conclusion on Reproducibility and Efficacy analysis->conclusion

General Experimental Workflow

Conclusion

For researchers aiming for high reproducibility, particularly in studies involving the NMDA receptor and polyamine modulation, agmatine sulfate presents a compelling alternative to this compound sulfate. Further head-to-head studies focusing on the variability of results would be beneficial to definitively establish the superior compound in terms of experimental reproducibility. The use of DFMO is more relevant for studies specifically targeting polyamine synthesis, and its effects can be complementary to those of NMDA receptor antagonists.

References

Validating the Specificity of Arcaine's Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Arcaine's specificity against alternative molecules targeting the N-methyl-D-aspartate (NMDA) receptor and nitric oxide synthase (NOS). The information is compiled from publicly available research to assist in evaluating this compound's potential for specific therapeutic applications.

Executive Summary

This compound is a competitive antagonist at the polyamine site of the NMDA receptor and an inhibitor of nitric oxide synthase (NOS).[1] This dual activity necessitates a thorough evaluation of its specificity, particularly when considering its use in research or drug development. This guide compares this compound's performance with other well-characterized modulators of the NMDA receptor and NOS, providing available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. While data on this compound's direct off-target screening is limited, this guide offers a framework for its comprehensive evaluation.

Comparative Analysis of NMDA Receptor Antagonism

This compound's primary mode of action at the NMDA receptor is through competitive antagonism at the polyamine binding site.[1] To assess its specificity, we compare it with other known NMDA receptor antagonists, Agmatine and Ifenprodil, which also interact with the polyamine site or exhibit subunit selectivity.

Quantitative Comparison of NMDA Receptor Antagonists

The following table summarizes the available quantitative data for the binding affinity and inhibitory concentration of this compound and its alternatives at the NMDA receptor.

CompoundTargetAssay TypeValueSpeciesReference
This compound NMDA ReceptorIC509.13 µMRat[2]
NMDA & Glycine-induced currentsIC5060.1 µMXenopus oocytes[2]
Agmatine Spermidine-potentiated [3H]MK-801 bindingKi14.8 µMRat[3]
Ifenprodil NR1A/NR2B ReceptorsIC500.34 µMXenopus oocytes[4]
NR1A/NR2A ReceptorsIC50146 µMXenopus oocytes[4]
Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the mechanism of action of this compound and its comparators at the NMDA receptor.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor NMDA_Receptor Cell Membrane Ion Channel Glutamate Site Glycine Site Polyamine Site This compound This compound This compound->NMDA_Receptor:poly Competitively Antagonizes Agmatine Agmatine Agmatine->NMDA_Receptor:poly Competitively Antagonizes Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor Allosterically Inhibits (NR2B selective) Glutamate Glutamate Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds

Caption: Mechanism of NMDA receptor modulation.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound to the NMDA receptor using a radioligand binding assay with [3H]MK-801.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NMDA receptor.

Materials:

  • Rat brain cortex membranes (source of NMDA receptors)

  • [3H]MK-801 (radioligand)

  • Test compound (e.g., this compound)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (co-agonists)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of [3H]MK-801 (typically at its Kd value)

    • Varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of unlabeled MK-801.

  • Incubation: Add the prepared brain membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start mem_prep Membrane Preparation (Rat Brain Cortex) start->mem_prep assay_setup Assay Setup in 96-well Plate ([3H]MK-801, Test Compound, Membranes) mem_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration scint_counting Scintillation Counting (Measures Radioactivity) filtration->scint_counting data_analysis Data Analysis (Calculate IC50 and Ki) scint_counting->data_analysis end End data_analysis->end

Caption: NMDA receptor binding assay workflow.

Comparative Analysis of Nitric Oxide Synthase (NOS) Inhibition

This compound also acts as an inhibitor of nitric oxide synthase. To evaluate its specificity in this role, it is compared with L-N⁶-(1-iminoethyl)lysine (L-NIL), a selective inhibitor of inducible NOS (iNOS), and 7-Nitroindazole, a preferential inhibitor of neuronal NOS (nNOS).

Quantitative Comparison of NOS Inhibitors

The following table summarizes the inhibitory concentrations of this compound and its alternatives against different NOS isoforms.

CompoundTarget IsoformIC50/Ki ValueSpeciesReference
This compound Rat Brain NOSKi = 18.68 µMRat[5]
L-NIL Mouse iNOSIC50 = 3.3 µMMouse[6]
Rat Brain cNOSIC50 = 92 µMRat[6]
7-Nitroindazole Neuronal NOSSelective InhibitionVarious[7][8]
Signaling Pathway of NOS Inhibition

The diagram below illustrates the inhibition of nitric oxide synthesis by this compound and its comparators.

NOS_Inhibition_Pathway cluster_pathway Nitric Oxide Synthesis cluster_inhibitors Inhibitors L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes This compound This compound This compound->NOS Inhibits L_NIL L-NIL L_NIL->NOS Selectively Inhibits iNOS Seven_NI 7-Nitroindazole Seven_NI->NOS Preferentially Inhibits nNOS

Caption: Inhibition of nitric oxide synthesis pathway.

Experimental Protocol: Griess Assay for NOS Activity

The Griess assay is a common method to quantify nitric oxide production by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

Objective: To determine the inhibitory effect of a test compound on NOS activity.

Materials:

  • Purified NOS enzyme or cell/tissue lysate containing NOS

  • L-Arginine (substrate)

  • NADPH and other necessary cofactors (FAD, FMN, BH4, Calmodulin)

  • Test compound (e.g., this compound)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (if measuring total NOx)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the NOS enzyme source, L-arginine, and all necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction wells. Include control wells with vehicle only.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.

  • Nitrite Detection:

    • If measuring only nitrite, proceed to the next step.

    • If measuring total nitrate and nitrite (NOx), first incubate the samples with nitrate reductase to convert nitrate to nitrite.

  • Griess Reaction: Add the Griess Reagent to each well. This will react with nitrite to form a colored azo compound.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percent inhibition of NOS activity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Griess_Assay_Workflow start Start reaction_setup Setup NOS Reaction (Enzyme, L-Arginine, Cofactors) start->reaction_setup add_inhibitor Add Test Compound reaction_setup->add_inhibitor incubation Incubate at 37°C (NO Production) add_inhibitor->incubation griess_reaction Add Griess Reagent (Color Development) incubation->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance data_analysis Data Analysis (Calculate IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Griess assay workflow for NOS activity.

Off-Target Specificity

A comprehensive understanding of a compound's specificity requires screening against a broad panel of receptors, enzymes, and ion channels.

Off-Target Screening for this compound

Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound against a broad panel of molecular targets. To fully validate the specificity of this compound's action, it is highly recommended to perform an off-target profiling study. This can be achieved through services that offer screening against hundreds of targets.

Logical Workflow for Comprehensive Specificity Validation

The following diagram outlines a logical workflow for the complete validation of a compound's specificity, from primary target validation to broad off-target screening.

Specificity_Validation_Workflow start Compound of Interest (e.g., this compound) primary_target Primary Target Validation (e.g., NMDA-R & NOS Assays) start->primary_target quantitative_analysis Quantitative Analysis (Determine IC50, Ki) primary_target->quantitative_analysis selectivity_panel Broad Off-Target Screening (Panel of Receptors, Enzymes, etc.) quantitative_analysis->selectivity_panel hit_validation Hit Validation & Deconvolution selectivity_panel->hit_validation specificity_profile Comprehensive Specificity Profile hit_validation->specificity_profile end Informed Decision on Compound Utility specificity_profile->end

Caption: Comprehensive specificity validation workflow.

Conclusion

This compound demonstrates inhibitory activity at both the NMDA receptor and nitric oxide synthase. The provided quantitative data allows for a preliminary comparison of its potency against alternative compounds for each target. However, the lack of comprehensive off-target screening data represents a significant gap in our understanding of this compound's overall specificity. For researchers and drug development professionals, the detailed experimental protocols and logical workflows presented in this guide offer a roadmap for conducting a thorough validation of this compound's action, enabling a more informed assessment of its potential as a selective pharmacological tool or therapeutic agent.

References

Safety Operating Guide

Disclaimer: Important Safety Information Regarding "Arcaine"

Author: BenchChem Technical Support Team. Date: December 2025

The chemical name "Arcaine" is not found in standard chemical databases or safety literature. This document assumes the query is a misspelling of Arsine (AsH₃) , a highly toxic and flammable gas. The following procedures are for Arsine and should only be performed by trained professionals with appropriate engineering controls and personal protective equipment. Misidentification of chemicals can lead to severe injury or death. Always verify the chemical identity using the Safety Data Sheet (SDS) before handling or disposal.

Proper Disposal Procedures for Arsine (AsH₃)

Arsine is an extremely hazardous substance that requires specialized procedures for disposal. It is a colorless, flammable, and highly toxic gas with a garlic-like odor.[1][2] Due to its high toxicity and reactivity, direct disposal is not feasible. All disposal methods must be carried out in compliance with local, regional, and national regulations, such as the U.S. EPA 40 CFR 262 hazardous waste regulations.[3][4]

Core Principle: Never Attempt On-Site Disposal Without Specialized Abatement Systems

The primary and safest method for the disposal of unused or residual arsine in gas cylinders is to return the cylinder to the original supplier.[5][6] For process effluent or contaminated materials, specialized treatment is required.

Summary of Arsine Hazards

The following table summarizes the critical hazards associated with Arsine (AsH₃).

Hazard ClassificationDescriptionReferences
Acute Inhalation Toxicity Category 1: Fatal if inhaled. Arsine is a powerful hemolytic agent, destroying red blood cells and leading to kidney and liver failure. Symptoms can be delayed for several hours.[2][7][8]
Flammability Category 1: Extremely flammable gas. Forms explosive mixtures with air and can be ignited by heat, sparks, or flames.[2][4][9][10]
Gas Under Pressure Contains gas under pressure; may explode if heated. Ruptured cylinders can rocket.[4][8][9]
Specific Target Organ Toxicity May cause damage to the cardiovascular system, central nervous system, circulatory system, kidneys, liver, and respiratory system through prolonged or repeated exposure.[2][4][8]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects. Release into the environment must be avoided.[2][8][11]

Experimental Protocols for Arsine Abatement & Disposal

Disposal of arsine from industrial processes (e.g., semiconductor manufacturing) is typically achieved through dedicated abatement systems. These are engineered solutions designed to convert arsine into more stable, less toxic, and manageable solid waste. Two common methodologies are described below.

Thermal Oxidation Followed by Wet Scrubbing

This method involves the controlled combustion of the arsine-containing gas stream, followed by the removal of the resulting solid arsenic oxides.

Methodology:

  • Gas Introduction: The effluent gas stream containing arsine is safely routed into a controlled combustion chamber.

  • Combustion: The gas is burned in the presence of excess oxygen (air) at high temperatures (typically > 800°C). Arsine combusts to form solid arsenic trioxide (As₂O₃) and water vapor. The reaction is: 2 AsH₃ + 3 O₂ → As₂O₃ + 3 H₂O.[10]

  • Scrubbing: The exhaust from the combustion chamber, containing entrained arsenic oxide particles, is passed through a wet scrubber.[12]

  • Recirculation & Precipitation: The scrubber uses an aqueous solution to capture the arsenic oxide particles.[12] This solution can be recirculated to increase the concentration of dissolved arsenic compounds. Periodically, the arsenic is precipitated from the solution as a stable, insoluble salt (e.g., as an iron or calcium arsenate) by adding appropriate reagents.

  • Final Waste Disposal: The resulting solid arsenic-containing precipitate is collected, filtered, and packaged as hazardous waste. This solid waste must be disposed of by a licensed hazardous waste management company in accordance with all applicable regulations.

Adsorption on Solid Media (Chemisorption)

This method uses a solid sorbent material that chemically reacts with arsine to trap it.

Methodology:

  • Guard Bed Preparation: A packed bed reactor or "guard bed" is filled with a specialized adsorbent material. Common adsorbents are alumina or activated carbon impregnated with metal oxides, such as copper oxide or lead oxide.[13][14]

  • Gas Flow: The arsine-containing gas stream is passed through the guard bed at a controlled flow rate and temperature.

  • Chemisorption: Arsine reacts with the metal oxide on the surface of the adsorbent, forming stable, non-volatile solid arsenic compounds.

  • Monitoring: The downstream gas is continuously monitored for any arsine breakthrough, which indicates that the adsorbent is saturated.

  • Waste Disposal: Once the adsorbent is spent, the entire guard bed material is treated as hazardous waste. It must be carefully removed, packaged in sealed containers, and sent to a certified hazardous waste facility for final disposal.

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process for arsine disposal.

start_node Identify Arsine (AsH3) Waste Source decision_node decision_node start_node->decision_node Is waste in a returnable gas cylinder? process_node_1 Secure cylinder valve. Label appropriately. Arrange for pickup. decision_node->process_node_1 Yes decision_node_2 Is waste from a controlled process effluent? decision_node->decision_node_2 No process_node process_node end_node Final Disposal by Licensed Facility error_node STOP! Consult EHS process_node_2 Return Cylinder to Gas Supplier process_node_1->process_node_2 process_node_3 Route gas to dedicated Abatement System (e.g., Burn/Scrub, Adsorption) decision_node_2->process_node_3 Yes decision_node_3 Is it contaminated material (e.g., labware, PPE)? decision_node_2->decision_node_3 No process_node_4 Collect solid hazardous waste (precipitate or spent media) process_node_3->process_node_4 process_node_4->end_node decision_node_3->error_node No (Uncontrolled Release) process_node_5 Double bag and seal in labeled, airtight containers. Store in ventilated area. decision_node_3->process_node_5 Yes process_node_5->end_node

Caption: Decision workflow for proper Arsine (AsH₃) disposal.

cluster_0 Abatement Method 1: Thermal Oxidation cluster_1 Abatement Method 2: Adsorption input_node Arsine Gas Effluent (AsH3) p1 Combustion Chamber (>800°C with O2) input_node->p1 p3 Adsorbent Bed (e.g., Metal Oxide on Alumina) input_node->p3 process_node process_node output_node output_node waste_node Solid Hazardous Waste (e.g., As2O3, Spent Media) p2 Wet Scrubber p1->p2 As2O3 particles p2->output_node Clean Gas p2->waste_node p3->output_node Clean Gas p3->waste_node

Caption: Overview of industrial Arsine (AsH₃) abatement pathways.

References

Personal protective equipment for handling Arcaine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Arcaine" is not a recognized chemical compound. The following information is a hypothetical guide for a fictional potent neurotoxic crystalline powder. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling.

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the fictional substance this compound, targeting laboratory professionals in research and drug development.

Personal Protective Equipment (PPE)

Due to the potent, neurotoxic nature of this compound, stringent PPE protocols are mandatory to prevent exposure through inhalation, dermal contact, or ingestion.[1][2] All manipulations involving this compound must be performed within a certified chemical fume hood or a glove box.[3]

Task Required PPE Protection Level
Handling Solid this compound (Weighing, aliquoting)Double nitrile gloves, disposable gown with knit cuffs, safety goggles with side shields, N95 respirator.Level C[4]
Handling this compound in Solution (Diluting, mixing)Double nitrile gloves, disposable gown, safety goggles. Face shield required if splash potential exists.Level D (with enhancements)[4][5]
Major Spill Cleanup Full-face air-purifying respirator, chemical-resistant suit and boots, inner and outer chemical-resistant gloves.Level B[4][5]

Experimental Protocol: Preparation of a 10 mM this compound Solution

This protocol outlines the procedure for safely preparing a stock solution from solid this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical tubes

  • Calibrated analytical balance (in a fume hood)

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE for handling solid this compound. Ensure the chemical fume hood sash is at the appropriate height. Place a plastic-backed absorbent pad on the work surface.[6]

  • Weighing: Tare a sterile conical tube on the analytical balance. Carefully add the desired amount of this compound powder to the tube using a chemical spatula. Avoid generating dust.

  • Solubilization: Close the tube securely. Remove it from the balance and, still within the fume hood, add the calculated volume of anhydrous DMSO.

  • Mixing: Cap the tube tightly and vortex until the solid is completely dissolved.

  • Labeling: Clearly label the tube with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: Dispose of all contaminated disposable materials, including pipette tips and the absorbent pad, in a dedicated hazardous waste bag within the fume hood.[7] Decontaminate all non-disposable equipment and the work surface.

  • Doffing PPE: Remove PPE in the correct order to avoid contamination. Wash hands thoroughly.

Operational and Disposal Plans

Storage:

  • Store solid this compound and stock solutions in clearly labeled, tightly sealed containers.[3]

  • Keep in a designated, secure, and ventilated location away from incompatible materials like strong acids or bases.[3]

  • Use secondary containment to prevent spills.[8][9]

Waste Disposal:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, absorbent pads, tubes) must be collected in a designated, sealed hazardous waste container.[3][10]

  • Liquid Waste: Collect all liquid waste containing this compound in a properly labeled, sealed, and chemical-resistant container. Do not dispose of this compound solutions down the drain.[8]

  • Decontamination: Surfaces and non-disposable equipment should be decontaminated with a 10% bleach solution, allowing for a contact time of at least 20 minutes, followed by a rinse with water.[11][12]

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[8]

Emergency Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

Spill_Response_Workflow spill Spill Occurs assess Assess Severity (>1g or outside hood?) spill->assess evacuate Evacuate Area Alert Others Call EHS assess->evacuate Yes (Major Spill) minor_spill_ppe Don PPE for Minor Spill (Double gloves, gown, respirator) assess->minor_spill_ppe No (Minor Spill) don_ppe Don Appropriate PPE (Level B for Major Spill) evacuate->don_ppe contain Contain Spill (Cover with absorbent pads) don_ppe->contain decontaminate Apply Decontaminant (e.g., 10% Bleach) contain->decontaminate collect Collect Waste (Place in sealed hazardous bag) decontaminate->collect final_clean Final Surface Clean (Soap and water) collect->final_clean report Report Incident final_clean->report minor_spill_ppe->contain

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arcaine
Reactant of Route 2
Reactant of Route 2
Arcaine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.